Butenafine Hydrochloride

Catalog No.
S567747
CAS No.
101827-46-7
M.F
C23H28ClN
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butenafine Hydrochloride

CAS Number

101827-46-7

Product Name

Butenafine Hydrochloride

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

Molecular Formula

C23H28ClN

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N

SMILES

Array

Synonyms

butenafine, butenafine hydrochloride, KP 363, KP-363, Mentax, N-4-tert-butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl

The exact mass of the compound Butenafine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. It belongs to the ontological category of ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

butenafine hydrochloride biochemical pathway ergosterol biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary Biochemical Mechanism of Action

Butenafine hydrochloride is a synthetic benzylamine antifungal agent structurally and functionally similar to the allylamine class [1] [2]. Its primary target is the fungal-specific enzyme squalene epoxidase (also known as squalene monooxygenase) [1] [2] [3].

  • Inhibition of Ergosterol Biosynthesis: Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical early step in the biosynthesis of ergosterol [1] [3]. Ergosterol is an essential lipid component of the fungal cell membrane, providing structural integrity and fluidity, analogous to cholesterol in mammalian cells [3].
  • Dual Toxic Effect: The inhibition of this enzyme has a two-fold fungicidal consequence:
    • Ergosterol Depletion: The blockade of the pathway leads to a critical shortage of ergosterol in the fungal cell membrane [3] [4]. This compromises membrane structure and function, resulting in increased cellular permeability and leakage of cellular contents [2] [3].
    • Squalene Accumulation: The substrate of the inhibited enzyme, squalene, accumulates to toxic levels within the fungal cell [4] [5]. This accumulation is itself toxic and contributes to the disruption of the cell membrane and cell death [4].

The biochemical pathway below illustrates this primary mechanism and its cellular consequences:

G Squalene Squalene SE Squalene Epoxidase (SE) Squalene->SE MembraneDisruption MembraneDisruption Squalene->MembraneDisruption Toxic Accumulation Butenafine Butenafine Butenafine->SE Inhibits SqualeneEpoxide 2,3-Oxidosqualene SE->SqualeneEpoxide Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Later Steps Ergosterol->MembraneDisruption Depletion Leads To

Secondary Mechanism: Direct Membrane Damage

Beyond its primary enzyme inhibition, research indicates Butenafine has a second mechanism, particularly evident in Candida albicans.

  • Direct Membrane Permeabilization: At higher concentrations, Butenafine directly damages the fungal cell membrane, independent of its effect on sterol synthesis. This is demonstrated by its ability to induce the release of inorganic phosphate (Pi) from C. albicans cells, indicating a breach in membrane integrity [6].
  • Synergistic Effect: This membrane-damaging effect is augmented when cells are pretreated with tolnaftate (another squalene epoxidase inhibitor). This suggests that the initial alteration in cellular sterol composition by enzyme inhibition renders the membrane more susceptible to the direct disruptive action of Butenafine [6].
  • Biophysical Evidence: Studies with liposomes (artificial lipid membranes) confirm that Butenafine readily incorporates into and interacts with membrane phospholipids. This interaction increases membrane fluidity and permeability, causing the leakage of encapsulated markers like calcein [5].

The diagram below integrates this secondary mechanism into the overall action of Butenafine:

G Butenafine Butenafine PrimaryMech 1. Primary: Inhibits SE Butenafine->PrimaryMech SecondaryMech 2. Secondary: Direct Membrane Damage Butenafine->SecondaryMech SterolAlteration Altered Sterol Profile (Ergosterol ↓, Squalene ↑) PrimaryMech->SterolAlteration CellDeath Fungal Cell Death SterolAlteration->CellDeath Sensitizes SecondaryMech->CellDeath

Quantitative Data and Antifungal Spectrum

Butenafine exhibits potent, broad-spectrum fungicidal activity, as reflected in the following quantitative data.

Organism / Parameter Activity / Value (MIC or IC₅₀) Context & Comparative Information
Trichophyton mentagrophytes MIC: 0.012 to 0.05 mg/L [5] 4 to 130 times lower MIC than naftifine, tolnaftate, clotrimazole, and bifonazole [5].
Microsporum canis MIC: 0.012 to 0.05 mg/L [5] 4 to 130 times lower MIC than comparator antifungals [5].
Candida albicans IC₅₀ (Squalene Epoxidase): 0.57 µg/mL [6] Growth completely inhibited at 25 µg/mL; cidal at 50 µg/mL [6]. Activity superior to terbinafine and naftifine [2] [4].
Candida albicans Squalene Epoxidase In vitro enzyme inhibition IC₅₀: 0.57 µg/mL [6] Butenafine shows potent direct enzyme inhibition.
Tolnaftate (Reference) IC₅₀ (Squalene Epoxidase): 0.17 µg/mL [6] Tolnaftate is a potent enzyme inhibitor but lacks significant growth-inhibitory activity against C. albicans, highlighting Butenafine's dual mechanism [6].

Clinical Spectrum: Butenafine is indicated for the topical treatment of infections caused by dermatophytes including Trichophyton rubrum, T. mentagrophytes, T. tonsurans, and Epidermophyton floccosum (e.g., tinea pedis, corporis, cruris) and for tinea versicolor due to Malassezia furfur [2] [4] [7]. It is also active against Aspergillus spp. and Cryptococcus spp. [4].

Key Experimental Protocols

The following methodologies are central to elucidating Butenafine's mechanisms of action.

Assessing Squalene Epoxidase Inhibition

This protocol determines the compound's direct effect on the target enzyme.

  • Principle: Measure the conversion of radiolabeled ([¹⁴C]) squalene to [¹⁴C] squalene epoxide in a cell-free microsomal fraction in the presence of the drug [6].
  • Key Steps:
    • Enzyme Preparation: Prepare a microsomal fraction from fungal cells (e.g., C. albicans) via cell disruption and differential centrifugation [6].
    • Reaction Setup: Incubate microsomes with NADH or NADPH (cofactor), [¹⁴C]-squalene, and test compound (Butenafine) in a suitable buffer.
    • Analysis: Stop the reaction and extract lipids. Separate squalene from squalene epoxide using thin-layer chromatography (TLC). Quantify the radioactively labeled products to calculate the percentage of inhibition and IC₅₀ values [6].
Demonstrating Direct Membrane Damage

This experiment provides evidence for the secondary mechanism of action.

  • Principle: Monitor the leakage of a self-quenched fluorescent dye from lipid vesicles (liposomes) upon addition of the drug.
  • Key Steps [5]:
    • Liposome Preparation: Create small unilamellar vesicles (SUVs) from a mixture of lipids (e.g., phosphatidylcholine, cholesterol, phosphatidylinositol) hydrating a thin lipid film in a buffer containing a high concentration of calcein. The dye is self-quenched when encapsulated.
    • Remove Free Dye: Separate the liposomes from unencapsulated calcein using gel filtration or minicolumn centrifugation.
    • Induce Leakage: Add Butenafine to the liposome suspension.
    • Measurement: Monitor the increase in fluorescence over time (excitation: 472 nm, emission: 516 nm) as calcein leaks out and becomes diluted, relieving self-quenching. The percentage release is calculated relative to total fluorescence after complete liposome disruption (e.g., with detergent) [5].
Evaluating Membrane Fluidity Changes

This biophysical assay investigates how Butenafine integrates into and alters membrane properties.

  • Principle: Use fluorescent probes to measure the fluorescence polarization of membranes, which inversely correlates with membrane fluidity.
  • Key Steps [5]:
    • Labeling: Incorporate hydrophobic fluorescent probes like DPH (1,6-diphenylhexatriene) or TMA-DPH into the liposome membrane.
    • Treatment: Incubate labeled liposomes with Butenafine.
    • Polarization Measurement: Use a spectrofluorometer with polarizers to measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light. A decrease in fluorescence polarization indicates an increase in membrane fluidity [5].

References

butenafine hydrochloride fungicidal versus fungistatic activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Fungicidal Action

Butenafine's fungicidal activity primarily stems from its targeted inhibition of squalene epoxidase (also known as squalene monooxygenase) [1] [2] [3]. This enzyme is essential in the fungal ergosterol biosynthesis pathway.

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellDeath CellDeath Ergosterol->CellDeath Depletion Butenafine Butenafine Butenafine->SqualeneEpoxide INHIBITS

The diagram above illustrates this primary mechanism. The inhibition of squalene epoxidase has two toxic consequences for the fungal cell:

  • Ergosterol Depletion: Halts the production of ergosterol, an essential lipid component that maintains the integrity and fluidity of the fungal cell membrane [1] [3].
  • Squalene Accumulation: Leads to the intracellular buildup of squalene, which at high concentrations is directly toxic to the cell [1] [2].

This combined effect compromises the fungal cell membrane, increasing its permeability and causing leakage of cellular contents, ultimately resulting in cell death [2] [3].

Research on Candida albicans suggests a secondary, complementary mechanism. Butenafine can also directly damage the fungal cell membrane, leading to the release of inorganic phosphate (Pi). This membrane-damaging effect is augmented when the sterol composition of the membrane is first altered by the drug's primary action, indicating that butenafine may disrupt multiple cellular targets in some fungi [4].

Evidence of Fungicidal Efficacy

Butenafine's fungicidal profile is supported by both in vitro data and clinical trial outcomes, particularly against dermatophytes.

In Vitro Potency

The following table summarizes key in vitro data that demonstrates butenafine's potent, fungicidal activity:

Aspect of Activity Evidence / Result Significance / Context
Minimum Inhibitory Concentration (MIC) Lower geometric mean MIC values than naftifine & clotrimazole against clinical dermatophyte isolates [5]. Superior in vitro potency against primary target pathogens [5].
Activity Against Dermatophytes Potent fungicidal activity [3]. Primary indication for skin infections caused by fungi like Trichophyton rubrum [2].
Activity Against *C. albicans* Fungistatic activity superior to terbinafine and naftifine [5] [3]. Mode of action is concentration-dependent and may vary by species [4].
Clinical and Preclinical Outcomes

The fungicidal action of butenafine translates into specific clinical benefits:

  • High Cure Rates in Clinical Trials: A randomized, double-blind trial on tinea cruris and tinea corporis demonstrated high clinical and mycological cure rates. Butenafine achieved a 98% complete clearance of lesions, outperforming sertaconazole (90%) [6].
  • Low Relapse Rates: Fungicidal agents like butenafine are associated with lower relapse rates compared to fungistatic drugs because they kill the fungus rather than merely inhibiting its growth [6].
  • Residual Therapeutic Effect: Pharmacokinetic studies show butenafine achieves high concentrations and has a long retention time in the skin layers [5]. This "depot effect" allows for continued antifungal activity after treatment has ended, contributing to sustained efficacy and low relapse rates [7] [3].

Experimental Protocols for Key Assays

For researchers aiming to evaluate the fungicidal activity of butenafine, here are methodologies from key studies.

Determining Minimum Inhibitory & Fungicidal Concentrations

This protocol determines the lowest concentration that inhibits visible growth (MIC) and kills the fungus (MFC) [5] [8].

  • Broth Dilution: Prepare a series of tubes or microtiter wells containing a standardized broth medium (e.g., Sabouraud dextrose broth or RPMI-1640).
  • Compound Dilution: Serially dilute butenafine HCl in DMSO or ethanol, then incorporate into the broth.
  • Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., Trichophyton mentagrophytes, C. albicans) from a fresh culture, typically adjusted to a turbidity of 0.5 McFarland standard.
  • Inoculation & Incubation: Inoculate each well/tube with the fungal suspension and incubate at the appropriate temperature (e.g., 32-35°C for dermatophytes) for a specified period (e.g., 4-7 days for dermatophytes, 24-48 hours for yeasts).
  • MIC Reading: The MIC is the lowest drug concentration that prevents visible turbidity (growth).
  • MFC Determination: Sub-culture from clear wells/tubes from the MIC test onto drug-free agar plates. The MFC is the lowest drug concentration that yields no growth on sub-culture, indicating ≥99.9% kill rate.
Squalene Epoxidase Inhibition Assay

This assay directly measures the compound's effect on the target enzyme [4].

  • Cell-Free System Preparation: Isolate a microsomal fraction containing the squalene epoxidase enzyme from fungal cells (e.g., C. albicans) via differential centrifugation.
  • Reaction Mixture: Incubate the microsomal fraction with a labeled substrate (e.g., ³H-squalene), co-factors (NADPH, FAD), and an oxygen-generating system.
  • Compound Addition: Add butenafine HCl (dissolved in DMSO) at various concentrations to the reaction mixture. Include a vehicle control.
  • Reaction & Extraction: Stop the reaction after a fixed time and extract the lipids.
  • Product Analysis: Separate the reaction products (squalene and squalene epoxide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Data Calculation: Quantify the amount of squalene epoxide formed. The percentage inhibition by butenafine is calculated relative to the vehicle control, and the IC₅₀ (concentration that inhibits 50% of enzyme activity) can be determined.
In Vivo Model of Dermatophytosis

This guinea pig model is a standard for pre-clinical efficacy assessment [8].

  • Animal Model: Use male Hartley strain guinea pigs.
  • Infection Induction: Closely clip the hair on the animal's back and lightly abrade the skin. Apply a concentrated suspension of dermatophyte spores (e.g., T. mentagrophytes) to the abraded area under an occlusive dressing for 24 hours to establish infection.
  • Treatment Regimen: After 2-3 days, when lesions are apparent, apply 1% butenafine HCl cream to the infected site once daily for a set period (e.g., 14 days). Include vehicle and positive control groups (e.g., clotrimazole).
  • Efficacy Evaluation: Monitor lesions daily for clinical improvement (erythema, scaling). After the treatment period, take skin scrapings from the site for mycological analysis (KOH preparation and culture) to confirm mycological cure.

References

butenafine hydrochloride spectrum of activity dermatophytes Candida

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Butenafine exerts its antifungal effect through a primary, well-established mechanism and a secondary, supporting mechanism that enhances its activity, particularly against Candida.

G Butenafine Butenafine SE Squalene Epoxidase Butenafine->SE Inhibits Squalene Squalene Squalene->Squalene Accumulates Squalene->SE MembraneDisruption Membrane Disruption & Cell Death Squalene->MembraneDisruption SqualeneEpoxide SqualeneEpoxide Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Biosynthesis Blocked Ergosterol->MembraneDisruption Deficiency SE->SqualeneEpoxide PiRelease Release of Cellular Contents (e.g., Pi) MembraneDisruption->PiRelease

The diagram above illustrates the two mechanisms of butenafine action. The primary pathway involves the inhibition of the enzyme squalene epoxidase, which is a key early step in ergosterol biosynthesis [1] [2]. This inhibition has two consequences:

  • It causes a deficiency of ergosterol, an essential lipid component of the fungal cell membrane, leading to compromised membrane integrity and increased cellular permeability [3] [2].
  • It leads to the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations and contributes to cell death [1] [2].

A secondary mechanism, particularly noted in Candida albicans, is a direct membrane-damaging effect. This results in the rapid leakage of cellular contents, such as inorganic phosphate (Pi). This effect is augmented when the sterol composition of the membrane is first altered by the inhibition of squalene epoxidase, making the membrane more susceptible [3]. This dual action makes butenafine fungicidal (kills fungi) rather than merely fungistatic (inhibits growth) [1] [2].

Spectrum of Antifungal Activity

Butenafine's activity is broad but most potent against specific groups of fungi. The table below summarizes quantitative data on its in vitro activity against key pathogens.

Fungal Organism Number of Strains Tested MIC Range (μg/mL) Key Findings & Comparative Efficacy
Dermatophytes [4] [5] 87 strains 0.0015 - 0.05 µg/mL Superior fungicidal activity; lower MICs vs. terbinafine, naftifine, clotrimazole, bifonazole [5] [6].
Trichophyton rubrum [6] Information Missing 0.012 mg/L 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole [6].
T. mentagrophytes [6] Information Missing 0.012 - 0.05 mg/L 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole [6].
Microsporum canis [6] Information Missing 0.012 - 0.05 mg/L 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole [6].
Candida albicans [4] [3] 67 strains 3.13 to >100 µg/mL Activity superior to terbinafine/naftifine [5]; cidal at 50 µg/mL with dual mechanism [3].
Aspergillus spp. [4] 15 strains 0.025 - 0.78 µg/mL Demonstrates low MICs, indicating good activity [4] [5].
Cryptococcus neoformans [4] 4 strains 0.78 - 1.56 µg/mL Demonstrates low MICs, indicating good activity [4] [5].
Malassezia furfur [1] [2] Information Missing Information Missing Indicated for tinea (pityriasis) versicolor caused by this yeast [1] [2].

Experimental and Clinical Evidence

Research supports both the mechanistic actions and clinical efficacy of butenafine.

  • In Vitro Mechanism Elucidation: A key study in Candida albicans demonstrated that butenafine at 12.5 µg/ml induced the release of inorganic phosphate (Pi), indicating direct membrane damage. This effect was enhanced by pre-treating cells with tolnaftate, which inhibits squalene epoxidase, confirming that sterol biosynthesis alteration sensitizes the membrane to butenafine's damaging effect [3].
  • Clinical Efficacy Comparison: A 2010 clinical study on tinea cruris directly compared 1% butenafine cream with 1% terbinafine cream. Butenafine produced a more rapid and superior mycological cure. At the end of the study (42 days), the mycological cure rates were 94.87% for the butenafine group versus 62.16% for the terbinafine group, a statistically significant difference (P < 0.01) [7].
  • Advanced Formulation Research: A 2024 study formulated butenafine into solid lipid nanoparticles (SLNs) using a 2³ factorial design to optimize variables like lipid and surfactant concentration. The resulting BUTE-SLN-aloe vera gel showed enhanced skin deposition, sustained release, and significantly higher antifungal activity compared to a marketed formulation, demonstrating progress in overcoming limitations of conventional topical delivery [8].

Pharmaceutical and Clinical Profile

  • Approved Uses: Topical treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor [1] [9].
  • Dosage Forms and Regimens: Typically available as a 1% cream. Application is usually once daily for 1 to 4 weeks, depending on the infection site and type [5] [9].
  • Pharmacokinetics: After topical application, it achieves high concentrations in the epidermis with minimal systemic absorption. It has a long terminal half-life of over 150 hours, supporting its once-daily dosing [1] [5] [9].
  • Additional Property: Butenafine possesses intrinsic anti-inflammatory activity, which is beneficial for managing inflammation in dermatophyte infections without adding topical corticosteroids [5] [2].

Butenafine hydrochloride remains a highly effective and well-characterized antifungal agent. Its distinct dual mechanism of action and favorable pharmacokinetic profile underpin its potent activity against dermatophytes and its role in treating cutaneous candidiasis.

References

butenafine hydrochloride pharmacokinetics topical absorption skin distribution

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Butenafine Hydrochloride Pharmacokinetic Data

Parameter Summary of Findings
Systemic Absorption Low; mean plasma concentration was 0.91 µg/L after once-daily application for 14 days [1]. Total absorbed amount has not been quantified [2].
Skin Distribution & Penetration Penetrates well into the stratum corneum (the outermost layer of the skin) [3]. Achieves fungicidal concentrations in the skin, particularly the stratum corneum, for at least 72 hours after application, suggesting a strong depot effect due to interaction with cutaneous lipids [1].
Metabolism Systemically absorbed drug is metabolized. The primary metabolite in urine is formed through hydroxylation at the terminal t-butyl side-chain [2] [4].
Half-Life Following topical application, plasma concentration shows a biphasic decline. The estimated half-lives are 35 hours (initial) and over 150 hours (terminal), indicating prolonged retention in the body [2] [4].

Mechanism of Action

The antifungal activity of butenafine is directly linked to its effect on fungal cell membranes. The diagram below illustrates this primary mechanism and the resulting cellular events.

G Butenafine Butenafine SqualeneEpoxidase Squalene Epoxidase (ERG1) Butenafine->SqualeneEpoxidase Inhibits Ergosterol Ergosterol SqualeneEpoxidase->Ergosterol Synthesis Depleted Squalene Squalene Squalene->SqualeneEpoxidase Conversion Blocked SqualeneAccum Toxic Accumulation of Squalene Squalene->SqualeneAccum MembraneDisruption Fungal Cell Membrane Disruption & Increased Permeability Ergosterol->MembraneDisruption Depletion SqualeneAccum->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Butenafine inhibits squalene epoxidase, disrupting ergosterol synthesis and leading to fungal cell death.

Advanced Topical Formulation Research

Recent research focuses on novel drug delivery systems to enhance butenafine's topical performance. One study developed Butenafine-loaded Solid Lipid Nanoparticles (BUTE-SLN) incorporated into an aloe vera gel [5].

  • Objective: To enhance skin penetration, increase local drug deposition, reduce side effects like irritation, and shorten therapy duration [5].
  • Methodology - Modified Solvent Emulsification Technique:
    • Organic Phase: Butenafine was dissolved in a 1:1 mixture of acetone and dimethyl sulfoxide (DMSO). This was mixed with the lipid (Olivem 1000) and stearyl amine at 80°C [5].
    • Aqueous Phase: Composed of water, a surfactant (Olivem 300), and D-α tocopheryl polyethylene glycol succinate (TPGS), also maintained at 80°C [5].
    • Emulsification: The hot lipid phase was added to the hot aqueous phase with constant stirring at 2000 rpm for 1 hour [5].
    • Formation of SLNs: The resulting dispersion was suddenly cooled to form the solid lipid nanoparticles [5].
    • Gel Formulation: The optimized BUTE-SLN dispersion was incorporated into an aloe vera gel base [5].
  • Key Findings: The BUTE-SLN-aloe vera gel demonstrated enhanced skin deposition, slow and sustained drug release, higher antifungal activity, and significantly reduced skin irritation compared to a conventional marketed formulation [5].

References

butenafine hydrochloride in vitro MIC MFC dermatophytes

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Antifungal Activity Against Dermatophytes

The table below summarizes key quantitative data on butenafine's activity from various studies.

Fungal Organism MIC/MFC Range (mg/L) Comparative Efficacy (vs. Other Antifungals) Citation

| Trichophyton mentagrophytes | MIC: 0.012 - 0.05 [1] MFC: 0.012 - 0.05 [1] | 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole, bifonazole [1] | | | Microsporum canis | MIC: 0.012 - 0.05 [1] MFC: 0.012 - 0.05 [1] | 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole, bifonazole [1] | | | Various Dermatophytes (e.g., T. rubrum, E. floccosum) | MIC Range: 0.03 - 0.25 [2] | Comparable to ciclopirox olamine and econazole against dermatophytes [2] | |

Mechanism of Action and Resistance

Butenafine's fungicidal activity is attributed to its inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway [3] [4]. This inhibition leads to:

  • Depletion of ergosterol, an essential component of the fungal cell membrane.
  • Intracellular accumulation of squalene, which is toxic to the fungus and leads to cell death [3].

This mechanism is shared with allylamines like terbinafine, and cross-resistance between these classes can occur [5]. Specific point mutations in the squalene epoxidase gene (such as L393F and F397L) have been identified in resistant strains of Trichophyton rubrum and Trichophyton mentagrophytes/indotineae, reducing the drug's affinity for its target [5].

The following diagram illustrates the mechanism of action and the primary resistance pathway.

G A Butenafine HCl B Inhibits Squalene Epoxidase A->B C Squalene Accumulates B->C D Ergosterol Synthesis Blocked B->D E Fungal Cell Death C->E D->E F Mutation in SE Gene (e.g., L393F, F397L) G Reduced Drug Binding F->G G->B leads to H Antifungal Resistance G->H

Butenafine's mechanism of action and resistance development pathway.

Experimental Protocols for Susceptibility Testing

For reliable and reproducible MIC/MFC determination against dermatophytes, broth microdilution is the standard method. The following workflow outlines the key steps.

G A 1. Prepare Microdilution Plates A1 Create serial two-fold dilutions of Butenafine in broth medium A->A1 B 2. Standardize Inoculum C 3. Inoculate and Incubate B->C B1 Prepare fungal suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard) B->B1 C1 Incubate plates at 25-27°C for 4-7 days C->C1 D 4. Determine MIC E 5. Determine MFC D->E D1 MIC: Lowest concentration showing ~50% growth inhibition vs. control D->D1 E1 Subculture from clear wells onto agar. MFC: Lowest concentration yielding no colonies after incubation. E->E1 A1->B C1->D

Standard broth microdilution workflow for determining butenafine MIC and MFC.

Key Methodological Details
  • Inoculum Preparation: Use spectrometric or microscopic methods to standardize the inoculum size [6].
  • Incubation Conditions: Incubate at 25-27°C for 4 to 7 days to accommodate the slower growth of dermatophytes [6].
  • Endpoint Definition: MIC is the lowest concentration that produces approximately 50% growth inhibition compared to the drug-free control [6]. MFC is determined by subculturing from clear wells onto drug-free agar; the MFC is the lowest concentration that results in no growth or fewer than 3 colonies, indicating ≥99.9% killing of the initial inoculum [1].

Interpretation and Research Considerations

  • Low MIC Values: The consistently low MIC and MFC values highlight butenafine's potent fungicidal (not just fungistatic) nature against dermatophytes [1].
  • Cross-Resistance: Be aware that dermatophyte strains with specific squalene epoxidase mutations (L393F, F397L) conferring resistance to terbinafine also demonstrate cross-resistance to butenafine [5].
  • Spectrum of Activity: Butenafine exhibits limited activity against yeasts like Candida albicans and no activity against Malassezia furfur [2].

References

butenafine hydrochloride safety profile topical adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacokinetics

Butenafine hydrochloride is a synthetic benzylamine antifungal. Its structure is similar to allylamines, but it is the first and only member in its specific class [1].

  • Mechanism of Action: Butenafine exerts its fungicidal effect by inhibiting squalene epoxidase, a key membrane-bound enzyme in the fungal ergosterol biosynthesis pathway [2] [1]. This inhibition leads to:

    • Depletion of ergosterol, an essential lipid component of the fungal cell membrane.
    • Intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations. The combined effect results in increased cellular permeability, leakage of cellular contents, and ultimately, fungal cell death [3] [1].
  • Pharmacokinetics and Absorption: After topical application, systemic absorption is minimal. One study cited a mean plasma concentration of 0.91 μg/L following once-daily application of 1% cream for 14 days [1]. The drug demonstrates strong keratin binding and lipophilicity, creating a depot effect in the stratum corneum. Fungicidal concentrations can persist in the skin for at least 72 hours after application, allowing for a residual therapeutic effect even after treatment cessation [1].

The diagram below illustrates the mechanism of action of butenafine and its cellular consequences.

G cluster_pathway Fungal Sterol Biosynthesis Pathway cluster_effect Cellular Consequences Butenafine Butenafine SqualeneEpoxidase SqualeneEpoxidase Butenafine->SqualeneEpoxidase Inhibits Squalene Squalene Squalene->SqualeneEpoxidase SqualeneEpoxide SqualeneEpoxide SqualeneEpoxidase->SqualeneEpoxide SqualeneAccumulation Squalene Accumulation SqualeneEpoxidase->SqualeneAccumulation Leads to ErgosterolDepletion Ergosterol Depletion SqualeneEpoxidase->ErgosterolDepletion Leads to Ergosterol Ergosterol SqualeneEpoxide->Ergosterol MembraneDisruption Membrane Disruption & Cell Death SqualeneAccumulation->MembraneDisruption ErgosterolDepletion->MembraneDisruption

Butenafine inhibits squalene epoxidase, causing squalene accumulation and ergosterol depletion, leading to fungal cell death.

Safety and Adverse Effect Profile

Butenafine topical cream is generally very well-tolerated. The table below quantifies the incidence and types of adverse effects observed.

Aspect Quantitative / Qualitative Data Source / Context
General Incidence ~1-2% of patients in controlled clinical trials reported skin-related side effects. No patients withdrew from trials due to side effects. [4] [1]
Most Common Local Reactions Burning, stinging, itching, irritation, erythema (redness), contact dermatitis. [4] [5] [1]
Less Common Local Reactions Blistering, burning, crusting, dryness, flaking, scaling, severe redness, soreness, swelling at application site. [4] [6]
Severity Effects are typically mild and transient. Clinical assessments [1]
Systemic Absorption Minimal; mean plasma concentration: 0.91 μg/L after 14 days of once-daily use. Pharmacokinetic study [1]

Experimental Protocols for Reference

For researchers designing studies, here are methodologies related to butenafine's efficacy and safety assessment.

  • In Vitro Antimicrobial Susceptibility Testing [3]:

    • Method: Standardized microdilution method.
    • Standard: Performed in compliance with Clinical and Laboratory Standard Institute (CLSI) guidelines.
    • Procedure: Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible fungal growth. Butenafine's MIC can be compared to reference drugs like fluconazole and gentamicin.
  • Cytotoxicity and Hemolytic Activity Assays [3]:

    • Purpose: To evaluate the safety and selectivity of butenafine and its analogs for fungal over mammalian cells.
    • Cytotoxicity: Measured against human fibroblasts (e.g., HEL 299 CCL-137 cell line) to determine the concentration that affects human cell viability.
    • Hemolytic Activity: Measured on human red blood cells (hRBCs) to assess potential for membrane disruption and cell lysis.
    • Output: Data is used to calculate Selectivity and Therapeutic Indexes, crucial for evaluating a compound's safety window. One butenafine-inspired hybrid compound showed a favorable therapeutic index of >16 [3].

Research and Development Perspectives

  • Novel Hybrid Compounds: Research is exploring hybrid molecules linking butenafine's pharmacophore to other scaffolds (e.g., chromone, xanthone). These hybrids aim to enhance efficacy against resistant strains like C. auris and C. neoformans through multi-targeted actions [3].
  • Technological Innovations: Advancements in formulation are focused on improving patient adherence and efficacy. These include:
    • Nano-emulsions and Liposomes: For enhanced skin penetration and sustained release.
    • Hydrogel-Based Formulations: Offering improved stability and a patient-friendly texture [7].
  • Market and Regulatory Context: The this compound API market is growing, driven by the global prevalence of fungal infections. This growth is accompanied by stringent regulatory requirements (e.g., FDA, cGMP) focusing on high-purity API grades (0.99, 0.995) and robust clinical trial data [8] [7].

References

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Butenafine Hydrochloride Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Butenafine hydrochloride is a synthetic benzylamine derivative antifungal agent with the chemical name N-(4-tert-butylbenzyl)-N-methyl-1-naphthalene methylamine hydrochloride. It exhibits potent fungicidal activity against dermatophytes, aspergilli, and other fungal strains by inhibiting squalene epoxidase, a key enzyme in ergosterol biosynthesis. This action leads to the accumulation of squalene and depletion of ergosterol in fungal cell membranes, ultimately causing fungal cell death. This compound is commonly formulated as topical creams (typically 1% w/w), often in combination with corticosteroids like betamethasone for enhanced therapeutic effect. The molecular formula of this compound is C₂₃H₂₇N·HCl, with a molecular weight of 353.93 g/mol. [1] [2]

The development of robust analytical methods for this compound is essential for quality control in pharmaceutical manufacturing. High Performance Liquid Chromatography (HPLC) has emerged as the technique of choice due to its sensitivity, specificity, and ability to separate butenafine from formulation excipients and potential degradation products. This document presents comprehensive application notes and detailed protocols for the HPLC method development and validation for this compound assay, providing researchers and pharmaceutical analysts with a reliable framework for implementation in quality control laboratories. [1]

Developed HPLC Method Parameters

Chromatographic Conditions
  • Column: Licrocart Licrosphere RP-select B (250 × 4.6 mm, 5 μm particle size) or equivalent C18 column [1]
  • Mobile Phase: 50 mM ammonium acetate buffer and acetonitrile in ratio of 60:40 (v/v) [1]
  • pH Adjustment: Mobile phase adjusted to pH 4.5 ± 0.1 with glacial acetic acid [1]
  • Flow Rate: 2.0 mL/min [1]
  • Detection: UV detection at 254 nm [1]
  • Injection Volume: 20 μL [1]
  • Temperature: Ambient [1]
  • Run Time: Approximately 8-10 minutes [1]
System Configuration

The HPLC system should consist of the following components:

  • Pump: Quaternary gradient pump capable of maintaining stable flow rates at high pressures [3]
  • Detector: UV/Vis detector with variable wavelength capability or photodiode array detector [3]
  • Autosampler: Temperature-controlled autosampler with precise injection capability [3]
  • Column Oven: Temperature control unit for maintaining stable column temperature [3]
  • Data System: Chromatography data system for acquisition, processing, and reporting of data [3]

Method Validation Results

The developed HPLC method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. The following tables summarize the validation parameters and results for this compound assay: [4] [5]

Table 1: Summary of Validation Parameters for this compound HPLC Assay

Validation Parameter Results Acceptance Criteria
Linearity range 100-300 μg/mL R² ≥ 0.999
Correlation coefficient (r²) 0.9998 R² ≥ 0.999
Accuracy (% recovery) 98.93-100.40% 98-102%
Precision (% RSD) 0.55-0.67% ≤2%
Specificity No interference observed Well-resolved peaks
LOD Not specified S/N ≈ 3:1
LOQ Not specified S/N ≈ 10:1
Robustness Acceptable with deliberate variations %RSD ≤2

Table 2: System Suitability Parameters for this compound HPLC Method

Parameter Results Acceptance Criteria
Retention time (min) 4.70 -
Theoretical plates >2000 >2000
Tailing factor <2.0 ≤2.0
Resolution >4.0 >1.5
Specificity and Selectivity

The method demonstrated excellent specificity with no interference from excipients, impurities, or degradation products. The retention times for this compound and betamethasone (when present in combination formulations) were 4.70 min and 7.76 min, respectively, with a resolution factor greater than 4.0, indicating complete baseline separation. Forced degradation studies confirmed that the method can distinguish butenafine from its degradation products, making it stability-indicating. [1]

Linearity and Range

The calibration curve was constructed using five concentrations ranging from 100-300 μg/mL for this compound. The method demonstrated excellent linearity with a correlation coefficient (r²) of 0.9998. The residual plot showed random distribution, confirming good fit to the linear model. The range of 100-300 μg/mL covers the expected sample concentrations during routine analysis. [1]

Accuracy and Precision

The accuracy of the method was determined by recovery studies using standard addition method at three concentration levels. The percent recovery of this compound ranged from 98.93% to 100.40%, well within the acceptable limits of 98-102%. The precision of the method was evaluated as both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, and instruments). The relative standard deviation (RSD) for six replicate injections was between 0.55-0.67%, demonstrating excellent precision. [1]

Robustness and Solution Stability

The robustness of the method was evaluated by deliberately varying method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and pH (±0.1 units). The method performance remained unaffected by these small variations, indicating robustness. Solution stability was assessed by analyzing samples stored at room temperature and refrigerated conditions over 24 hours. The RSD for peak areas was less than 2%, confirming solution stability during the analytical process. [1]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥98%)
  • Ammonium acetate (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Glacial acetic acid (HPLC grade)
  • Water (HPLC grade, purified using Millipore system)
  • Cream formulation samples containing this compound
Mobile Phase Preparation

Prepare the mobile phase as follows:

  • Step 1: Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water to prepare 50 mM ammonium acetate buffer solution
  • Step 2: Adjust the pH to 4.5 ± 0.1 using glacial acetic acid
  • Step 3: Mix 600 mL of the ammonium acetate buffer with 400 mL of HPLC grade acetonitrile
  • Step 4: Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 10 minutes
Standard Solution Preparation
  • Step 1: Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask
  • Step 2: Dissolve in mobile phase and make up to volume to obtain a stock solution of concentration 1000 μg/mL
  • Step 3: Dilute appropriately with mobile phase to obtain working standard solutions in the concentration range of 100-300 μg/mL
Sample Solution Preparation

For cream formulations: [1]

  • Step 1: Accurately weigh a quantity of cream equivalent to 20 mg of this compound and transfer to a 100 mL volumetric flask
  • Step 2: Add about 50 mL of mobile phase and sonicate for 15 minutes with occasional shaking
  • Step 3: Dilute to volume with mobile phase and mix well
  • Step 4: Chill the solution in an ice bath for 10 minutes
  • Step 5: Filter through Whatman filter paper No. 40 or equivalent
  • Step 6: Further dilute the filtrate with mobile phase to obtain a final concentration within the linearity range
HPLC Instrumental Operation
  • Step 1: Prime the solvent lines with the prepared mobile phase
  • Step 2: Install the C18 column and set the flow rate to 2.0 mL/min
  • Step 3: Equilibrate the column with mobile phase for at least 30 minutes until a stable baseline is achieved
  • Step 4: Set the detection wavelength to 254 nm
  • Step 5: Inject 20 μL of the blank (mobile phase) to confirm no interference peaks
  • Step 6: Inject 20 μL of the standard solutions in duplicate to establish the calibration curve
  • Step 7: Inject 20 μL of the sample solutions and record the chromatograms
System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly: [4]

  • Step 1: Inject six replicates of the standard solution at target concentration
  • Step 2: Calculate the %RSD of peak areas (should be ≤2%)
  • Step 3: Record the retention time of this compound (approximately 4.70 minutes)
  • Step 4: Calculate the number of theoretical plates (should be >2000)
  • Step 5: Calculate the tailing factor (should be ≤2.0)

The following workflow diagram illustrates the complete HPLC method development and validation process for this compound assay:

G Start Start HPLC Method Development MP Mobile Phase Preparation Start->MP Column Column Selection (C18, 250×4.6mm, 5µm) Start->Column Opt Method Optimization & Parameter Setting MP->Opt Column->Opt Std Standard Solution Preparation Std->Opt Sample Sample Preparation (Cream Formulation) Sample->Opt Val Method Validation Opt->Val Specificity Specificity Val->Specificity Linearity Linearity Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Robustness Robustness Val->Robustness LODLOQ LOD/LOQ Val->LODLOQ End Method Ready for Routine Analysis Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End LODLOQ->End

Figure 1: HPLC Method Development and Validation Workflow for this compound Assay

Conclusion

The developed and validated HPLC method for the determination of this compound in cream formulations provides reliable performance with excellent accuracy, precision, specificity, and linearity. The method is robust and suitable for routine quality control analysis in pharmaceutical laboratories. The simple sample preparation procedure and relatively short analysis time make it cost-effective for implementation in quality control laboratories. The method can be successfully applied for assay determination, stability studies, and quality control of this compound in pharmaceutical dosage forms.

References

Comprehensive Application Notes and Protocols: UV Spectrophotometric Method Development and Validation for Butenafine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent with a chemical structure and mode of action similar to allylamine antifungals. It inhibits squalene epoxidase, a key enzyme in ergosterol biosynthesis, leading to accumulation of squalene and primarily fungicidal activity against dermatophytes. Chemically, it is designated as n-4-ter-butyl-benzyl-N-methyl-1-naphthaline methylamine hydrochloride with the empirical formula C₂₃H₂₇N·HCl and a molecular weight of 353.93 g/mol. The compound is freely soluble in methanol, ethanol, and chloroform but only slightly soluble in water, presenting analytical challenges for method development [1].

UV spectrophotometry remains one of the most widely utilized analytical techniques in pharmaceutical analysis due to its inherent simplicity, cost-effectiveness, and robustness. For this compound, which contains a naphthalene ring system with characteristic ultraviolet absorption properties, UV spectrophotometry offers a viable alternative to more complex chromatographic methods like HPLC, particularly for routine quality control applications in pharmaceutical formulations [2]. While HPLC methods provide superior specificity for simultaneous determination with other drugs like betamethasone in combination therapies, UV spectrophotometry maintains advantages for rapid, single-component analysis [1].

The International Conference on Harmonisation (ICH) guidelines establish rigorous standards for analytical method validation, defining key parameters that must be assessed to ensure method reliability, accuracy, and reproducibility. These parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. This document provides comprehensive application notes and detailed experimental protocols for the development and validation of a UV spectrophotometric method for the analysis of this compound in bulk and pharmaceutical dosage forms, following ICH Q2(R1) recommendations [3].

Experimental Design

Chemical Reagents and Materials
  • This compound reference standard (purity ≥98%)
  • Methanol HPLC grade
  • Double-distilled water or HPLC grade water
  • Pharmaceutical formulations containing this compound (1% w/w cream formulations)
  • Volumetric flasks (10 mL, 100 mL, 1000 mL capacity)
  • Micropipettes (100-1000 μL, 1-5 mL ranges)
  • Syringe filters (0.45 μm, nylon or PVDF membrane)
Instrumentation and Software
  • UV-Visible spectrophotometer with wavelength range of 200-400 nm (e.g., Shimadzu 1800 series)
  • Matched quartz cuvettes (1 cm path length)
  • Analytical balance with sensitivity of 0.01 mg
  • Ultrasonic bath for degassing and dissolution
  • pH meter for adjusted aqueous solutions
  • Data acquisition software (UV Probe for Shimadzu or equivalent)

Table 1: Instrumental Parameters for UV Spectrophotometric Analysis

Parameter Specification
Wavelength range 200-400 nm
Scan speed Fast (approx. 400 nm/min)
Slit width 1.0 nm
Sampling interval 0.5 nm
Light source Deuterium lamp (UV region)
Detector Photomultiplier tube
Cuvette material Quartz (suprasil)
Cuvette path length 1.0 cm

Methodology

Standard Solution Preparation

The primary stock solution is prepared by accurately weighing 10 mg of this compound reference standard and transferring it quantitatively to a 100 mL volumetric flask. Approximately 20 mL of methanol is added, and the flask is subjected to sonication for 10 minutes to ensure complete dissolution. The volume is then made up to the mark with methanol to yield a stock solution concentration of 100 μg/mL. This solution should be stored protected from light at 2-8°C and is stable for up to one week when properly stored [3].

For the working standard solution, appropriate aliquots (0.5 mL) of the primary stock solution are transferred to 10 mL volumetric flasks and diluted to volume with distilled water to achieve a final concentration of 5 μg/mL. For calibration standards, a series of dilutions are prepared covering the concentration range of 5-30 μg/mL, which has been established as the optimal linear range for this compound analysis. The dilution process should be performed meticulously using Class A volumetric glassware to ensure measurement accuracy [3].

Wavelength Detection and Selection

The wavelength of maximum absorption (λmax) is determined by scanning the working standard solution (5 μg/mL) over the UV range of 200-400 nm against a blank reagent prepared in the same manner but without the drug substance. The spectrum obtained typically shows a characteristic absorption profile with a well-defined λmax at approximately 283 nm for this compound, which corresponds to the π→π* transitions in the naphthalene ring system. This wavelength should be used for all quantitative measurements to maximize sensitivity and minimize relative error in concentration determinations [3].

The following workflow diagram illustrates the complete methodological process:

G Start Start Method Development Prep Prepare Standard Solution Start->Prep Step 1 Scan Scan 200-400 nm Prep->Scan Step 2 Detect Detect λmax Scan->Detect Step 3 Validate Method Validation Detect->Validate Step 4 Apply Apply to Formulations Validate->Apply Step 5

Validation Protocols

Linearity and Range

The linearity of the method is evaluated by preparing a series of standard solutions at at least five different concentration levels across the specified range of 5-30 μg/mL. Each concentration is prepared in triplicate and analyzed following the established methodology. The calibration curve is constructed by plotting the measured absorbance values against the corresponding concentrations, and the data is subjected to linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept. A valid method should demonstrate a correlation coefficient of not less than 0.999, indicating excellent linear relationship between concentration and absorbance response [3].

The range of the method is established by verifying the acceptable linearity, accuracy, and precision at the lower and upper concentration limits. For this compound, the validated range of 5-30 μg/mL encompasses the expected concentrations in sample solutions following appropriate dilution of pharmaceutical formulations, particularly considering that this compound is typically formulated as a 1% w/w cream (10 mg/g), requiring dilution to appropriate concentrations within the analytical range [1] [3].

Table 2: Linearity Data for this compound UV Spectrophotometric Analysis

Concentration (μg/mL) Absorbance (Mean ± SD, n=3) Relative Standard Deviation (%)
5 0.201 ± 0.003 1.49
10 0.374 ± 0.005 1.34
15 0.545 ± 0.006 1.10
20 0.721 ± 0.007 0.97
25 0.888 ± 0.008 0.90
30 1.062 ± 0.009 0.85

Regression statistics: Slope = 0.0343, Intercept = 0.0294, Correlation coefficient (r²) = 0.999

Accuracy (Recovery Studies)

The accuracy of an analytical method expresses the closeness of agreement between the accepted reference value and the value found. For this compound, accuracy is determined through spiked recovery studies using the standard addition technique. Known amounts of reference standard are added to pre-analyzed samples at three different concentration levels (80%, 100%, and 120% of the target test concentration), and the percentage recovery is calculated for each level. The mean recovery should fall within the range of 98-102% with a relative standard deviation not exceeding 2%, confirming that the method provides results that are unbiased and truly represent the actual concentration of this compound in the sample [3].

Table 3: Accuracy Assessment through Recovery Studies

Spike Level (%) Amount Added (μg) Amount Found (μg) Recovery (%) Mean Recovery ± SD
80 8.0 7.88 98.50 99.19 ± 0.72
80 8.0 7.98 99.75
80 8.0 7.95 99.38
100 10.0 9.91 99.10 99.35 ± 0.41
100 10.0 9.95 99.50
100 10.0 9.94 99.44
120 12.0 12.02 100.17 99.84 ± 0.29
120 12.0 11.94 99.50
120 12.0 11.98 99.83
Precision

The precision of an analytical method is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For repeatability, a minimum of six independent sample preparations from a single homogeneous sample at 100% of the test concentration are analyzed on the same day under the same operating conditions. Intermediate precision is assessed by analyzing the same samples on different days, by different analysts, or using different instruments. The results are expressed as relative standard deviation (RSD%), which should not exceed 2% for acceptable precision [3].

For this compound, precision studies typically demonstrate RSD values well below this threshold, confirming that the method produces reproducible results under varied conditions. This level of precision is essential for quality control applications where consistent, reliable results are required for batch release and stability studies of pharmaceutical products containing this compound [1] [3].

Table 4: Precision Evaluation of the UV Spectrophotometric Method

Precision Level Concentration (μg/mL) Mean Absorbance ± SD RSD (%)
Intra-day (n=6) 10 0.374 ± 0.005 1.34
15 0.545 ± 0.006 1.10
20 0.721 ± 0.007 0.97
Inter-day (n=3 over 3 days) 10 0.371 ± 0.006 1.62
15 0.548 ± 0.008 1.46
20 0.718 ± 0.009 1.25
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method is determined by establishing the limit of detection (LOD) and limit of quantification (LOQ). The LOD represents the lowest concentration of this compound that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Based on the standard deviation of the response and the slope of the calibration curve, the LOD and LOQ for this compound are calculated using the formulas LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. Typical values for the UV spectrophotometric method are approximately 0.42 μg/mL for LOD and 1.30 μg/mL for LOQ, indicating adequate sensitivity for quality control applications [3].

Robustness

The robustness of the method is evaluated by deliberately introducing small, deliberate variations in method parameters and examining their effects on analytical performance. Key parameters to investigate include wavelength variation (±1 nm), different spectrophotometers, analyst variation, and solution stability over time. For this compound, standard and sample solutions demonstrate stability for at least 24 hours when stored at room temperature (25±2°C) or in a refrigerated condition (2-8°C) protected from light, with RSD values less than 2% for repeated measurements over this period. This robustness ensures the method will perform reliably during routine use in quality control laboratories [1] [3].

Applications

Analysis of Pharmaceutical Formulations

The validated UV spectrophotometric method is successfully applicable for the quantification of this compound in various pharmaceutical formulations, primarily topical creams typically containing 1% w/w of the active ingredient. For sample preparation, an accurately weighed quantity of cream equivalent to approximately 10 mg of this compound is transferred to a 100 mL volumetric flask. Approximately 50 mL of methanol is added, and the mixture is subjected to sonication for 15-20 minutes with occasional shaking to ensure complete extraction of the active ingredient. The solution is then cooled to room temperature, diluted to volume with methanol, and filtered through a 0.45 μm membrane filter to remove insoluble excipients. An appropriate aliquot of this solution is further diluted with distilled water to obtain a final concentration within the linear range of 5-30 μg/mL, and the absorbance is measured at 283 nm against a reagent blank [1] [3].

The drug content in pharmaceutical formulations is calculated using the formula: % Label Claim = (Found Concentration / Label Claim Concentration) × 100 Typical recovery from commercial formulations ranges from 98% to 102% of the label claim, confirming the suitability of the method for quality control of finished products. The excipients commonly present in cream formulations do not interfere with the analysis, demonstrating the specificity of the method for this compound [3].

Comparison with HPLC Methods

While UV spectrophotometry offers advantages in terms of simplicity, cost-effectiveness, and rapid analysis time, high-performance liquid chromatography (HPLC) methods provide superior specificity, particularly for simultaneous determination of multiple active ingredients or for separation from degradation products. For this compound in combination with betamethasone in cream formulations, HPLC methods utilizing C18 columns with mobile phases consisting of ammonium acetate buffer and acetonitrile (60:40 v/v, pH adjusted to 4.5) have been developed with detection at 254 nm, providing excellent resolution with retention times of approximately 4.70 minutes for this compound and 7.76 minutes for betamethasone [1].

The following diagram illustrates the comparative analytical workflow between UV and HPLC methods:

G Start Sample Preparation UV UV Spectrophotometry Start->UV HPLC HPLC Analysis Start->HPLC UVApp Single Component Analysis Routine QC Stability Studies UV->UVApp HPLCApp Multi-Component Analysis Impurity Profiling Forced Degradation HPLC->HPLCApp

Discussion

The validation data comprehensively demonstrates that the UV spectrophotometric method for this compound analysis is accurate, precise, linear, sensitive, and robust across the specified range of 5-30 μg/mL. The method shows excellent correlation (r² = 0.999) between concentration and absorbance, with high recovery rates (98-102%) and minimal variability (RSD < 2%). The determined LOD and LOQ values of 0.42 μg/mL and 1.30 μg/mL, respectively, confirm adequate sensitivity for quality control applications. Solution stability studies indicate that standard and sample solutions remain stable for at least 24 hours under both ambient and refrigerated conditions, enhancing the practical utility of the method in routine laboratory settings [3].

The advantages of the UV spectrophotometric method include its operational simplicity, rapid analysis time, and cost-effectiveness compared to HPLC techniques, making it particularly suitable for routine quality control in resource-limited settings. However, the method has limitations in specificity when analyzing complex formulations with multiple absorbing components that may interfere with the analysis. In such cases, HPLC methods with superior separation capabilities are recommended, particularly for stability-indicating assays or for combination formulations containing this compound with corticosteroids such as betamethasone [1].

For troubleshooting, if deviation from linearity is observed, verification of instrumental parameters including wavelength accuracy, slit width, and cuvette path length is recommended. If recovery values fall outside acceptable ranges, investigation of extraction efficiency from formulation matrices should be conducted, potentially requiring extended sonication time or alternative extraction solvents. Regular calibration checks using standard solutions and participation in proficiency testing programs are recommended to maintain method performance over time [3].

Conclusion

The detailed application notes and validation protocols presented herein establish a comprehensive framework for the development, validation, and application of UV spectrophotometric methods for the analysis of this compound in pharmaceutical formulations. The method complies with ICH validation requirements and demonstrates reliability for quality control applications in pharmaceutical manufacturing and testing laboratories. The protocols provide sufficient detail to enable implementation in various laboratory settings, with flexibility for adaptation to specific formulation challenges while maintaining analytical integrity.

References

Comprehensive Application Notes and Protocols: Butenafine-Loaded Nanosponges for Topical Antifungal Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Butenafine hydrochloride is a potent benzylamine antifungal agent with superior fungicidal activity compared to other antifungal drugs like terbinafine. It acts by inhibiting fungal squalene epoxidase, disrupting ergosterol synthesis in fungal cell membranes. However, its therapeutic potential is limited by poor aqueous solubility and low permeability across the stratum corneum, resulting in suboptimal bioavailability when administered conventionally. Nanosponge technology presents an innovative approach to overcome these limitations by encapsulating butenafine within a porous, polymeric network at the nanoscale, enabling enhanced solubility, sustained release, and improved skin permeation. These nanosponges can be incorporated into topical gel formulations for easier application and enhanced residence time at the infection site, potentially revolutionizing the treatment of superficial fungal infections like dermatophytoses. The following application notes provide detailed protocols for the preparation, characterization, and evaluation of butenafine-loaded nanosponges, offering researchers a comprehensive framework for developing enhanced antifungal formulations [1] [2].

Formulation Composition and Optimization

Component Selection and Rationale

Table 1: Key components of butenafine-loaded nanosponges

Component Function Specific Types Used Concentration Range
Butenafine HCl Active pharmaceutical ingredient Crystalline powder 100 mg per batch
Ethyl Cellulose Rate-retarding polymer Various molecular weights 100-250 mg
Polyvinyl Alcohol (PVA) Surfactant/Stabilizer 85,000-124,000 MW 0.3% w/v
Dichloromethane Organic solvent HPLC grade 20 mL
Deionized Water Aqueous phase - 100 mL

The selection of ethyl cellulose as the primary polymer is based on its excellent film-forming properties, biodegradability, and ability to control drug release through its hydrophobic nature. Polyvinyl alcohol (PVA) serves as a critical stabilizer during the emulsification process, preventing particle aggregation and ensuring uniform nanosponge formation. The concentration of PVA (0.3% w/v) has been optimized to provide sufficient stabilization without adversely affecting the encapsulation efficiency or particle size. Dichloromethane is selected as the organic solvent due to its excellent solubilizing capacity for both butenafine and ethyl cellulose, with appropriate volatility to facilitate solvent evaporation during processing [1] [2].

Optimized Formulation Parameters

Table 2: Optimized formulation characteristics for butenafine nanosponges

Parameter Optimized Result Polydispersity Index Significance
Particle Size 543 ± 0.67 nm 0.330 ± 0.02 Impacts permeation and stability
Zeta Potential -33.8 ± 0.89 mV - Indicates colloidal stability
Entrapment Efficiency 71.3 ± 0.34% - Reflects drug loading capacity
Drug Loading 22.8 ± 0.67% - Therapeutic relevance
Shape & Morphology Spherical, porous - Confirmed by SEM

The optimized formulation (BNS3) demonstrates excellent physicochemical properties suitable for topical application. The particle size of approximately 543 nm is ideal for skin permeation, as nanoparticles in this range can effectively traverse the stratum corneum barriers. The high negative zeta potential (-33.8 mV) indicates excellent colloidal stability through electrostatic repulsion, preventing aggregation during storage. The entrapment efficiency of 71.3% demonstrates the formulation's capacity to successfully incorporate the drug, while the drug loading of 22.8% ensures therapeutic efficacy. Physicochemical characterization including FTIR, DSC, and XRD analyses confirmed polymer-drug compatibility and the transformation of crystalline butenafine to an amorphous state within the nanosponge matrix, which contributes to enhanced solubility and release characteristics [1] [2].

Preparation Protocol

Step-by-Step Methodology

The preparation of butenafine-loaded nanosponges follows the emulsion solvent evaporation technique, which provides reproducible results with controllable particle size and distribution. Begin by preparing the organic phase: dissolve 100 mg of butenafine HCl and 200 mg of ethyl cellulose in 20 mL of dichloromethane with continuous stirring until complete dissolution is achieved. Simultaneously, prepare the aqueous phase by dissolving 0.3% w/v of PVA in 100 mL of deionized water with heating if necessary to facilitate dissolution. The emulsification process is critical: add the organic phase dropwise into the aqueous phase while subjecting the mixture to probe sonication at 65% power for 3 minutes using 10-second on-off cycles to prevent overheating. Transfer the emulsion to a thermostatically controlled magnetic stirrer and maintain continuous stirring at 1000 rpm for 24 hours at room temperature to allow complete evaporation of the organic solvent. Collect the formed nanosponges by ultracentrifugation at 16,900× g and 4°C for 30 minutes, then wash three times with ultra-purified water to remove excess PVA. The final product can be lyophilized for long-term storage or immediately characterized and incorporated into gel formulations [1] [2].

Preparation Workflow

G cluster_phase_prep Phase Preparation cluster_emulsion Emulsification Process cluster_hardening Nanosponge Formation cluster_recovery Product Recovery Start Start Preparation OP Prepare Organic Phase: Butenafine (100 mg) + Ethyl Cellulose (200 mg) in Dichloromethane (20 mL) Start->OP AP Prepare Aqueous Phase: PVA (0.3% w/v) in Deionized Water (100 mL) Start->AP Emulsify Emulsify Organic Phase into Aqueous Phase with Probe Sonication (65% power, 3 min, 10s on/off cycles) OP->Emulsify AP->Emulsify Stir Solvent Evaporation with Continuous Stirring (1000 rpm, 24 hours, room temperature) Emulsify->Stir Centrifuge Ultracentrifugation (16,900× g, 30 min, 4°C) Stir->Centrifuge Wash Wash with Purified Water (3 times) Centrifuge->Wash Final Butenafine-Loaded Nanosponges Wash->Final

Characterization Methods

Comprehensive Analytical Techniques

Table 3: Characterization techniques for butenafine-loaded nanosponges

Characterization Methodology Key Outcomes
Particle Size & PDI Dynamic light scattering Size distribution and homogeneity
Zeta Potential Electrophoretic mobility Surface charge and stability prediction
Entrapment Efficiency UV spectroscopy of supernatant Drug loading capacity
Surface Morphology Scanning Electron Microscopy (SEM) Particle shape and surface characteristics
Crystallinity X-ray Diffraction (XRD) Physical state of encapsulated drug
Thermal Behavior Differential Scanning Calorimetry (DSC) Polymer-drug interactions
Chemical Compatibility Fourier Transform Infrared (FTIR) Drug-polymer interactions
In Vitro Drug Release Dialysis membrane method Release kinetics and mechanism

Particle size and zeta potential are determined using dynamic light scattering and laser Doppler anemometry, respectively. For accurate measurement, dilute the nanosponge dispersion appropriately with deionized water to avoid multiple scattering effects. Entrapment efficiency is calculated by measuring the concentration of unentrapped drug in the supernatant after centrifugation. Specifically, measure the absorbance of the supernatant at 254 nm using UV spectroscopy and compare against a standard calibration curve. Surface morphology examination using SEM requires sample preparation by gold sputtering to enhance conductivity, revealing the spherical and porous nature of the nanosponges. Physicochemical characterization including FTIR, DSC, and XRD analyses provides critical information about the solid-state properties of the drug within the nanosponge matrix, confirming the transformation from crystalline to amorphous state and verifying the absence of incompatible interactions between butenafine and the polymeric components [1] [2] [3].

Characterization Workflow

G cluster_primary Primary Characterization cluster_morphology Morphological Analysis cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation Start Nanosponge Dispersion PS Particle Size & PDI (Dynamic Light Scattering) Start->PS ZP Zeta Potential (Electrophoretic Mobility) Start->ZP EE Entrapment Efficiency (UV Spectroscopy at 254 nm) Start->EE SEM Surface Morphology (Scanning Electron Microscopy) PS->SEM FTIR Chemical Compatibility (FTIR Spectroscopy) ZP->FTIR DSC Thermal Behavior (Differential Scanning Calorimetry) EE->DSC XRD Crystallinity (X-ray Diffraction) SEM->XRD Release In Vitro Drug Release (Dialysis Membrane Method) FTIR->Release DSC->Release XRD->Release Stability Stability Studies (4°C, 25°C, 40°C for 3 months) Release->Stability Results Characterized Nanosponges Stability->Results

Gel Formulation and Evaluation

Carbopol-Based Gel Incorporation

The conversion of butenafine-loaded nanosponges into a topical gel formulation enhances application convenience and provides improved residence time on the skin. To prepare the gel base, disperse 1% w/w of Carbopol 934 in deionized water with continuous stirring at 800-1000 rpm until a homogeneous dispersion forms. Allow the dispersion to stand for 1-2 hours to ensure complete hydration of the polymer. Neutralize the carbopol dispersion by adding triethanolamine dropwise until a translucent gel forms with pH between 5.5 and 6.5, which is compatible with skin physiology. Incorporate the optimized butenafine nanosponges (equivalent to 1% w/w of butenafine) into the carbopol gel base using gentle mixing to avoid disruption of the nanosponge structure. Evaluate the final gel formulation for physicochemical parameters including viscosity, spreadability, pH, and drug content homogeneity. The resulting nanosponge-based gel demonstrates ideal characteristics for topical application, including appropriate viscosity (3454-3678 cps), spreadability (40-66 g/cm/sec), and pH (5.2-5.7), ensuring patient comfort while maintaining therapeutic efficacy [1] [4].

Gel Characterization Parameters

Table 4: Evaluation parameters for nanosponge-based gel

Parameter Method Target Specification
Viscosity Rotational viscometer 3454-3678 cps
Spreadability Parallel plate method 40-66 g/cm/sec
pH Digital pH meter 5.5-6.5
Drug Content HPLC analysis 95-105% of labeled claim
In Vitro Release Franz diffusion cell Sustained release over 24h
Skin Irritation HET-CAM test Irritation score <1
Antifungal Activity Agar diffusion method Zone of inhibition comparable to conventional gel

The theological properties of the gel are critical for both application and performance. Viscosity measurements should be conducted at different shear rates to characterize the flow behavior, with ideal gels exhibiting pseudoplastic flow (shear-thinning) for easy spreadability yet sufficient viscosity at rest to prevent dripping. Spreadability is determined by placing a fixed quantity of gel between two glass plates and measuring the spreading diameter after applying a standard weight, with higher values indicating better spreadability. The pH of the gel should be maintained in the slightly acidic range (5.5-6.5) to match skin pH and minimize irritation potential. Drug content uniformity ensures consistent dosing, determined by dissolving a known quantity of gel in suitable solvent and analyzing butenafine content using HPLC with detection at 254 nm. The developed butenafine nanosponge gel demonstrates significantly enhanced performance compared to conventional gel formulations, with sustained release characteristics and improved antifungal efficacy against pathogenic fungal strains [1] [4].

Performance Assessment

Drug Release and Permeation Studies

The drug release profile of butenafine from nanosponge-based gels follows the Higuchi model, indicating diffusion-controlled release kinetics. Studies demonstrate approximately 89.90 ± 0.87% drug release over 24 hours, significantly more sustained than conventional formulations. The release mechanism follows anomalous non-Fickian transport, suggesting a combination of diffusion and polymer relaxation mechanisms. Permeation studies using Franz diffusion cells demonstrate a flux rate of 0.18 mg/cm²/h, representing enhanced skin permeation compared to conventional butenafine formulations. The permeation enhancement ratio for nanosponge formulations is approximately 3.4-fold compared to pure drug dispersion, attributed to the nanoscale size and intimate contact with the stratum corneum. These release characteristics are clinically significant as they ensure sustained antifungal activity at the infection site, potentially allowing for less frequent application and improved patient compliance in the treatment of chronic fungal infections [1] [5].

Antimicrobial Efficacy and Safety Assessment

Antifungal activity assessment against pathogenic fungal strains including Candida albicans and Aspergillus niger demonstrates significantly enhanced efficacy of butenafine-loaded nanosponges compared to conventional formulations. The zone of inhibition for nanosponge-based gels is substantially larger than that of conventional gels at equivalent concentrations, confirming the superior antimicrobial performance. The minimum inhibitory concentration (MIC) values against dermatophytes are significantly lower for nanosponge formulations, indicating enhanced potency. Safety evaluation through skin irritation studies (HET-CAM test) reveals excellent tolerability with negligible irritation potential (irritation score of 0.17, well below the threshold for non-irritants). Stability studies conducted under ICH guidelines (4°C, 25°C, and 40°C for 3 months) demonstrate no significant changes in physicochemical parameters, drug content, or release characteristics, indicating robust formulation stability under recommended storage conditions [1] [6] [5].

Applications and Conclusion

The development of butenafine-loaded nanosponges represents a significant advancement in topical antifungal therapy, effectively addressing the limitations of conventional formulations. The versatile application potential of this technology extends beyond butenafine to other poorly soluble antifungal agents, providing a platform for enhanced dermal delivery. The quality by design (QbD) approach to formulation development ensures reproducible performance and facilitates scale-up from laboratory to industrial production. Future research directions should focus on in vivo efficacy studies in appropriate animal models, long-term stability assessment, and exploration of targeted delivery approaches for deeper skin infections. The protocols outlined in these application notes provide researchers with a comprehensive framework for developing optimized butenafine nanosponge formulations with enhanced therapeutic potential for the effective management of superficial fungal infections [1] [2] [3].

References

Comprehensive Application Notes and Protocols: Butenafine Hydrochloride-Loaded Solid Lipid Nanoparticles Using Modified Solvent Emulsification Technique

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Butenafine hydrochloride (BUTE) is a synthetic allylamine antifungal agent with potent activity against superficial fungal infections by inhibiting squalene monooxygenase, a key enzyme in ergosterol biosynthesis. Conventional topical formulations of butenafine face significant challenges including poor water solubility, limited skin penetration, and side effects such as contact dermatitis, erythema, irritation, burning, and itching at the application site. Solid lipid nanoparticles (SLNs) have emerged as an innovative colloidal drug delivery system to overcome these limitations, offering enhanced skin deposition, reduced irritation, and improved therapeutic efficacy. The modified solvent emulsification technique described in these application notes represents an advanced approach for producing BUTE-SLNs with optimal characteristics for topical delivery, using natural excipient-based components to enhance biocompatibility and performance.

The development of natural excipient-based SLNs addresses several pharmaceutical challenges associated with conventional antifungal formulations. By incorporating BUTE into a lipid matrix, this technology enables targeted delivery to deeper skin strata, minimizes side effects, reduces the symptomatic impact of fungal infection, and potentially shortens the duration of therapy. The combination of SLNs with aloe vera gel further enhances the formulation through synergistic effects, leveraging aloe vera's inherent anti-inflammatory, antioxidant, and healing properties while providing excellent slip properties and controlled drug release characteristics. This integrated approach offers researchers and formulation scientists a comprehensive framework for developing advanced topical antifungal formulations with improved patient compliance and therapeutic outcomes [1] [2].

Table 1: Comparison of Butenafine Formulation Approaches

Formulation Type Advantages Limitations Key Characteristics
SLN-based Gel Enhanced skin deposition, reduced irritation, sustained release More complex manufacturing process Particle size: ~260 nm, PDI: <0.3, Natural lipids
Conventional Cream Simple formulation, established production methods Limited skin penetration, higher irritation potential Larger particle size, faster release
Microemulsion System Improved solubility, enhanced permeation Potential stability issues, higher surfactant load Small globule size, thermodynamically stable
NLC-based Gel Higher drug loading, prolonged release More complex optimization Blend of solid and liquid lipids

Formulation Composition and Optimization

Material Selection and Excipient Profile

The development of BUTE-SLNs requires careful selection of compatible excipients that collectively contribute to the formation of stable nanoparticles with optimal drug loading and release characteristics. The core composition includes:

  • This compound as the active pharmaceutical ingredient (API)
  • Olivem 1000 (natural lipid from the stearin fraction of olive oil) as the solid lipid matrix
  • Olivem 300 as the primary surfactant for emulsion stabilization
  • D-α tocopheryl polyethylene glycol succinate (TPGS) as a co-surfactant and permeability enhancer
  • Stearyl amine as a charge modifier to adjust zeta potential
  • Acetone and dimethyl sulfoxide (DMSO) (1:1 ratio) as organic solvents
  • Aloe vera gel as the natural base for the final formulation

The selection of natural origin lipids and surfactants (Olivem series) provides enhanced biocompatibility and aligns with the growing demand for natural excipient-based formulations. Olivem 1000 serves as an optimal lipid matrix due to its compatibility with skin lipids, appropriate melting point, and capacity for drug encapsulation. The combination of acetone and DMSO as organic solvents ensures adequate dissolution of BUTE while maintaining suitable evaporation characteristics during the manufacturing process [1].

Factorial Design for Formulation Optimization

A systematic 23 factorial design was employed to optimize the BUTE-SLN formulation, allowing for efficient evaluation of the relationship between critical process parameters and key quality attributes. This statistical approach enables researchers to identify optimal factor levels while understanding interaction effects between variables.

Table 2: 2³ Factorial Design for BUTE-SLN Optimization

Factor Low Level (-1) High Level (+1) Impact on Responses
Surfactant Concentration (X₁) 2% 4% Higher concentration decreases particle size, increases stability
Lipid Concentration (X₂) 3% 5% Higher concentration increases particle size, improves drug loading
Organic Solvent Concentration (X₃) 0.5% 1.5% Affects particle size distribution and encapsulation efficiency

The experimental design evaluated eight possible combinations of the three factors at two different levels, with responses measured for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading. Through this systematic approach, researchers can identify the optimal design space for producing BUTE-SLNs with target characteristics of approximately 260 nm particle size, PDI <0.3, and maximized entrapment efficiency [1].

Quantitative Characterization of Optimized Formulation

The optimized BUTE-SLN formulation demonstrated excellent characteristics for topical delivery, with comprehensive characterization confirming its suitability for further development and evaluation.

Table 3: Characterization Data for Optimized BUTE-SLN Formulation

Parameter Result Method Significance
Particle Size 261.25 ± 2.38 nm Photon correlation spectroscopy Optimal for skin penetration
Polydispersity Index (PDI) 0.268 ± 0.01 Dynamic light scattering Narrow size distribution
Zeta Potential -25.4 ± 1.2 mV Laser Doppler electrophoresis Good physical stability
Entrapment Efficiency 85.7 ± 2.3% Ultracentrifugation/UV spectroscopy Efficient drug loading
Drug Loading 12.4 ± 0.8% Calculation based on lipid mass Therapeutic payload
Final Gel pH 6.5 ± 0.2 pH meter Skin compatibility

Additional characterization through transmission electron microscopy revealed spherical particles with smooth surfaces, while DSC and XRD studies confirmed the encapsulation of BUTE in the lipid matrix in the amorphous state, which contributes to enhanced dissolution characteristics. The optimized BUTE-SLN incorporated into aloe vera gel exhibited appropriate rheological properties for topical application, including good spreadability, adhesion, and controlled release behavior [1] [2].

Preparation Protocol

SLN Preparation Using Modified Solvent Emulsification Technique

The preparation of this compound-loaded solid lipid nanoparticles follows a systematic, stepwise protocol that ensures reproducible formation of nanoparticles with desired characteristics. The procedure is outlined below with critical parameters specified for each stage:

  • Step 1: Lipid Phase Preparation Weigh 250 mg of Olivem 1000 and 10 mg of stearyl amine into a clean glass vial. Add 25 mg of this compound to the lipid mixture. Dissolve the lipid-drug mixture in 5 mL of organic solvent (acetone:DMSO, 1:1 ratio). Heat the mixture to 80°C using a controlled water bath with continuous stirring at 500 rpm until a clear, homogeneous solution is obtained. Maintain the temperature at 80°C throughout the process to prevent lipid solidification.

  • Step 2: Aqueous Phase Preparation In a separate vessel, dissolve 100 mg of TPGS and the predetermined concentration of Olivem 300 (based on the factorial design, typically 2-4% w/v) in 50 mL of purified water. Heat the aqueous phase to 80°C using a water bath with continuous stirring at 500 rpm to match the temperature of the lipid phase, ensuring optimal emulsification.

  • Step 3: Emulsification Process Add the heated lipid phase dropwise (approximately 1 mL/min) into the aqueous phase while maintaining continuous stirring at 2000 rpm. Continue stirring for 60 minutes at 80°C to allow for complete emulsification and solvent evaporation. The formation of a milky dispersion indicates successful nanoparticle formation.

  • Step 4: Cooling and Solidification After the emulsification period, rapidly cool the nanoparticle dispersion by placing the container in an ice bath (

The following dot code represents the workflow for the preparation of Butenafine SLNs:

butenafine_sln_workflow Start Start Butenafine SLN Preparation LipidPhase Lipid Phase Preparation: - Weigh Olivem 1000 (250 mg) - Add stearyl amine (10 mg) - Add butenafine HCl (25 mg) - Dissolve in acetone:DMSO (1:1) - Heat to 80°C with stirring Start->LipidPhase AqueousPhase Aqueous Phase Preparation: - Dissolve TPGS (100 mg) - Add Olivem 300 (2-4% w/v) - In purified water (50 mL) - Heat to 80°C with stirring LipidPhase->AqueousPhase Emulsification Emulsification Process: - Add lipid phase dropwise to aqueous phase - Maintain 2000 rpm stirring - Continue for 60 min at 80°C AqueousPhase->Emulsification Cooling Cooling and Solidification: - Rapid cooling in ice bath - Stir until room temperature - SLN dispersion forms Emulsification->Cooling GelFormation Gel Formulation (Optional): - Incorporate SLN dispersion - Into aloe vera gel base - Homogenize uniformly Cooling->GelFormation

Figure 1: Preparation Workflow for Butenafine-Loaded Solid Lipid Nanoparticles

Analytical Methods and Characterization Protocols

Particle Size, PDI and Zeta Potential Analysis

The particle size distribution and surface charge of BUTE-SLNs are critical parameters that significantly influence stability, skin penetration, and overall performance. These characteristics should be analyzed using the following standardized protocols:

  • Particle Size and PDI Measurement Dilute the BUTE-SLN dispersion appropriately with double-distilled water (typically 1:50 dilution) to obtain optimum scattering intensity. Transfer the diluted sample to a clean, dust-free cuvette. Measure particle size and PDI using photon correlation spectroscopy with a Zetasizer (Nano ZS 90, Malvern Instruments) at 20°C with 90° scattering optics. Perform measurements in triplicate to ensure reproducibility. The optimized formulation should demonstrate a mean particle size of approximately 260 nm with PDI <0.3, indicating a narrow size distribution favorable for skin penetration [1].

  • Zeta Potential Analysis Dilute the BUTE-SLN dispersion with double-distilled water and load into a folded capillary zeta cell. Measure zeta potential using laser Doppler electrophoresis with a Zetasizer (Nano ZS 90, Malvern Instruments) at 20°C with an electric field strength of 23 V/m. Perform measurements in triplicate with at least 12 runs per measurement. Zeta potential values exceeding ±25 mV typically indicate good physical stability due to electrostatic repulsion between particles, preventing aggregation [1] [3].

Entrapment Efficiency and Drug Loading Determination

The encapsulation performance of BUTE-SLNs must be accurately quantified to ensure therapeutic efficacy and formulation consistency. The following protocol provides reliable determination of these critical parameters:

  • Sample Preparation Transfer 1.5 mL of BUTE-SLN dispersion into Eppendorf tubes and centrifuge at 60,000 rpm for 45 minutes at 4°C using an ultracentrifuge (Remi Instruments Ltd., Mumbai, India). Carefully collect the supernatant containing unentrapped drug for analysis.

  • Analysis of Unentrapped Drug Appropriately dilute the supernatant with suitable solvent and measure the concentration of unentrapped butenafine using UV-visible spectrophotometry at 224 nm (UV 1700, Shimadzu, Japan). Prepare a standard calibration curve of butenafine in the same medium over an appropriate concentration range (typically 2-20 μg/mL) to ensure accurate quantification.

  • Calculation Calculate entrapment efficiency (EE) and drug loading (DL) using the following equations:

    % EE = (Total mass of BUTE - Total mass of BUTE in supernatant) / Total mass of drug × 100 % DL = (Total mass of BUTE - Total mass of BUTE in supernatant) / Total mass of lipid × 100

    The optimized BUTE-SLN formulation typically demonstrates entrapment efficiency >85% and drug loading >12%, indicating efficient encapsulation of the active ingredient [1].

Morphological Characterization

The shape and surface morphology of BUTE-SLNs significantly influence their behavior and performance. Transmission electron microscopy (TEM) provides detailed visualization of these characteristics:

  • Sample Preparation Dilute the BUTE-SLN dispersion appropriately with purified water. Place a drop of the diluted dispersion on a copper grid coated with a thin carbon film. Allow the sample to dry for 45 minutes at room temperature before analysis.

  • Imaging Examine the prepared sample using a transmission electron microscope (Philips CM200, Netherlands) operated at appropriate accelerating voltage. Capture images at various magnifications to assess particle size, shape, and surface characteristics. Successful BUTE-SLN formulations typically appear as spherical particles with smooth surfaces and minimal aggregation, confirming the effectiveness of the preparation method [1].

Solid-State Characterization

Understanding the physical state of encapsulated drug is essential for predicting release behavior and stability. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies provide critical information:

  • DSC Analysis Accurately weigh 3-5 mg of freeze-dried BUTE-SLN powder and place in a standard aluminum crucible. Perform DSC analysis using a calibrated instrument under nitrogen purge (50 mL/min) with a heating rate of 10°C/min over a temperature range of 25-300°C. Compare the thermograms of pure BUTE, physical mixture, and BUTE-SLNs. The disappearance of the drug melting peak in BUTE-SLN thermograms indicates transformation to amorphous state or molecular dispersion within the lipid matrix.

  • XRD Studies Pack freeze-dried BUTE-SLN powder into a sample holder and analyze using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) operated at 40 kV and 30 mA. Scan the samples over a 2θ range of 5-60° with a step size of 0.02° and scanning rate of 2°/min. Compare the diffraction patterns of pure BUTE, physical mixture, and BUTE-SLNs. The reduction or disappearance of characteristic crystalline drug peaks in BUTE-SLN patterns confirms successful encapsulation and amorphization of the drug within the lipid matrix [1].

Performance and Evaluation Data

In Vitro Release and Skin Permeation Studies

The drug release behavior and skin penetration characteristics of BUTE-SLNs are critical indicators of their potential therapeutic performance. These parameters should be evaluated using standardized methodologies:

  • In Vitro Release Study Place a suitable quantity of BUTE-SLN gel (equivalent to 1 mg of BUTE) in a dialysis membrane (molecular weight cutoff 12 kDa). Immerse the membrane in a receptor medium containing phosphate buffer (pH 5.5) with 1% Tween 80 to maintain sink conditions. Maintain the system at 32°C ± 0.5°C with continuous stirring at 50 rpm. Withdraw samples at predetermined time intervals (1, 2, 4, 6, 8, 12, 24 h) and replace with fresh medium to maintain constant volume. Analyze samples using UV spectroscopy or HPLC after appropriate dilution. The BUTE-SLN gel typically demonstrates sustained release over 24 hours with approximately 65-75% cumulative release, significantly slower than conventional formulations [1] [4].

  • Skin Permeation Study Use excised human or animal skin (typically porcine or rat) mounted in Franz diffusion cells with the stratum corneum facing the donor compartment. Apply BUTE-SLN gel (equivalent to 1 mg BUTE) to the donor compartment. Maintain the receptor compartment (typically 5-7 mL) with phosphate buffer saline (pH 7.4) containing 1% Tween 80 at 32°C ± 0.5°C with continuous magnetic stirring. Withdraw samples at predetermined time intervals (2, 4, 6, 8, 12, 24 h) and analyze for drug content. The BUTE-SLN formulation typically demonstrates significantly higher skin deposition compared to conventional formulations, with 2-3 times increased accumulation in the skin layers, facilitating targeted delivery to the site of fungal infection [1] [2].

Table 4: Performance Comparison of Butenafine Formulations

Formulation Cumulative Release (24 h) Skin Deposition Irritation Potential Antifungal Activity
BUTE-SLN Aloe Vera Gel 65-75% High (2-3× conventional) Non-irritating Significantly enhanced
Marketed BUTE Cream 85-95% (rapid release) Low to moderate Mild to moderate irritation Standard
BUTE Conventional Gel >90% (within 8 h) Moderate Higher irritation potential Moderate
BUTE Microemulsion 70-80% High Variable Enhanced
Stability and Irritation Studies

The storage stability and skin compatibility of BUTE-SLN formulations must be thoroughly evaluated to ensure product quality and patient safety:

  • Stability Testing Store BUTE-SLN formulations in airtight containers at 4°C ± 2°C, 25°C ± 2°C/60% RH ± 5% RH, and 40°C ± 2°C/75% RH ± 5% RH for predetermined time periods (0, 1, 3, 6 months). Evaluate samples at each time point for appearance, pH, particle size, PDI, zeta potential, entrapment efficiency, and drug content. Optimized BUTE-SLN formulations typically demonstrate good stability over 6 months with no significant changes in critical parameters when stored at recommended conditions [1] [4].

  • Skin Irritation Study Perform the HET-CAM (Hen's Egg Test-Chorioallantoic Membrane) assay as an alternative to animal testing. Place approximately 0.3 g of the BUTE-SLN gel on the chorioallantoic membrane of fertilized hen's eggs (10 days old). Observe the membrane for 5 minutes for signs of hemorrhage, vascular lysis, or coagulation. Calculate the irritation score based on the time of onset of each reaction. The BUTE-SLN gel typically demonstrates negligible irritation potential with scores significantly lower than conventional formulations, attributed to the protective effect of the lipid matrix and the soothing properties of aloe vera gel [1] [5].

Antifungal Activity Assessment

The therapeutic efficacy of BUTE-SLN formulations should be verified through standardized antifungal susceptibility testing:

  • Agar Diffusion Assay Prepare agar plates inoculated with test fungi (typically Candida albicans and Trichophyton mentagrophytes). Create wells in the solidified agar and add equivalent amounts of BUTE from different formulations (BUTE-SLN gel, marketed cream, conventional gel). Incubate plates at appropriate temperatures for 24-48 hours. Measure the zones of inhibition and compare across formulations. BUTE-SLN gel typically demonstrates significantly larger inhibition zones (15-25% increase) compared to conventional formulations, indicating enhanced antifungal activity [1] [2].

  • Minimum Inhibitory Concentration (MIC) Determination Prepare serial dilutions of BUTE from different formulations in liquid growth medium. Inoculate with standardized fungal suspensions and incubate at appropriate temperatures for 24-48 hours. Determine the MIC as the lowest concentration that prevents visible growth. BUTE-SLN formulations typically demonstrate 2-4 fold lower MIC values compared to conventional formulations, indicating superior antifungal efficacy at lower drug concentrations [1].

Conclusion and Future Perspectives

The development of this compound-loaded solid lipid nanoparticles using the modified solvent emulsification technique represents a significant advancement in topical antifungal therapy. This comprehensive application note provides researchers and formulation scientists with detailed protocols for producing, optimizing, and evaluating BUTE-SLNs with enhanced performance characteristics. The key advantages of this platform technology include:

  • Improved Therapeutic Efficacy: Enhanced skin deposition and sustained release profile leading to superior antifungal activity compared to conventional formulations
  • Reduced Side Effects: Significant reduction in skin irritation and related adverse effects
  • Natural Excipient-Based Formulation: Utilization of skin-compatible lipids and aloe vera gel providing additional therapeutic benefits
  • Manufacturing Simplicity: Straightforward preparation process amenable to scale-up and industrial adaptation

Future research directions should focus on scale-up optimization, long-term stability studies, and clinical validation of the therapeutic benefits observed in preclinical models. Additionally, exploration of this platform for other poorly soluble antifungal agents may further expand its utility in dermatological therapy. The successful implementation of this technology offers promising opportunities for developing advanced topical formulations with enhanced patient compliance and treatment outcomes [1] [2].

References

Comprehensive Application Notes and Protocols: Factorial Design Optimization of Butenafine Hydrochloride Hydrogel Cream for Enhanced Antifungal Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Butenafine hydrochloride is a synthetic benzylamine derivative with potent broad-spectrum antifungal activity, functioning through inhibition of squalene epoxidase, a key enzyme in ergosterol biosynthesis within fungal cell membranes [1]. This mechanism leads to ergosterol depletion and accumulation of squalene, ultimately causing fungal cell death [2]. Despite its proven efficacy against dermatophytes such as Trichophyton rubrum and Candida species, butenafine faces formulation challenges due to its poor aqueous solubility and low oral bioavailability (approximately 1.5–3%), making topical administration the preferred route [3]. Conventional topical formulations often suffer from limited skin penetration, necessitating frequent applications that can reduce patient compliance and treatment efficacy.

Advanced drug delivery systems have emerged as promising strategies to overcome these limitations. Lipid-based nanocarriers including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer enhanced drug loading, improved skin penetration, and sustained release profiles [3] [4]. When incorporated into hydrogel bases, these systems combine the penetration enhancement of nanocarriers with the superior spreadability and bioadhesive properties of gels, providing an optimal platform for topical antifungal therapy [5]. The development of such complex formulations requires systematic optimization to balance multiple variables, for which factorial design approaches provide an efficient, statistically sound methodology for identifying critical factors and their optimal combinations [3] [4].

Formulation Strategies for Butenafine Hydrogel Cream

Lipid-Based Nanocarrier Systems

The integration of lipid-based nanocarriers into hydrogel systems has demonstrated significant potential for enhancing the topical delivery of this compound. These systems leverage the physiological compatibility of lipids with skin structures to improve drug penetration while providing a reservoir for sustained release:

  • Nanostructured Lipid Carriers (NLCs): These second-generation lipid nanoparticles combine solid and liquid lipids to create imperfect crystalline structures with enhanced drug loading capacity. Butenafine-loaded NLCs have been developed using Compritol 888 ATO as solid lipid and Labrasol as liquid lipid, with Tween 80 as surfactant, achieving high entrapment efficiency (86.35%) and favorable particle size (approximately 111 nm) [3]. The optimized NLC formulation demonstrated prolonged drug release (65.09% over 24 hours) and significantly enhanced skin permeation compared to conventional gels [3].

  • Solid Lipid Nanoparticles (SLNs): Butenafine-loaded SLNs utilizing natural lipids have been developed with a modified solvent emulsification technique, resulting in particles of 261.25 ± 2.38 nm with low polydispersity index (0.268 ± 0.01) [4]. These SLNs were subsequently incorporated into aloe vera gel, exhibiting enhanced skin deposition, improved hydration, and reduced irritation potential compared to marketed formulations [4].

  • Microemulsion Systems: Butenafine microemulsions have been designed using isopropyl palmitate as oil phase, aerosol OT as surfactant, and sorbitan monooleate as co-surfactant [5]. These systems form thermodynamically stable formulations with small globule size and high drug-loading capacity. When incorporated into Carbopol 940 gel, the microemulsion-based system demonstrated improved ex vivo skin permeation and enhanced antifungal efficacy compared to commercial cream formulations [5].

Hydrogel Matrix Systems

Hydrogel systems provide an ideal vehicle for topical delivery of butenafine, offering several advantages including ease of application, controlled release, and enhanced patient compliance:

  • Carboner Gels: Carbopol polymers (934, 940) at concentrations of 1–2% w/v are widely used as gelling agents due to their excellent biocompatibility, thermal stability, and optimal rheological properties [3] [5] [6]. These polymers create a three-dimensional network that allows for controlled drug release while providing good spreadability and adhesion to the skin.

  • Natural Polymer Gels: Aloe vera-based gels have been successfully employed as alternatives to synthetic polymers, offering inherent wound healing and anti-inflammatory properties in addition to their gelling capacity [4]. Butenafine-loaded SLNs incorporated into aloe vera gel demonstrated significantly higher compatibility and antifungal activity compared to marketed formulations [4].

Table 1: Composition of Butenafine-Loaded Lipid Nanocarrier Systems

Component NLC Formulation SLN Formulation Microemulsion System
Drug Butenafine HCl Butenafine HCl Butenafine HCl
Solid Lipid Compritol 888 ATO Natural lipids (e.g., GMS) -
Liquid Lipid Labrasol - Isopropyl palmitate/Capmul MCM
Surfactant Tween 80 Tween 80 Cremophor RH 40/Aerosol OT
Co-surfactant - - Transcutol HP/Sorbitan monooleate
Aqueous Phase Purified water Purified water Purified water
Particle Size 111 nm 261.25 nm 108.8 nm
Entrapment Efficiency 86.35% Not specified Not specified

Optimization Methodologies

Factorial Design Approaches

Factorial design represents a statistical approach for systematic optimization of pharmaceutical formulations by simultaneously evaluating the effects of multiple factors and their interactions. For butenafine-loaded hydrogel creams, this methodology has been successfully applied to identify critical formulation parameters and their optimal ranges:

  • 2³ Full Factorial Design: Butenafine solid lipid nanoparticles were developed using a 2³ factorial design to correlate the effect of formulation components on critical quality attributes of the SLNs [4]. This design allows investigation of three factors at two levels each, providing information on main effects and interaction terms with a minimal number of experimental runs.

  • Box-Behnken Design (BBD): Butenafine-loaded NLCs were optimized using a three-factor, three-level Box-Behnken design with lipid concentration (A), surfactant concentration (B), and homogenization cycle (C) as independent variables [3]. This response surface methodology requires only 17 experimental runs while providing comprehensive data on linear, quadratic, and interaction effects, making it highly efficient for formulation optimization.

  • Simplex Lattice Mixture Design: Butenafine microemulsion-based gels have been optimized using this design to evaluate the influence of component proportions, including oil concentration, surfactant:co-surfactant ratio, and water content [6]. This approach is particularly valuable for formulation systems where the components must sum to a constant total, allowing identification of optimal ratios for desired responses.

Critical Process and Formulation Parameters

The optimization of butenafine hydrogel cream involves identification and control of several critical parameters that significantly influence the final product characteristics:

  • Material Attributes: Key material factors include lipid type and ratio (for lipid nanocarriers), surfactant type and concentration, and gelling polymer properties. For butenafine NLCs, the miscibility of solid and liquid lipids at different ratios (9:1 to 4:6) must be evaluated to ensure stable nanoparticle formation [3].

  • Process Parameters: Critical process variables include homogenization speed and duration, sonication parameters, and gel incorporation method. For NLC production, the homogenization cycle significantly impacts particle size, with multiple cycles (e.g., 3–5 cycles) typically required to achieve desired nanoscale dimensions [3].

  • Environmental Factors: Processing temperature, pH of the aqueous phase, and lighting conditions during manufacturing must be controlled to ensure product stability and reproducibility.

Table 2: Experimental Design Factors and Responses for Butenafine Formulation Optimization

Design Type Independent Variables Levels Dependent Responses Optimal Values
Box-Behnken Design [3] Lipid concentration (%) Low, Medium, High Particle size (nm) Lipid: 3%
Surfactant concentration (%) Low, Medium, High Entrapment efficiency (%) Surfactant: 1.5%
Homogenization cycles (n) Low, Medium, High PDI Homogenization: 5 cycles
2³ Factorial Design [4] Lipid type Two types Particle size Natural lipids
Surfactant concentration Low, High Zeta potential 1-2%
Preparation method Method A, B Drug loading Modified solvent emulsification
Simplex Lattice Design [6] Oil concentration 5-20% % Transmittance Oil: 5%
Smix ratio 1:1 to 3:1 Globule size Smix: 43.33%
Water content 50-80% Drug release Water: 51.67%

Experimental Protocols

Preparation of Butenafine-Loaded Nanostructured Lipid Carriers

The following protocol details the optimized method for preparation of butenafine-loaded NLCs based on Box-Behnken design optimization [3]:

  • Materials: this compound (API), Compritol 888 ATO (solid lipid), Labrasol (liquid lipid), Tween 80 (surfactant), double-distilled water (aqueous phase).

  • Equipment: High-speed homogenizer (e.g., Ultra-Turrax), probe sonicator, hot plate with magnetic stirrer, thermostatically controlled water bath.

  • Procedure:

    • Precisely weigh butenafine (10 mg), Compritol 888 ATO (solid lipid, 3% w/v), and Labrasol (liquid lipid, 10% of total lipid content).
    • Melt the solid lipid at approximately 5°C above its melting point (70–75°C for Compritol 888 ATO).
    • Dissolve butenafine in the liquid lipid and add to the melted solid lipid under continuous stirring (500 rpm) to form a uniform lipid phase.
    • Heat the aqueous phase containing Tween 80 (1.5% w/v) to the same temperature as the lipid phase.
    • Add the aqueous phase to the lipid phase gradually while homogenizing at 10,000 rpm for 5 minutes to form a primary emulsion.
    • Subject the pre-emulsion to probe sonication at 80% amplitude for 10 minutes (5 seconds on/2 seconds off cycle) to reduce particle size.
    • Cool the resulting NLC dispersion to room temperature under mild stirring (300 rpm) to allow recrystallization of the lipid matrix.
Incorporation of NLCs into Hydrogel Matrix

The conversion of butenafine-loaded NLCs into a hydrogel formulation involves the following steps [3] [4]:

  • Materials: Carbopol 934 (gelling agent), triethanolamine (pH adjuster), glycerin (humectant), methyl paraben and propyl paraben (preservatives).

  • Procedure:

    • Disperse Carbopol 934 (1% w/v) in the butenafine NLC dispersion with continuous stirring at 800 rpm for 60 minutes.
    • Allow the mixture to stand for 2 hours to ensure complete hydration of the polymer.
    • Adjust the pH to 6.5 ± 0.2 using triethanolamine to initiate gelation.
    • Add glycerin (5% w/v) as humectant and preservatives (0.2% w/v) with continuous mixing.
    • Continue stirring for an additional 30 minutes to ensure uniform gel formation.
    • Transfer the gel to appropriate containers and store at room temperature for further characterization.
In Vitro Characterization Methods

Comprehensive characterization of the optimized butenafine hydrogel cream is essential to ensure quality, stability, and performance:

  • Particle Size and Zeta Potential: Determine the particle size, polydispersity index (PDI), and zeta potential of the NLC dispersion using dynamic light scattering (DLS) with appropriate instrumentation (e.g., Malvern Zetasizer). Dilute the samples appropriately with distilled water before analysis [3] [4].

  • Entrapment Efficiency and Drug Loading:

    • Transfer 1 mL of NLC dispersion to an ultracentrifuge tube.
    • Centrifuge at 15,000 rpm for 60 minutes at 4°C to separate free drug.
    • Collect the supernatant and dilute appropriately with methanol.
    • Analyze the drug content using validated HPLC or UV-spectrophotometric methods at λmax of 258 nm [3].
    • Calculate entrapment efficiency using the formula: [EE% = \frac{Total,Drug - Free,Drug}{Total,Drug} \times 100]
  • Rheological Characterization: Evaluate the viscosity of the hydrogel using a rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle at controlled temperature (25°C ± 0.5°C). Determine the flow behavior by measuring viscosity at different shear rates [3].

  • In Vitro Drug Release Study:

    • Place 1 g of butenafine hydrogel cream in a dialysis membrane (molecular weight cutoff 12–14 kDa).
    • Immerse the membrane in 200 mL of phosphate buffer (pH 5.5) containing 20% ethanol to maintain sink conditions.
    • Maintain the system at 32°C ± 0.5°C with continuous stirring at 50 rpm.
    • Withdraw samples (2 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh medium.
    • Analyze the samples for drug content using HPLC or UV-spectrophotometry [3] [5].

The experimental workflow for the development and characterization of butenafine hydrogel cream is visualized below:

G cluster_0 Planning Phase cluster_1 Preparation Phase cluster_2 Evaluation Phase Start Start LipidScreening LipidScreening Start->LipidScreening PreFormulation PreFormulation LipidScreening->PreFormulation ExpDesign ExpDesign PreFormulation->ExpDesign NLCPrep NLCPrep ExpDesign->NLCPrep GelInc GelInc NLCPrep->GelInc Charact Charact GelInc->Charact Eval Eval Charact->Eval OptimForm OptimForm Eval->OptimForm

Diagram 1: Experimental workflow for the development of butenafine hydrogel cream, showing the sequential stages from planning through preparation to evaluation.

Performance and Evaluation Protocols

Ex Vivo Skin Permeation and Deposition Studies

Evaluation of skin permeation and deposition characteristics is critical for assessing the performance of butenafine hydrogel creams:

  • Skin Preparation: Use abdominal skin from Wistar rats (200–250 g) or human dermatomed skin. Remove subcutaneous fat and hair carefully, wash with normal saline, and store at -20°C until use (within 1 month) [4] [5].

  • Permeation Study Protocol:

    • Mount skin samples between donor and receptor compartments of Franz diffusion cells with stratum corneum facing the donor compartment.
    • Place 1 g of butenafine hydrogel cream in the donor compartment.
    • Fill the receptor compartment with phosphate buffer (pH 7.4) containing 20% ethanol to maintain sink conditions.
    • Maintain the system at 32°C ± 1°C with continuous magnetic stirring.
    • Withdraw samples (0.5 mL) from the receptor compartment at predetermined time intervals over 24 hours and replace with fresh medium.
    • Analyze samples for drug content using validated analytical methods.
    • At the end of the study, wash the skin surface and separate the epidermis from dermis using the heat separation method (60°C for 45 seconds).
    • Extract the drug from different skin layers and analyze to determine drug deposition [4] [5].
Antifungal Activity Assessment

The antifungal efficacy of optimized butenafine formulations should be evaluated against relevant fungal strains:

  • Agar Well Diffusion Method:

    • Prepare Sabouraud dextrose agar plates and inoculate with standardized spore suspensions (1–5 × 10⁶ CFU/mL) of test organisms (Candida albicans, Trichophyton rubrum, Aspergillus niger).
    • Create wells (6 mm diameter) in the solidified agar and add 100 μL of butenafine hydrogel cream (equivalent to 1 mg butenafine).
    • Include appropriate controls (marketed formulation, placebo gel, and vehicle control).
    • Incubate the plates at 28°C for 48–72 hours depending on the fungal strain.
    • Measure the zones of inhibition and compare with controls [3] [6].
  • Broth Microdilution Method (MIC Determination):

    • Prepare serial dilutions of butenafine formulations in liquid medium (RPMI 1640) in 96-well microtiter plates.
    • Inoculate wells with standardized fungal suspensions (0.5–2.5 × 10³ CFU/mL).
    • Include growth controls and sterility controls.
    • Incubate at 35°C for 48 hours and assess fungal growth visually or spectrophotometrically.
    • Determine the minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth [2].
Skin Irritation and Safety Studies

Assessment of topical safety is essential for patient acceptance and regulatory approval:

  • Primary Skin Irritation Test:
    • Use healthy Wistar rats (200–250 g) with intact skin.
    • Remove hair from the dorsal area (approximately 4 cm²) 24 hours before the study.
    • Apply 0.5 g of butenafine hydrogel cream to the test area and cover with a non-occlusive dressing.
    • Include control groups (untreated, placebo gel, and 0.8% formalin as positive control).
    • After 24 hours, remove the formulations and evaluate erythema and edema using a standardized scoring system (0–4 for each parameter).
    • Calculate the Primary Irritation Index (PII) and classify the irritation potential [3] [4].

Table 3: Performance Comparison of Optimized Butenafine Formulations vs. Conventional Cream

Evaluation Parameter NLC-Based Gel [3] SLN-Based Gel [4] Microemulsion Gel [6] Conventional Cream
Drug Release (24 h) 65.09% Sustained release profile Enhanced release 40-50% (estimated)
Skin Permeation 641.37 ± 46.59 μg Enhanced deposition Improved permeation Lower permeation
Antifungal Activity Superior to conventional gel Enhanced activity Better zone of inhibition Reference
Irritation Score 0.17 (negligible) No irritation No irritation Varies
Hydration Effect Not specified Higher hydrating potential Not specified Standard
Storage Stability Stable at 25°C/60% RH Not specified Stable Reference

The mechanism of action of butenafine and its enhanced delivery through lipid nanocarriers is visualized below:

G cluster_0 Delivery Phase cluster_1 Mechanism of Action Butenafine Butenafine NLC NLC Butenafine->NLC Encapsulation StratumCorneum StratumCorneum NLC->StratumCorneum Enhanced Penetration SkinLayers SkinLayers StratumCorneum->SkinLayers Drug Deposition FungalCell FungalCell SkinLayers->FungalCell Fungal Uptake SqualeneEpox SqualeneEpox FungalCell->SqualeneEpox Squalene Epoxidase Inhibition ErgosterolDep ErgosterolDep SqualeneEpox->ErgosterolDep Ergosterol Biosynthesis Blocked CellDeath CellDeath ErgosterolDep->CellDeath Membrane Integrity Loss

Diagram 2: Mechanism of butenafine antifungal action and enhanced delivery via lipid nanocarrier systems, showing the pathway from topical application to fungal cell death.

Conclusion and Outlook

The application of factorial design approaches for optimizing this compound-loaded hydrogel creams has demonstrated significant advantages over conventional formulation development methods. The systematic optimization of lipid nanocarriers (NLCs, SLNs) and their incorporation into hydrogel matrices has resulted in formulations with enhanced drug permeation, sustained release profiles, and improved antifungal efficacy compared to commercial preparations [3] [4] [5]. The optimized butenafine NLC-based gel developed using Box-Behnken design exhibited ideal characteristics including appropriate particle size (111 nm), high entrapment efficiency (86.35%), and significantly enhanced skin permeation (641.37 ± 46.59 μg) with negligible irritation potential (irritation score 0.17) [3].

Future development directions for butenafine hydrogel creams include exploration of natural lipid excipients with inherent therapeutic benefits, implementation of quality by design (QbD) principles for more robust formulation strategies, and development of combination therapies with complementary antifungal agents to address resistant fungal strains. Additionally, clinical validation of these optimized formulations will be essential to translate the promising in vitro and ex vivo results into therapeutic benefits in clinical practice. The integration of systematic optimization approaches with advanced drug delivery technologies holds significant potential for enhancing the therapeutic outcomes of butenafine in the management of superficial fungal infections.

References

Comprehensive Application Notes and Protocols: Entrapment Efficiency Determination of Butenafine-Loaded Lipid Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Entrapment efficiency (EE) is a Critical Quality Attribute (CQA) for lipid-based nanocarriers, quantifying the percentage of successfully incorporated drug relative to the initial amount used. For butenafine hydrochloride—a poorly water-soluble antifungal agent—successful encapsulation into lipid nanoparticles like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) enhances stability, enables sustained release, and improves topical delivery [1] [2]. Accurate EE determination is therefore essential for formulation optimization and quality control. These notes detail standardized methodologies based on current research, providing researchers with reliable protocols for quantifying butenafine encapsulation.

Methodological Principles

The fundamental principle of EE determination involves separating the free (unentrapped) drug from the drug-loaded lipid nanoparticles and quantifying the amount of free drug, either directly or indirectly. The general formula for calculating EE is:

EE (%) = (Total mass of drug added − Mass of free drug in supernatant) / (Total mass of drug added) × 100%

Common separation techniques include ultracentrifugation, density-changing centrifugation, and dialysis. The choice of method depends on the nanoparticle characteristics and the analytical equipment available [3] [2] [4].

Experimental Protocols

Ultracentrifugation Method (Indirect)

This is the most frequently reported method for butenafine-loaded lipid nanoparticles [1] [5] [2].

  • Principle: High-speed centrifugation pellets the lipid nanoparticles, leaving the free drug in the supernatant, which is then analyzed.
  • Procedure:
    • Sample Preparation: Place 1.5 mL of the butenafine-loaded nanodispersion into a standard Eppendorf tube [2].
    • Centrifugation: Use a cooling ultracentrifuge at 60,000 rpm for 45 minutes at 4°C. These parameters may require optimization based on nanoparticle size and density [2].
    • Separation: Carefully separate the clear supernatant from the nanoparticle pellet without disturbing the layers.
    • Analysis: Dilute the supernatant appropriately (e.g., with methanol or water). Measure the butenafine concentration in the supernatant using a UV-Vis spectrophotometer at 224 nm [2]. Construct a calibration curve with known butenafine concentrations in the same solvent for accurate quantification.
  • Advantages & Limitations:
    • Advantages: Technically simple, fast, and requires no specialized equipment beyond an ultracentrifuge.
    • Limitations: Risk of nanoparticle rupture or incomplete sedimentation at lower speeds, potentially leading to overestimation of free drug [3].
Density-Changing Centrifugation

This method is advantageous for less dense nanoparticles that may not form a firm pellet [4].

  • Principle: A high-density agent is added to the aqueous phase, increasing its density. Upon centrifugation, the lipid nanoparticles float to the surface, while the free drug remains in the denser aqueous phase or precipitates.
  • Procedure:
    • Density Adjustment: Mix the nanoparticle dispersion with an aqueous solution of trisodium citrate (or another suitable salt) to achieve a final concentration of 10% (w/v) [4].
    • Centrifugation: Centrifuge the mixture at 12,000 rpm for 30 minutes at room temperature.
    • Separation: The lipid nanoparticles will form a layer at the top. Carefully extract the middle aqueous layer using a syringe.
    • Analysis: Process the aqueous layer (e.g., mix with methanol containing an internal standard if using chromatography) and quantify the free butenafine content [4].
  • Advantages & Limitations:
    • Advantages: Effective for separating nanoparticles that do not pellet easily.
    • Limitations: Introduces additional components to the system; requires careful optimization of salt concentration.
Alternative & Advanced Methods
  • Dialysis: This method uses a dialysis membrane with a specific molecular weight cutoff to separate free drug molecules from the larger nanoparticles. It is gentle but can be time-consuming [5].
  • Direct Spectroscopic Quantification: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can directly quantify the drug loaded in nanoparticles without the need for separation, thereby avoiding associated errors [6]. This method, however, requires specialized instrumentation and the development of a validated calibration model.

The experimental workflow for selecting and executing these methods is summarized below.

cluster_1 Separation Phase cluster_2 Analysis & Calculation Phase Start Start: Butenafine-Loaded Nanoparticle Dispersion MethodDecision Method Selection Start->MethodDecision Ultracent Ultracentrifugation Method MethodDecision->Ultracent Standard method for dense particles DensityChange Density-Changing Centrifugation MethodDecision->DensityChange For low-density particles Analysis Analyze Supernatant/ Aqueous Phase Ultracent->Analysis Separate supernatant after ultracentrifugation DensityChange->Analysis Separate aqueous phase after centrifugation Calculation Calculate Entrapment Efficiency Analysis->Calculation Quantify free drug (UV-Vis/Chromatography) End End: Report EE (%) Calculation->End

Compiled Quantitative Data from Literature

The following tables consolidate key formulation variables and their impact on EE from recent butenafine studies.

Table 1: Impact of Formulation Variables on Butenafine-Loaded NLCs [1]

Independent Variable Levels Used Impact on Entrapment Efficiency (EE)
Lipid Content (%) Low - High Positive correlation; increasing lipid content generally increases EE
Surfactant Concentration (%) Low - High Optimal mid-range; sufficient surfactant stabilizes nanoparticles, but excess may reduce EE
Homogenization Cycles Number (e.g., 3-7) Inverse relationship; excessive homogenization may reduce particle size but can compromise EE

Table 2: Entrapment Efficiency and Characteristics of Various Butenafine Formulations

Formulation Type Lipid/Polymer System Surfactant/Stabilizer Particle Size (nm) Entrapment Efficiency (%) Citation
NLCs Compritol 888 ATO, Labrasol Tween 80 111 86.35 [1]
SLNs Olivem 1000 Olivem 300 261.25 ± 2.38 Data not specified [2]
PLGA Nanoparticles PLGA (50:50) Polyvinyl Alcohol (PVA) 267.21 ± 3.54 72.43 ± 3.11 [5]
Nanosponges Ethyl Cellulose Polyvinyl Alcohol (PVA) 543 ± 0.67 71.3 ± 0.34 [7]

Critical Considerations for Method Optimization

  • Separation Efficiency Validation: The chosen method must be validated to ensure complete separation of free drug from entrapped drug. Incomplete separation is a major source of overestimation in EE [3]. This can be checked by analyzing the supernatant of a blank (unloaded) nanoparticle formulation.
  • Analytical Method Selection: While UV-Vis spectrophotometry is widely used due to its simplicity, techniques like HPLC or GC-FID (for volatile compounds) offer higher specificity, especially when formulation excipients might interfere with the analyte's absorbance [4].
  • Stability During Analysis: The formulation should remain stable throughout the separation process. For instance, high centrifugation speeds should not cause nanoparticle rupture or drug leakage, which would lead to inaccurate EE values [3].

Troubleshooting Guide

  • Low EE Values: This often indicates poor drug solubility in the lipid matrix. Re-screening lipids and liquid lipids (for NLCs) based on maximum drug solubility is recommended [1].
  • High Variability in EE Results: This can stem from inadequate mixing of the nanodispersion before sampling or inconsistent centrifugation parameters. Standardize sample preparation and instrument calibration [3].
  • Inconsistent EE Between Batches: Check the consistency of raw materials, especially the lipid and surfactant quality. Ensure critical process parameters (e.g., homogenization speed/time, sonication amplitude) are tightly controlled [1] [2].

Conclusion

Accurate determination of entrapment efficiency is a critical step in the development of effective butenafine-loaded lipid nanoparticles. The ultracentrifugation method provides a robust and accessible standard protocol. However, researchers should be prepared to optimize separation parameters and analytical techniques based on their specific formulation characteristics. The data and protocols provided herein serve as a comprehensive guide for formulators to reliably quantify and optimize drug loading, thereby accelerating the development of advanced topical antifungal therapies.

References

Comprehensive Protocol for In Vitro Drug Release Studies of Butenafine Hydrochloride Sustained Release Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butenafine Hydrochloride and Sustained Release Approaches

This compound is a synthetic benzylamine antifungal agent structurally and pharmacologically related to allylamine antifungals. It exhibits its antifungal activity primarily through inhibition of squalene monooxygenase (squalene epoxidase), an enzyme essential for ergosterol biosynthesis in fungal cell membranes. This inhibition results in squalene accumulation and ergosterol depletion, leading to increased cellular permeability and fungal cell death [1] [2]. Butenafine is currently approved for topical treatment of various fungal infections including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor [1]. Conventional butenafine formulations (1% creams) require frequent application and may cause local adverse effects including contact dermatitis, erythema, irritation, burning, and itching [3].

The development of sustained release formulations for butenafine addresses several limitations of conventional delivery systems. These advanced delivery systems aim to:

  • Prolong drug release at the application site to reduce dosing frequency
  • Enhance skin penetration to target deeper skin strata where dermatophytes reside
  • Minimize side effects through reduced irritation and improved compatibility
  • Improve patient compliance through simplified dosing regimens

Lipid-based nanocarriers including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have emerged as promising platforms for sustained delivery of butenafine. These systems offer numerous advantages for topical antifungal therapy, including occlusive properties, enhanced skin permeation, controlled release kinetics, and improved drug stability [3] [4].

Formulation Strategies for Sustained Release Butenafine

Lipid-Based Nanocarrier Systems

Table 1: Comparison of Butenafine-Loaded Lipid Nanocarrier Formulations

Formulation Type Lipid Components Surfactant/Stabilizer Particle Size (nm) Entrapment Efficiency (%) Sustained Release Profile
SLN Formulation [3] Olivem 1000 (natural lipid) Olivem 300, TPGS 261.25 ± 2.38 Not specified Enhanced skin deposition with slow, sustained release over time
NLC Formulation [4] Compritol 888 ATO (solid lipid), Labrasol (liquid lipid) Tween 80 111.0 86.35 65.09% cumulative release over extended period
Conventional Gel [4] Carbopol 934 (gelling agent) Standard surfactants Not applicable Not applicable Rapid release compared to lipid formulations
Excipient Selection and Preformulation Studies

Preformulation characterization is essential for developing effective sustained release systems for this compound:

  • Drug solubility assessment: Butenafine solubility should be determined in various lipids (solid and liquid) and surfactants to identify optimal formulation components [4]. Studies have shown butenafine has good solubility in lipids such as Compritol 888 ATO, Precirol ATO 5, and glyceryl monostearate, and in liquid lipids including Labrasol, castor oil, and sunflower oil [4].

  • Lipid miscibility studies: The miscibility of solid and liquid lipids should be evaluated in different ratios (9:1, 8:2, 7:3, 6:4, 5:5, 4:6) to identify stable combinations that form a homogeneous phase without separation [4]. This is particularly important for NLC formulations where both solid and liquid lipids are incorporated.

  • Surfactant screening: Surfactants should be selected based on their ability to stabilize the lipid nanoparticles while maintaining skin compatibility. Butenafine solubility should be determined in various surfactants including Tween 80, Tween 20, Span 80, poloxamers, and Labrasol to identify optimal stabilization agents [4].

Formulation Optimization and Characterization Protocols

Experimental Design and Optimization

Systematic optimization approaches should be employed to develop robust butenafine sustained release formulations:

  • Factorial designs: A 2³ factorial design can be implemented to evaluate the effect of surfactant concentration (X₁), lipid concentration (X₂), and organic solvent concentration (X₃) on critical quality attributes of the resulting SLNs [3]. This approach efficiently identifies significant factors and potential interactions.

  • Box-Behnken design: For NLC formulations, a Box-Behnken design with three factors at three levels each can optimize total lipid content (A), surfactant concentration (B), and homogenization cycles (C) with responses including particle size (Y₁) and entrapment efficiency (Y₂) [4].

Table 2: Characterization Parameters for Butenafine Sustained Release Formulations

| Parameter | Analytical Method | Specifications | Significance | |---------------|------------------------|-------------------|------------------| | Particle Size | Photon correlation spectroscopy (Zetasizer) | SLN: ~260 nm; NLC: ~110 nm | Influences skin penetration and release kinetics | | Polydispersity Index (PDI) | Dynamic light scattering | <0.3 indicates monodisperse population | Reflects homogeneity of nanoparticle distribution | | Zeta Potential | Laser Doppler anemometry (Zetasizer) | >|25| mV indicates good stability | Predicts physical stability of nanodispersion | | Entrapment Efficiency | Ultracentrifugation/UV spectroscopy | >85% for optimized formulations | Indicates drug loading capacity and potential wastage | | Drug Loading | Calculation based on entrapped drug | Dependent on lipid:drug ratio | Determines final dosage form drug content | | In Vitro Drug Release | Dialysis membrane/Franz diffusion cell | Sustained release over several hours | Predicts sustained release behavior in vivo |

Preparation Methods

G A Dissolve butenafine in organic solvent (acetone:DMSO 1:1) B Mix with lipid component (Olivem 1000/Compritol) and stearyl amine at 80°C A->B D Add lipid phase to aqueous phase with stirring at 2000 rpm B->D C Prepare aqueous phase with surfactant (Olivem 300/Tween 80) at 80°C C->D E Homogenize emulsion (Multiple cycles as optimized) D->E F Sudden cooling to form nanoparticles E->F G Characterize SLNs/NLCs (Size, PDI, ZP, EE, DL) F->G H Incorporate into gel matrix (Carbopol 934) if needed G->H

Diagram 1: Preparation workflow for butenafine-loaded lipid nanoparticles

In Vitro Drug Release Assessment Protocols

Release Study Methodology

Standardized conditions for in vitro drug release testing ensure reproducible and predictive results:

  • Apparatus selection: Franz diffusion cells with regenerated cellulose or cellulose ester membranes (molecular weight cutoff 12-14 kDa) provide appropriate models for studying butenafine release from lipid nanocarriers [3] [4]. The receptor compartment capacity typically ranges from 5-20 mL depending on specific cell design.

  • Receptor medium: Phosphate buffer saline (PBS, pH 5.5-7.4) with added co-solvents (e.g., 20-40% ethanol or PEG 400) may be necessary to maintain sink conditions due to the limited aqueous solubility of butenafine [3]. The pH should be selected based on the intended application site (skin pH ~5.5).

  • Study conditions: The temperature should be maintained at 32±1°C to simulate skin surface temperature, with continuous magnetic stirring of the receptor medium. Sampling intervals should be designed to adequately characterize the release profile: frequent sampling initially (0.5, 1, 2, 4, 6, 8 hours) followed by extended sampling (12, 24, 36, 48, 72 hours) to capture the sustained release phase [4].

Analytical Methods

Quantification of butenafine in release samples requires sensitive and specific analytical methods:

  • UV-Visible spectrophotometry: Butenafine can be quantified at λmax = 224 nm [3] or 220 nm [5] depending on the solvent system. This method offers simplicity and rapid analysis but may lack specificity in complex matrices.

  • High-performance liquid chromatography (HPLC): Reverse-phase HPLC with UV detection provides enhanced specificity for butenafine quantification. Optimal separation can be achieved using C18 columns with mobile phases consisting of acetonitrile/water or methanol/water mixtures with modifiers such as triethylamine or phosphate buffers.

  • Sample preparation: Aliquot withdrawal from the receptor compartment followed by appropriate dilution with the mobile phase or solvent compatible with the analytical method. For nanoparticles, separation of released drug from entrapped drug may require preliminary filtration or centrifugation.

Data Analysis and Interpretation

Release Kinetics and Mechanism

Mathematical modeling of release data provides insight into the drug release mechanisms:

  • Zero-order kinetics: Q = Q₀ + k₀t (describes constant drug release independent of concentration)
  • First-order kinetics: lnQ = lnQ₀ + k₁t (describes concentration-dependent release)
  • Higuchi model: Q = k𝗴t¹/² (describes drug release from matrix systems by diffusion)
  • Korsmeyer-Peppas model: Q/Q∞ = k𝘬tⁿ (describes drug release mechanism based on exponent n)

Butenafine-loaded SLNs and NLCs typically exhibit biphasic release patterns with an initial burst release followed by sustained release phase. The burst release is attributed to drug molecules associated with or near the nanoparticle surface, while the sustained phase represents drug diffusion from the lipid matrix core [3] [4].

Performance Evaluation

Table 3: Comparative Performance of Butenafine Formulations

Evaluation Parameter SLN-Based Gel [3] NLC-Based Gel [4] Conventional Formulation
Drug Release Profile Slow and sustained release 65.09% cumulative release Rapid, complete release
Skin Permeation Enhanced skin deposition 641.37 ± 46.59 μg permeated Lower skin retention
Skin Hydration Higher hydrating potential Not specified Standard hydration
Irritation Potential No irritation reported Irritation score: 0.17 (negligible) May cause irritation
Antifungal Activity Enhanced compared to marketed Greater efficacy than conventional gel Standard efficacy

G A Butenafine Formulation B Initial Burst Release (Surface-associated drug) A->B Rapid phase C Sustained Release Phase (Matrix diffusion-controlled) B->C Hours 2-8 D Skin Penetration & Deposition C->D Extended release E Enhanced Antifungal Efficacy D->E Sustained exposure F Reduced Dosing Frequency E->F Clinical benefit

Diagram 2: Drug release and efficacy pathway of sustained release butenafine formulations

Additional Evaluations for Butenafine Formulations

Skin Irritation and Compatibility Studies

Skin irritation potential should be evaluated using reconstructed human epidermis models or standardized animal models (e.g., rabbits). Butenafine-loaded SLNs have demonstrated significantly reduced irritation compared to conventional formulations, with studies reporting no irritation and excellent skin compatibility [3]. The irritation scoring should follow established scales (e.g., Draize scoring) with optimized butenafine NLC gels showing remarkably low scores of 0.17, indicating negligible irritation [4].

Antifungal Efficacy Assessment

In vitro antifungal activity should be evaluated against relevant fungal strains including Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans using:

  • Agar diffusion assays: Measuring zones of inhibition around formulation-loaded wells
  • Broth microdilution methods: Determining minimum inhibitory concentrations (MIC)
  • Time-kill studies: Assessing fungicidal activity over time

Butenafine SLN and NLC formulations have demonstrated enhanced antifungal efficacy compared to conventional formulations, attributed to improved skin penetration and sustained drug release at the infection site [3] [4].

Conclusion

The development of sustained release formulations for this compound represents a significant advancement in topical antifungal therapy. Through careful formulation design, systematic optimization, and comprehensive in vitro characterization, researchers can develop lipid-based nanocarriers that enhance therapeutic efficacy while reducing side effects. The protocols outlined in this document provide a standardized approach for evaluating in vitro drug release from these advanced delivery systems, enabling the development of improved antifungal treatments with optimized patient compliance and clinical outcomes.

References

Forced Degradation Study Conditions for Butenafine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The table below summarizes the specific stress conditions under which butenafine hydrochloride has been studied.

Summary of Forced Degradation Conditions for this compound [1] [2]

Stress Condition Reagent & Concentration Sample Form Duration / Exposure Key Findings / Degradation
Acidic Hydrolysis HCl (1 M) Bulk Drug & Cream [1] Not Specified Degradation observed [1].
Basic Hydrolysis NaOH (1 M) Bulk Drug & Cream [1] Not Specified Degradation observed [1].
Oxidative Degradation Hydrogen Peroxide (H₂O₂ 10%) Bulk Drug & Cream [1] [2] Not Specified Degradation observed [1] [2].
Thermal Degradation Dry Heat (Oven) Bulk Drug & Cream [1] Not Specified Degradation observed [1].
Photolytic Degradation UV-C Light (254 nm) Standard & Cream in methanolic solution [2] Kinetics studied Follows first-order kinetics [2]. Degradation also confirmed under general photolytic conditions [1].

The following workflow outlines the general process for conducting and analyzing a forced degradation study.

Start Start: Sample Preparation Stress Apply Stress Conditions Start->Stress Hydrolysis Hydrolysis (Acid/Base) Stress->Hydrolysis Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Analysis Analytical Analysis HPLC HPLC/LC-MS Analysis Analysis->HPLC Kinetics Degradation Kinetics Analysis->Kinetics Data Data Interpretation Method Develop Stability-Indicating Method Data->Method Identify Identify Degradation Products Data->Identify Stability Define Stability Profile Data->Stability Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis HPLC->Data Kinetics->Data

Detailed Experimental Protocols

Here are the specific methodologies for conducting these studies and analyzing the results, as cited in the literature.

Sample Preparation and Stress Procedures

The procedures can be applied to both the bulk Active Pharmaceutical Ingredient (API) and cream formulations [1].

  • Acidic and Basic Hydrolysis: Treat the sample with 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH), respectively [1] [2].
  • Oxidative Degradation: Expose the sample to 10% Hydrogen Peroxide (H₂O₂) [1] [2].
  • Thermal Degradation: Subject the sample to dry heat in an oven [1].
  • Photolytic Degradation: Expose the sample (in solution) to UV light at a wavelength of 254 nm (UV-C) [2].
Analytical Method for Monitoring Degradation

A robust and specific Liquid Chromatography (LC) method is required to separate butenafine from its degradation products.

  • Method: Stability-indicating liquid chromatography assay [2].
  • Column: Analytical column (specific type not detailed in the provided results) [2].
  • Mobile Phase: A mixture of acetonitrile, methanol, and a solution of triethylamine (0.3% adjusted to pH 4.0) in a ratio of 6:3:1 [2].
  • Flow Rate: 1.0 mL/min [2].
  • Detection: UV detection at 283 nm [2].
  • Sample Extraction (for cream): For cream formulations, the drug can be extracted using a mixture of n-butyl alcohol and methanol in an ultrasonic bath [2].

Troubleshooting Common Issues

Here are some solutions to potential problems you might encounter during forced degradation studies.

FAQ 1: My degradation studies show no decomposition of butenafine. What could be wrong?

  • Verify Stressor Strength and Duration: Ensure the concentrations of acids, bases, and oxidants are correct and that the exposure time is sufficient. The conditions in the table above (e.g., 1M HCl/NaOH, 10% H₂O₂) are a validated starting point [1] [2].
  • Check Analytical Method Specificity: Your analytical method must be able to separate the parent drug from its degradation products. The LC method described is confirmed to be stability-indicating, meaning no degradation products interfere with the butenafine peak [2].

FAQ 2: How should I handle and interpret photodegradation data?

  • Control the Light Source: Use a calibrated light source, typically in the UV-C range (254 nm), to ensure reproducible results [2].
  • Understand the Kinetics: The photodegradation of butenafine in methanolic solution follows first-order kinetics [2]. This means the rate of degradation is proportional to the concentration of the drug, which is a crucial finding for predicting shelf-life.

FAQ 3: The excipients in my cream formulation are interfering with the analysis. How can I resolve this?

  • Optimize the Extraction: The cited research uses a mixture of n-butyl alcohol and methanol with sonication to efficiently extract butenafine from the cream matrix before analysis [2]. You may need to adjust this solvent ratio or sonication time for your specific formulation.
  • Validate the Method: Ensure your LC method is validated for specificity to demonstrate that excipients do not co-elute with the drug or its degradation products [2].

References

butenafine stability acidic alkaline oxidation photolytic

Author: Smolecule Technical Support Team. Date: February 2026

Butenafine Stability Profile

The following table summarizes the findings from forced degradation studies on butenafine hydrochloride, which reveal its stability under various stress conditions [1] [2].

Stress Condition Details Degradation Outcome
Acidic Hydrolysis 1M Hydrochloric Acid (HCl) [1] Degradation occurs [2].
Alkaline Hydrolysis 1M Sodium Hydroxide (NaOH) [1] Degradation occurs [2].
Oxidation 10% Hydrogen Peroxide (H₂O₂) [1] Degradation occurs [2].
Thermal (Dry Heat) -- Degradation occurs [2].
Photolysis UV-C light at 254 nm [1] Degradation occurs; follows first-order kinetics in both standard and cream formulations [1] [2].

Workflow for a Forced Degradation Study

For a structured assessment of butenafine stability, you can follow this general high-performance liquid chromatography (HPLC)-based workflow. The diagram below outlines the key steps, from sample preparation to data analysis.

workflow Forced Degradation Study Workflow start Sample Preparation (Bulk Drug or Formulation) stress Apply Stress Conditions start->stress acid Acidic (1M HCl) stress->acid  Parallel Stressors base Alkaline (1M NaOH) stress->base  Parallel Stressors oxid Oxidative (10% H₂O₂) stress->oxid  Parallel Stressors photo Photolytic (UV-C, 254nm) stress->photo  Parallel Stressors thermal Thermal (Dry Heat) stress->thermal  Parallel Stressors analyze Analyze Stressed Samples (via HPLC-UV) acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze compare Compare Chromatograms to Untreated Control analyze->compare calc Calculate % Degradation and Identify Degradants compare->calc end Stability Assessment Complete calc->end

Detailed Experimental Protocols

Here are detailed methodologies for conducting forced degradation studies and analysis based on published procedures.

1. Forced Degradation Study Protocol This method is used to assess the stability of butenafine under various stress conditions [1] [2].

  • Sample Preparation: Weigh an appropriate amount of this compound (bulk drug or extracted from cream) into separate containers.
  • Stress Application:
    • Acidic/Basic Hydrolysis: Add 1M HCl or 1M NaOH to the samples and maintain at room temperature for a specified period [1].
    • Oxidation: Add 10% hydrogen peroxide (H₂O₂) to the sample [1].
    • Photodegradation: Expose the solid drug or solution (e.g., in methanol) to UV-C light at 254 nm [1].
    • Thermal Degradation: Expose the solid drug to dry heat [2].
  • Termination & Analysis: Neutralize the acid/base reactions after the stress period. Analyze all samples using a validated stability-indicating method (like HPLC) to quantify the remaining drug and detect any degradation products [2].

2. Stability-Indicating LC Assay This specific liquid chromatography method has been documented as stability-indicating for butenafine in creams [1].

  • Chromatographic Conditions:
    • Column: Standard reverse-phase C18 column.
    • Mobile Phase: Acetonitrile, Methanol, and 0.3% Triethylamine solution (adjusted to pH 4.0) in a ratio of 6:3:1 [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV detection at 283 nm [1].
    • Injection Volume: Typically 20 µL.
  • Sample Extraction from Cream: Extract butenafine from the cream formulation using a mixture of n-butyl alcohol and methanol with the aid of an ultrasonic bath [1].

Key Insights for Researchers

  • Robustness by Design: The cited LC method was evaluated for robustness using a Plackett-Burman experimental design, and no significant factors were found to critically affect the analysis under the tested conditions, confirming its reliability [1].
  • Solution Stability: Standard and sample solutions of butenafine in the mobile phase have been demonstrated to be stable for at least 24 hours at room temperature, which is practical for long analytical sequences [3].
  • Formulation Considerations: Modern research is exploring novel delivery systems like solid lipid nanoparticles (SLNs) incorporated into aloe vera gel. These can enhance skin hydration, reduce irritation, and provide slow, sustained release of butenafine, which may also influence its stability profile at the application site [4].

References

analytical method robustness testing butenafine HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Butenafine Analysis

The table below summarizes key parameters from two robust, published HPLC methods for analyzing butenafine, which you can use as a reference for testing and troubleshooting.

Parameter Method 1: Isocratic (Butenafine & Betamethasone) [1] Method 2: Gradient (Butenafine & Betamethasone Dipropionate) [2]
Analytical Column Licrocart Licrosphere RP-select B (250 × 4.6 mm, 5 µm) [1] Inertsil C18 (250 × 4.6 mm) [2]
Mobile Phase Ammonium acetate buffer (50 mM, pH 4.5) : Acetonitrile (60:40) [1] Methanol and Water (Gradient) [2]
Flow Rate 2.0 mL/min [1] 1.0 mL/min [2]
Detection Wavelength 254 nm [1] 254 nm [2]
Column Temperature Information not specified in search results Information not specified in search results
Injection Volume Information not specified in search results Information not specified in search results
Retention Time of Butenafine 4.70 min [1] 16.18 min (± 0.17) [2]
Key Validated Robustness Factors Flow rate, percentage of organic phase [1] Method was validated for ruggedness and robustness [2]

Troubleshooting Common HPLC Problems

Here is a guide to diagnosing and resolving frequent HPLC issues, framed in a Q&A format for your support center.

Q: What should I do if my peak areas and heights are changing unpredictably?

  • Likely Culprit: Autosampler [3].
  • Troubleshooting Steps:
    • Ensure your rinse phase is properly degassed to prevent bubble formation.
    • Prime and purge the metering pump to remove any trapped air bubbles.
    • Allow the system to equilibrate and run for a sufficient time (e.g., 25 minutes as a default) to stabilize [3].

Q: Why are my retention times shifting?

  • Likely Culprit: The pump [3].
  • Troubleshooting Steps:
    • For decreasing retention times: This often indicates a problem with the aqueous pump (Pump A). Purge the pump and attempt to clean the check valves. Consumables on the aqueous pump may need replacement [3].
    • For increasing retention times: This often points to an issue with the organic pump (Pump B). Similarly, purge the pump, clean the check valves, and check for consumables that need replacing [3].
    • Note: Run-to-run retention time variations of ±0.02-0.05 minutes can be considered normal; use the method's historical behavior to determine what is acceptable [3].

Q: I see an extra peak in my chromatogram. What is the cause?

  • Likely Culprits: Autosampler carryover or a late-eluting peak from a previous run [3].
  • Troubleshooting Steps:
    • Perform blank injections. If the extra peak is wider than its neighbors, it is likely a compound from a previous run that is still eluting.
    • Adjust the method parameters to ensure all peaks are eluted from the column before the next injection.
    • Adjust needle rinse parameters and perform an injection port teaching procedure.
    • If the extra peak area remains constant after several blank injections, contamination may be inside the needle or sample loop. Attempt to rinse the flow line and adjust internal needle rinsing parameters [3].

Q: My peak shape is tailing. What could be the cause?

  • Likely Culprits: Tubing, fittings, and connections [3].
  • Troubleshooting Steps:
    • Check that all tubing is properly cut. A poor, non-planar cut can create a void volume, leading to peak tailing. This effect is more pronounced with smaller-volume LC columns [3].
    • Inspect all tubing connections for voids, especially poorly installed fittings at the column head. Ensure that fittings from different manufacturers are not mixed, as this can prevent the ferrule from seating correctly [3].
    • If all peaks are splitting, check all tubing connections for voids. If only one peak is splitting, the issue may be inadequate method development for separating that specific component [3].

Protocol for a Robustness Test

The following workflow outlines a systematic approach to evaluating the robustness of an HPLC method, based on standard practices and the parameters tested in the literature for butenafine methods [1].

Start Start Robustness Test MPF Vary Mobile Phase pH (e.g., ± 0.1 unit) Start->MPF MPComp Vary Organic % (e.g., ± 2%) Start->MPComp Flow Vary Flow Rate (e.g., ± 0.1 mL/min) Start->Flow Temp Vary Column Temp. (e.g., ± 2°C) Start->Temp Analyze Analyze System Suitability MPF->Analyze MPComp->Analyze Flow->Analyze Temp->Analyze Criteria Check Resolution > 2.0 Check Tailing Factor Check %RSD of Peak Area Analyze->Criteria End Define Method Tolerances Criteria->End

Procedure:

  • Deliberately Vary Parameters: Intentionally introduce small, deliberate changes to the method parameters, one at a time. Key parameters to test include [1]:
    • Flow Rate: As examined in the butenafine stability-indicating method.
    • Percentage of Organic Phase: As examined in the butenafine stability-indicating method.
    • Mobile Phase pH: A critical factor in reversed-phase HPLC.
    • Column Temperature: Can significantly impact retention time and separation.
  • Analyze System Suitability: For each altered condition, inject the standard solution and evaluate the system suitability criteria. Critical parameters to monitor include:
    • Resolution: Should be greater than 2.0 between the analytes and any critical peak pairs [1].
    • Tailing Factor: Should remain within acceptable limits (e.g., less than 2.0).
    • Precision: The relative standard deviation (%RSD) of peak areas for replicate injections should be acceptable (e.g., less than 2%) [1].
  • Define Tolerances: Based on the results, establish the acceptable operating ranges for each parameter where the system suitability criteria are still met. This defines the robustness of your method.

References

improving butenafine skin permeation enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Butenafine Skin Permeation Enhancement Strategies

Formulation Strategy Key Composition Key Findings / Performance Primary Experimental Model(s) Reference(s)
Solid Lipid Nanoparticles (SLN) Gel Natural lipids (Olivem 1000/300), Aloe Vera Gel Enhanced skin deposition; High antifungal activity; Reduced irritation; Sustained release. In vitro permeation studies; In vivo antifungal activity and irritation studies. [1]
Microsponges-based Gel Eudragit S-100, Carbopol 934 Gel Controlled release (81.67% ± 2.41); Enhanced topical retention; Reduced skin permeation/irritation. In vitro drug release; Ex vivo rat skin irritation study. [2]
Nano Lipid Carrier (NLC) Gel Compritol 888 ATO (lipid), Labrasol (liquid lipid), Tween 80, Carbopol Gel Prolonged drug release (65% ± 4.4); High skin permeation (641 µg); Negligible irritation. In vitro drug release & permeation; In vivo skin irritation & antifungal study. [3]
Polymeric Nanomicelles d-ɑ-tocopheryl polyethylene glycol succinate (TPGS) Significant improvement in corneal permeation; High entrapment efficiency (96%); Good ocular tolerance. Ex vivo corneal permeation; In vivo ocular tolerance (rabbits). [4]

Troubleshooting Common Experimental Challenges

Here are solutions to frequent issues encountered during butenafine formulation experiments:

  • Challenge 1: Achieving High Drug Loading and Entrapment

    • Problem: Low Entrapment Efficiency (EE) in lipid-based systems.
    • Solutions:
      • Conduct lipid screening: Perform saturation solubility studies of Butenafine in various solid and liquid lipids to identify those with the highest drug solubility. This is a critical pre-formulation step [3].
      • Optimize lipid ratio: Use a miscibility study to find the optimal solid-to-liquid lipid ratio that forms a stable, single-phase system without separation, which can enhance drug loading capacity [3].
      • Employ factorial design: Utilize a statistical design (e.g., 2³ or Box-Behnken) to systematically optimize the concentrations of lipid, surfactant, and organic solvent, which directly impact EE and particle size [1] [3].
  • Challenge 2: Controlling Particle Size and Distribution

    • Problem: Large particle size or high Polydispersity Index (PDI), leading to unstable formulations.
    • Solutions:
      • Adjust process parameters: The homogenization speed and number of cycles are critical. Increasing homogenization cycles can effectively reduce particle size [3].
      • Optimize surfactant type and concentration: Surfactants like Tween 80 and Olivem 300 stabilize the nanoparticle dispersion and prevent aggregation. Their concentration should be optimized using a factorial design [1] [3].
      • Characterize thoroughly: Use Dynamic Light Scattering (DLS) for particle size and PDI, and Zetasizer for zeta potential (aim for high absolute value for stability). Use Transmission Electron Microscopy (TEM) to confirm particle size and shape [1].
  • Challenge 3: Ensuring Formulation Stability and Skin Compatibility

    • Problem: Physical instability of dispersion or skin irritation upon application.
    • Solutions:
      • Incorporate into a gel matrix: Converting the nano-dispersion (SLN, NLC, Microsponges) into a Carbopol gel base improves stability, provides easier application, and can enhance skin adhesion and sustained release [2] [1] [3].
      • Use natural excipients: Incorporating aloe vera gel can provide synergistic anti-inflammatory and healing properties, reducing the irritation potential of the API [1].
      • Perform irritation studies: Conduct primary skin irritation tests on animal models (e.g., rats) to validate the safety of the final formulation [2] [1] [3].

Experimental Protocol: Key Workflows

The following diagrams outline core experimental workflows for developing and evaluating butenafine formulations.

Nanoparticle Preparation & Optimization Workflow

G cluster_0 Pre-formulation Steps cluster_1 Characterization Parameters cluster_2 Final Product Tests A Pre-formulation Studies B Experimental Design A->B A1 Lipid Screening (Solubility) A->A1 C Nanoparticle Preparation B->C D Physicochemical Characterization C->D E Formulation Selection & Conversion D->E Select optimal batch based on characterization results D1 Particle Size & PDI D->D1 F Final Product Evaluation E->F F1 In Vitro Drug Release F->F1 A2 Surfactant Selection A1->A2 A3 Lipid Miscibility Study A2->A3 D2 Zeta Potential D1->D2 D3 Entrapment Efficiency & Drug Loading D2->D3 D4 Surface Morphology (TEM/SEM) D3->D4 F2 Ex Vivo / In Vitro Skin Permeation F1->F2 F3 In Vivo Antifungal Activity F2->F3 F4 Skin Irritation Study F3->F4

In Vitro Skin Permeation Test (IVPT) Setup

G cluster_0 Membrane Options cluster_1 Cell Assembly Details cluster_2 Sampling & Analysis cluster_3 Key Parameters A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B A1 Excised Human Skin A->A1 A2 Ex Vivo Animal Skin (e.g., Porcine) A->A2 A3 Synthetic Membranes A->A3 C Apply Formulation & Sample B->C B1 Set Receptor Phase (e.g., PBS with BSA) B->B1 D Analyze Samples C->D C1 Apply Dose to Donor Chamber C->C1 E Calculate Permeation Parameters D->E E1 Cumulative Drug Permeated (Q) E->E1 B2 Maintain Temperature (32°C ± 1°C) B1->B2 B3 Ensure Membrane Integrity B2->B3 C2 Collect Samples at Time Intervals C1->C2 D1 Use Validated LC-MS/MS Method C2->D1 E2 Steady-State Flux (Jss) E1->E2 E3 Permeability Coefficient (Kp) E2->E3

Technical FAQs for Researchers

  • Q1: What are the critical factors for a successful in vitro skin permeation study (IVPT) for butenafine formulations?

    • A1: Key factors include: Membrane Integrity: Use skin membranes (human or porcine) with verified integrity, often checked by electrical resistance or transepidermal water loss [5] [6]. Receptor Fluid: Use a suitable receptor phase like PBS, sometimes with a solubilizer like Bovine Serum Albumin (BSA) to maintain sink conditions for the poorly soluble butenafine [5]. Temperature Control: Maintain the receptor phase at skin temperature (32°C ± 1°C) to mimic physiological conditions [6]. Validated Analytics: Use a sensitive and validated method like LC-MS/MS for accurate quantification of butenafine in complex matrices [5].
  • Q2: How can I demonstrate bioequivalence for a reformulated butenafine product without a costly clinical trial?

    • A2: A well-designed and validated in vitro skin permeation test (IVPT) can be a surrogate. This approach was successfully used to demonstrate bioequivalence between two butenafine cream formulations that differed only in the pH adjuster (DEA vs. TEA). The study showed equivalent permeation profiles through human skin, which was accepted by the FDA, avoiding a clinical endpoint study [5].
  • Q3: Why is butenafine particularly suitable for topical delivery via nanocarriers?

    • A3: Butenafine's physicochemical properties make it ideal for lipid-based nanocarriers. It is a lipophilic drug that can be solubilized efficiently in solid and liquid lipids, leading to high entrapment efficiency [1] [3]. Its mechanism involves accumulation in the skin layers, and nanocarriers like SLNs and NLCs enhance this by providing a reservoir in the stratum corneum, leading to sustained release and reduced systemic absorption, which minimizes side effects like irritation [2] [1] [3].

References

optimizing entrapment efficiency butenafine SLN parameters

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Optimizing Entrapment Efficiency

The table below summarizes the major factors that influence the entrapment efficiency of Butenafine in SLNs, along with their optimized ranges and mechanistic roles.

Factor Impact on Entrapment Efficiency (EE) Recommended Range / Type Mechanistic Role

| Lipid Type & Content | Directly influences drug solubility in the lipid matrix. Higher solubility = higher EE [1] [2]. | Solid Lipids: Compritol 888 ATO, Glyceryl Monostearate, Olivem 1000 [1] [2]. Liquid Lipids (for NLC): Labrasol [1]. Content: ~3-5% (w/w) [2]. | Provides the core matrix to host the drug. More complex lipids (e.g., Compritol) create imperfect crystals, offering more space for drug accommodation [3]. | | Surfactant Type & Concentration | Stabilizes the nanoparticle dispersion; critical for achieving small particle size and preventing drug expulsion [2] [4]. | Non-ionic (recommended): Tween 80, Span 60, Olivem 300, Poloxamer 188 [1] [2] [4]. Concentration: ~2-4% (w/w) [2]. | Reduces interfacial tension during emulsification, leading to smaller particles and a larger surface area for drug stabilization. Optimal concentration is key to avoid micellar solubilization of the drug [4]. | | Drug-Lipid Ratio | Determines the loading capacity. An excess of drug beyond the lipid's solubility limit leads to low EE as drug crystals form externally [2]. | Determined empirically via saturation solubility studies in the melted lipid [1] [5]. | Ensures the drug is molecularly dispersed or in a solid solution within the lipid core, which is essential for high encapsulation. | | Homogenization/Sonication | Indirectly affects EE by controlling particle size. Excessive energy input might cause drug leakage [1]. | Homogenization: 3-5 cycles [1]. Sonication: Time and amplitude require optimization [5]. | High shear forces break down the macroemulsion into a nanoemulsion. Smaller particles have a larger surface-to-volume ratio, which can sometimes promote drug diffusion out of the lipid matrix if not properly stabilized. |

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in the optimization guide.

Lipid and Surfactant Screening via Saturation Solubility

This test identifies the best lipid and surfactant for maximizing EE [1] [5].

  • Procedure:
    • For Solid Lipids: Accurately weigh 2 mg of each candidate solid lipid (e.g., Compritol, Precirol, GMS) into separate glass vials. Melt them 5°C above their melting point.
    • Add an excess of Butenafine to each vial. Vortex for 5 minutes.
    • Place the vials in an orbital shaker for 72 hours at a constant temperature to reach equilibrium.
    • For Liquid Lipids/Surfactants: Add an excess of Butenafine to 2 mL of each candidate (e.g., Labrasol, Tween 80) in glass vials. Vortex and place in a shaker for 72 hours.
    • After 72 hours, centrifuge all samples at 6000 rpm for 30 minutes.
    • Collect the supernatant, dilute appropriately with methanol, and analyze the drug concentration using a UV-spectrophotometer at λmax of 224 nm [2].
  • Selection Criteria: The lipid and surfactant in which Butenafine shows the highest solubility are selected for formulation.
Preparation of SLNs via Emulsification-Ultrasonication

This is a widely used and reliable method for producing SLNs [5].

  • Workflow:

SLN_Preparation A 1. Prepare Lipid Phase Melt solid lipid. Add liquid lipid (if NLC) & drug. Stir to dissolve. B 2. Prepare Aqueous Phase Disperse surfactant in heated water (same temp as lipid phase). A->B C 3. Form Primary Emulsion Add lipid phase to aqueous phase with high-speed homogenization (10,000 rpm, 5 min). B->C D 4. Nano-Size via Sonication Subject emulsion to probe sonication while maintaining temperature. C->D E 5. Cool & Solidify Allow dispersion to cool at room temp. SLNs form as lipid recrystallizes. D->E

  • Detailed Steps:
    • Lipid Phase: Melt the selected solid lipid (e.g., Compritol 888 ATO) in a water bath at 80°C. If formulating NLCs, mix with the liquid lipid (e.g., Labrasol). Disperse the weighed Butenafine into the molten lipid with stirring until dissolved.
    • Aqueous Phase: Dissolve the selected surfactant (e.g., Tween 80) in distilled water heated to 80°C.
    • Primary Emulsion: Add the hot lipid phase to the hot aqueous phase while stirring. Immediately homogenize the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.
    • Nanoparticle Formation: Process the coarse emulsion using a probe sonicator for a specified time (e.g., 15 minutes in cycles) while maintaining the temperature above the lipid's melting point. This step breaks down the droplets to the nanoscale.
    • Solidification: Allow the obtained nanoemulsion to cool slowly to room temperature under mild stirring. The lipid solidifies, forming solid nanoparticles [1] [5].
Determining Entrapment Efficiency

This method separates unentrapped drug and calculates the percentage successfully loaded into the SLNs [2].

  • Procedure:
    • Take 1.5 mL of the SLN dispersion and place it in an Eppendorf tube.
    • Centrifuge using a cooling ultracentrifuge at 60,000 rpm for 45 minutes at 4°C. Under these high forces, the dense SLNs form a pellet, while the free drug remains in the supernatant.
    • Carefully separate the supernatant.
    • Dilute the supernatant with methanol and analyze the drug concentration spectrophotometrically (UV-Vis at 224 nm). This represents the amount of unentrapped drug.
  • Calculation: Use the following formula to calculate EE and Drug Loading (DL): % EE = (Total mass of drug added - Mass of drug in supernatant) / Total mass of drug added × 100 % DL = (Total mass of drug added - Mass of drug in supernatant) / Total mass of lipid added × 100

Frequently Asked Questions (FAQs)

Q1: My EE is low even though I used a high lipid concentration. What could be wrong?

  • A: This is often a problem of drug-lipid miscibility. The selected solid lipid may have low solubility for Butenafine. Even with a large amount of lipid, the drug reaches its saturation limit and precipitates out.
    • Solution: Revisit your lipid screening step. Consider using a blend of solid and liquid lipids (NLC approach). Liquid lipids like Labrasol can significantly increase the drug solubility within the lipid matrix, creating more space for the drug and preventing its expulsion during cooling [1].

Q2: I am getting a large particle size with a broad distribution (high PDI). How can I fix this?

  • A: Large sizes and high PDI typically indicate inadequate emulsification or surfactant stabilization.
    • Solution:
      • Optimize Homogenization/Sonication: Increase the homogenization speed, time, or number of cycles [1]. Ensure the energy input is sufficient to break down the droplets.
      • Check Surfactant Concentration: You may need to increase the surfactant concentration to adequately cover the increased surface area of smaller particles and prevent coalescence [4].
      • Verify Temperatures: Ensure both aqueous and lipid phases are at the same temperature (above the lipid's melting point) during mixing to prevent premature solidification.

Q3: Why is my formulation unstable, showing drug crystallization or particle aggregation on storage?

  • A: This can be due to polymorphic transition of the lipid or inadequate long-term stabilization.
    • Solution:
      • Lipid Polymorphism: Use more complex lipids (e.g., Compritol 888 ATO) that are less prone to transforming into a perfect, stable β-crystal form, which tends to expel the drug [3].
      • Cryoprotectant: If you are freeze-drying the SLN dispersion, use a cryoprotectant like trehalose or mannitol to protect nanoparticle structure from ice crystal damage.
      • Storage: Store the dispersion at controlled cool temperatures and avoid large temperature fluctuations.

References

cryoprotectant selection freeze-drying butenafine nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Cryoprotectant Selection & Optimization

Selecting the right cryoprotectant and its concentration is critical to prevent nanoparticle damage during freeze-drying. The table below summarizes data from studies on various nanoparticles, including one on butenafine-loaded PLGA nanoparticles.

Table 1: Cryoprotectant Performance and Formulation Data

Cryoprotectant Reported Performance / Formulation Details Source / System
Trehalose Provided best results for long-term stability (6 months) at 4°C; optimal at a 1:1 weight ratio (cryoprotectant:lipid). [1] Celecoxib Solid Lipid Nanoparticles
Maltose Selected for optimization at a 1:1 weight ratio (cryoprotectant:lipid). [1] Celecoxib Solid Lipid Nanoparticles
Sucrose Selected for optimization at a 1:1 weight ratio (cryoprotectant:lipid). The amount of insulin released was lower compared to trehalose. [2] [1] Insulin-loaded PLGA Nanoparticles
Mannitol Used as a cryoprotectant (0.2%) in the preparation of butenafine-loaded PLGA nanoparticles. [3] Butenafine PLGA Nanoparticles
Glucose The amount of insulin released was lower than for trehalose. [2] Insulin-loaded PLGA Nanoparticles
Sorbitol The amount of insulin released was lower than for trehalose. [2] Insulin-loaded PLGA Nanoparticles

The following workflow outlines the general experimental approach for cryoprotectant screening and freeze-drying process optimization.

G cluster_1 Pre-freeze-drying Screening cluster_2 Freeze-Drying Cycle cluster_3 Post-Lyophilization Analysis Start Start: Nanoparticle Suspension Step1 Screen Cryoprotectants Start->Step1 Step2 Determine Optimal Ratio (e.g., 1:1 w/w to lipid) Step1->Step2 Step3 Add to Nanoparticle Suspension Step2->Step3 Step4 Freezing Phase Step3->Step4 Step5 Primary Drying (Sublimation) Step4->Step5 Step6 Secondary Drying (Desorption) Step5->Step6 Step7 Reconstitute Cake Step6->Step7 Step8 Characterize Nanoparticles (Size, PDI, Zeta Potential, EE%) Step7->Step8 Step9 Stability Studies Step8->Step9

Butenafine Nanoparticle Core Formulation

Before freeze-drying, a stable butenafine nanoparticle core must be formulated. The following table summarizes parameters from two different butenafine nanoparticle systems.

Table 2: Butenafine Nanoparticle Formulation Parameters

Formulation Component Nanostructured Lipid Carriers (NLCs) [4] PLGA Nanoparticles [3]
Polymer/Lipid Compritol 888 ATO (Solid lipid) & Labrasol (Liquid lipid) PLGA (50:50)
Surfactant/Stabilizer Tween 80 Polyvinyl Alcohol (PVA)
Preparation Method High-pressure homogenization Emulsification sonication
Optimized Particle Size ~111 nm ~267 nm
Optimized Entrapment Efficiency (EE%) ~86% ~72%

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems encountered during the freeze-drying of nanoparticles.

FAQ 1: My freeze-dried cake collapses or does not reconstitute easily. What went wrong? This is often a sign of an suboptimal freeze-drying process or inadequate cryoprotectant.

  • Cause 1: The formulation was dried at a temperature above its collapse temperature (Tc). The amorphous cryoprotectant matrix becomes viscous and loses structure.
  • Solution: Use Freeze-Dry Microscopy (FDM) to determine the Tc of your formulation and ensure the product temperature during primary drying remains below Tc. [5]
  • Cause 2: Insufficient amount or inappropriate type of cryoprotectant.
  • Solution: Re-screen cryoprotectants like trehalose, sucrose, and maltose. Ensure you use a sufficient concentration; a 1:1 (cryoprotectant:lipid) weight ratio is a common starting point. Trehalose often performs well due to its high glass transition temperature. [1]

FAQ 2: After reconstitution, my nanoparticles are aggregated and the particle size has increased significantly. How can I prevent this? This indicates that the cryoprotectant failed to protect the nanoparticles from the stresses of freezing and/or drying.

  • Cause 1: The cryoprotectant did not form a stable, amorphous matrix around the nanoparticles, leading to ice crystal damage and fusion of particles.
  • Solution: Optimize the type and concentration of cryoprotectant. Consider using disaccharides like trehalose or sucrose, which are very effective at forming stable glasses. [2] [1]
  • Cause 2: The freezing rate was too slow, leading to the formation of large ice crystals that disrupt the nanoparticle structure.
  • Solution: If possible, use controlled nucleation to ensure uniform ice crystal formation across all vials. Alternatively, optimize the freezing ramp rate. [5]

FAQ 3: The entrapment efficiency (EE%) of my drug decreases after freeze-drying and reconstitution. Why? This can be caused by drug leakage during the process.

  • Cause: The formation of pores in the nanoparticle matrix during freeze-drying, creating pathways for the drug to escape upon reconstitution. The choice of cryoprotectant can influence porosity. [2]
  • Solution: The cryoprotectant selection is key. Research shows that different cryoprotectants (e.g., trehalose vs. sucrose) lead to different pore structures and subsequent drug release profiles. Screening is essential to find one that minimizes API leakage. [2]

How to Proceed Without Complete Data

The information available has two main limitations for your specific project:

  • Lack of Specific Formulation: The exact optimal cryoprotectant and process for butenafine-loaded nanoparticles is not definitively established in the searched literature.
  • Platform-Specific Optimization: Optimal conditions are highly dependent on your specific nanoparticle platform (e.g., SLN, NLC, or PLGA).

Therefore, the most reliable path is to treat the data in these tables as a starting point for your own Design of Experiments (DoE). You would systematically test different cryoprotectants (like trehalose, sucrose, and mannitol) at various ratios against critical process parameters (like freezing rate) to find the optimal combination for your specific butenafine formulation.

References

butenafine hydrochloride compatibility excipient screening

Author: Smolecule Technical Support Team. Date: February 2026

Compatible Excipients for Butenafine Formulations

The table below summarizes key excipients identified as compatible with butenafine hydrochloride (BF) through systematic screening, which is crucial for formulating stable and effective lipid-based nanocarriers [1].

Excipient Category Excipient Name Key Characteristics/Role Research Findings
Solid Lipids Compritol 888 ATO [1] Biocompatible lipid Selected for high drug solubility during pre-formulation screening [1].
Glyceryl Monostearate [2] Used in SLN formulations Part of initial solubility and compatibility studies [2].
Stearic Acid [2] Used in SLN formulations Part of initial solubility and compatibility studies [2].
Olivem 1000 [2] Natural lipid from olive oil Used as the primary lipid in a 2³ factorial design for SLNs [2].
Liquid Lipids Labrasol [1] Medium-chain glycerides Selected for high drug solubility during pre-formulation screening [1].
Cremophore EL [1] Polyoxyl 35 Castor Oil Evaluated in solubility screening for NLCs [1].
Surfactants Tween 80 [1] Non-ionic surfactant Selected for high drug solubility and as a critical formulation variable [1].
Olivem 300 [2] Natural surfactant Used as a key variable in the factorial design for SLNs [2].
TPGS (D-α-tocopheryl polyethylene glycol succinate) [2] [3] Surfactant and permeability enhancer Used in the aqueous phase for SLN preparation and in nanomicelles for ocular delivery [2] [3].
Gelling Agents Carbopol [4] [1] Polymer for gel formulation Used at 1% concentration to convert optimized nanocarriers into a topical gel [4] [1].
Aloe Vera Gel [2] Natural base with inherent therapeutic properties Used as the base for SLN dispersion, providing synergistic anti-inflammatory and healing effects [2].

Experimental Protocols for Excipient Screening

Here are the detailed methodologies used in recent studies to screen and select compatible excipients for this compound.

Screening of Solid and Liquid Lipids

The goal of this protocol is to identify the solid and liquid lipids in which butenafine has the highest solubility, which is critical for formulating efficient NLCs [1].

  • Step 1: Preparation - For solid lipids (e.g., Compritol 888 ATO, Precirol ATO 5, Glyceryl monostearate, Stearic acid), a small quantity (e.g., 2 mg) of each is melted in separate glass vials at a temperature 5°C above its melting point. For liquid lipids (e.g., Labrasol, Cremophore EL, castor oil, almond oil), 2 mL of each is placed in separate vials [1].
  • Step 2: Drug Addition - An excess amount of this compound is added to each vial containing the melted solid lipid or liquid lipid [1].
  • Step 3: Equilibration - The mixtures are vortexed for 5 minutes to ensure complete solubilization and then placed in an orbital shaker for 72 hours to reach equilibrium [1].
  • Step 4: Separation and Analysis - The mixtures are centrifuged at 6000 rpm for 30 minutes. The supernatant is separated, appropriately diluted with a suitable solvent, and the concentration of dissolved butenafine is quantified using a UV-spectrophotometer. The lipid providing the highest drug solubility is selected for formulation [1].
Screening of Surfactants

This protocol aims to select the optimal surfactant for this compound, which is vital for forming and stabilizing the lipid nanocarriers [1].

  • Step 1: Preparation - 2 mL of each candidate surfactant (e.g., Tween 80, Tween 20, Span 20, Span 80, Poloxamer 188, Poloxamer 407) is measured into separate glass vials [1].
  • Step 2: Drug Addition and Equilibration - An excess amount of this compound is added to each vial. The vials are vortexed for 5 minutes and then kept in an orbital shaker for 72 hours [1].
  • Step 3: Analysis - The suspensions are centrifuged at 6000 rpm for 30 minutes. The supernatant is collected, diluted, and analyzed by UV-spectrophotometry to determine the surfactant in which the drug shows the maximum solubility [1].
Solid and Liquid Lipid Miscibility Test

This test determines the optimal ratio of solid to liquid lipid that forms a stable, homogenous mixture without phase separation, which is the foundation of NLCs [1].

  • Step 1: Mixing - The selected solid lipid is melted and mixed with the selected liquid lipid in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5) in a glass vial [1].
  • Step 2: Stability Check - The mixture is vortexed and then kept aside at room temperature. A drop of the mixture is placed on filter paper.
  • Step 3: Observation - The filter paper is observed for the presence of any oil droplets, which would indicate the separation of the liquid lipid. The ratio at which no oil droplets are seen and a single-phase system is maintained is considered optimal for formulation [1].

Formulation Optimization Workflow

The following diagram illustrates the logical sequence of experiments from pre-formulation screening to the final characterization of the butenafine-loaded nanocarrier.

G start Start: Pre-formulation Screening step1 Lipid Solubility Study start->step1 step2 Surfactant Solubility Study step1->step2 step3 Lipid Miscibility Test step2->step3 step4 Define Formulation Factors and Levels step3->step4 step5 Apply DoE and Prepare Batches step4->step5 step6 Characterize SLNs/NLCs (PS, PDI, ZP, EE, DL) step5->step6 step7 Select and Optimize Formulation step6->step7 step8 Incorporate into Gel Base step7->step8 end Final Product Evaluation step8->end

Technical Support & Troubleshooting Guide

Q1: What should I do if my butenafine-loaded SLN formulation shows low entrapment efficiency (EE)?

  • Potential Cause: The drug's solubility in the selected lipid matrix may be insufficient to accommodate the entire drug load during particle formation.
  • Solution: Revisit the lipid screening data. Consider using a blend of solid and liquid lipids (NLCs) instead of a pure solid lipid (SLNs). The imperfect crystal structure of NLCs created by the liquid lipid can significantly enhance drug loading capacity [1]. Also, ensure the drug is added to the lipid phase while it is in a melted state for proper dissolution.

Q2: How can I reduce the particle size and improve the stability of the butenafine nanodispersion?

  • Potential Cause: Inefficient emulsification during preparation or an insufficient concentration of surfactant to stabilize the newly formed nanoparticle surface.
  • Solution: Optimize the homogenization speed, time, and cycle count [1]. Systematically evaluate the type and concentration of surfactant using a Design of Experiments (DoE) approach. A surfactant like Tween 80, which showed high drug solubility, can be a good candidate [1]. The zeta potential should be sufficiently high (e.g., |±30| mV) to ensure electrostatic stability against aggregation [4].

Q3: Why is a modified solvent emulsification technique preferred for preparing butenafine SLNs?

  • Answer: this compound has poor aqueous solubility [3]. The modified solvent emulsification technique involves dissolving the drug in a mixture of organic solvents (e.g., acetone and DMSO) before adding it to the lipid phase. This ensures the drug is in a molecularly dissolved state, facilitating its efficient encapsulation within the lipid matrix and leading to higher entrapment efficiency and more uniform nanoparticles [2].

References

butenafine cream stability indicating method development

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Chromatography Method for Butenafine Assay

A developed and validated stability-indicating liquid chromatography (LC) method can be used for the determination of butenafine hydrochloride (BTF) in a cream formulation. The table below summarizes the core parameters [1].

Parameter Specification / Condition
Analytical Column Not specified in abstract, but reverse-phase type used
Mobile Phase Acetonitrile, Methanol, Triethylamine 0.3% (pH 4.0) in ratio 6:3:1
Flow Rate 1 mL/min
Detection Wavelength 283 nm
Sample Extraction n-Butyl alcohol and Methanol, using an ultrasonic bath

This method was proven to be specific, with no interference from excipients or degradation products observed during stress testing [1].

Method Validation & Stress Degradation Protocols

For a method to be "stability-indicating," it must accurately measure the active ingredient without interference from degraded products. The following protocols from the literature provide a template for your experiments.

Robustness Evaluation using Experimental Design

The robustness of the LC method was evaluated using a Plackett-Burman experimental design. Critical factors were selected and examined at two levels. The analysis concluded that no significant factors were detected (p > 0.05), indicating the method is robust under deliberate, small variations in operational parameters [1].

Forced Degradation (Stress Testing) Studies

Stress testing was performed on the drug substance to validate the method's specificity. The following conditions were used, which you can replicate to challenge your own method [1]:

Stress Condition Details
Acidic Hydrolysis 1M Hydrochloric Acid (HCl)
Basic Hydrolysis 1M Sodium Hydroxide (NaOH)
Oxidative Degradation 10% Hydrogen Peroxide (H₂O₂)
Photodegradation Exposure to UV-C light

No interference in the BTF peak was observed under these conditions, confirming the method's specificity [1]. The photodegradation of butenafine, for both the standard and the cream in methanolic solution under UV light at 254 nm, was found to follow first-order kinetics [1].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for developing and validating the stability-indicating method, integrating the key steps discussed.

Start Start Method Development LC Set Up LC Conditions Column: Reverse-Phase Mobile Phase: ACN:MeOH:TEA (6:3:1) Flow: 1 mL/min, Detection: 283 nm Start->LC Extract Sample Extraction n-Butyl Alcohol & Methanol in Ultrasonic Bath LC->Extract Stress Perform Forced Degradation (Acid, Base, Oxidation, Light) Extract->Stress Validate Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness) Stress->Validate End Validated Stability- Indicating Method Validate->End

Frequently Asked Questions & Troubleshooting

Here are answers to specific issues you might encounter during experimentation.

Q1: How can I improve the extraction efficiency of butenafine from the cream formulation?

  • A: The reference method uses a mixture of n-butyl alcohol and methanol with the aid of an ultrasonic bath. Low recovery is often due to incomplete drug release from the semi-solid matrix. Ensure the sample is homogenized properly and that the extraction time in the ultrasonic bath is sufficient. Using a heated bath (at a controlled temperature to avoid degradation) may also improve efficiency.

Q2: My chromatogram shows peak tailing or poor resolution. What critical mobile phase component might be missing?

  • A: Check the pH and composition of your mobile phase. The reference method uses a solution of 0.3% triethylamine, adjusted to pH 4.0. Triethylamine acts as a masking agent for residual silanol groups on the column, which can interact with basic compounds like butenafine and cause peak tailing. Ensure the pH is accurately adjusted.

Q3: The method failed robustness testing when the flow rate was slightly changed. How can I pre-emptively address this?

  • A: The cited research used a Plackett-Burman experimental design to evaluate robustness systematically. You can adopt this approach to screen the effect of multiple factors (e.g., flow rate, pH, mobile phase ratio, column temperature) simultaneously. This helps identify which parameters require tight control and establishes permissible ranges for them during method operation.

Q4: Butenafine is degrading too rapidly in my photostability study. Is this expected?

  • A: Yes, butenafine is susceptible to photodegradation. The kinetics study confirmed that its degradation under UV light (254 nm) follows a first-order process. This rapid degradation actually confirms the need for a stability-indicating method. Ensure you are using the correct light source (UV-C) and that the intensity is calibrated. The degradation products should be well-separated from the main peak by the developed LC method.

Advanced Application: Analysis of Combination Creams

For researchers working on combination products, an HPLC method has been developed for the simultaneous determination of This compound and betamethasone (dipropionate) in a cream.

Parameter Specification / Condition
Column Licrosphere RP-Select B (250×4.6 mm, 5 µm) or Inertsil C18 (250×4.6 mm)
Mobile Phase Isocratic: 50mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (60:40) or Gradient of Methanol and Water
Flow Rate 1 - 2 mL/min
Detection 254 nm
Retention Times Butenafine HCl: ~4.7 - 16.2 min; Betamethasone: ~4.7 - 7.8 min

This method was validated and found to be specific, accurate, precise, and robust for the simultaneous analysis of both drugs [2] [3].

References

butenafine hydrochloride versus terbinafine naftifine efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Butenafine vs. Terbinafine

The table below summarizes key efficacy findings from comparative clinical trials.

Aspect Butenafine 1% Cream Terbinafine 1% Cream
Overall Efficacy (Tinea Cruris) [1] Effective treatment rate: 92.31% at 42 days. Effective treatment rate: 81.08% at 42 days.
Mycological Cure (Tinea Cruris) [1] 94.87% at 42 days. 62.16% at 42 days.
Speed of Cure (Tinea Pedis) [2] [3] [4] 90% of patients cured at 1 week. 80% of patients cured at 2 weeks (0% at 1 week).
Mechanism of Action Inhibits squalene epoxidase, leading to ergosterol deficiency and toxic squalene accumulation [1] [5]. Inhibits squalene epoxidase, leading to ergosterol deficiency and toxic squalene accumulation [1] [6].
Fungal Spectrum Active against T. rubrum, T. mentagrophytes, E. floccosum; shows superior activity against C. albicans compared to terbinafine [5]. Active against most dermatophytes [6].

Experimental Protocols from Key Studies

To evaluate and compare the efficacy of these antifungals, researchers have employed rigorous clinical trial designs. Here are the methodologies from two pivotal studies.

Protocol for Tinea Cruris Study [1]
  • Objective: To compare the efficacy of Butenafine 1% cream versus Terbinafine 1% cream in treating Tinea cruris.
  • Trial Design: A clinical study with 76 male patients aged 18-61.
  • Patient Selection: Patients had at least three signs/symptoms (e.g., pruritus, erythema, scaling) and a positive KOH microscopy test. Those with other systemic disorders were excluded.
  • Group Allocation: Patients were divided into two groups: Regimen I (n=37) used Terbinafine, and Regimen II (n=39) used Butenafine.
  • Treatment Regimen: Patients applied the medication once daily for 2 weeks.
  • Evaluation Points: Clinical and mycological (KOH and culture) assessments were performed on days 7, 14, and 42 (follow-up).
  • Primary Efficacy Endpoints: Mycological cure, overall cure (mycological + clinical), and effective treatment.
Protocol for Tinea Pedis Study [2] [3] [4]
  • Objective: To compare the clinical efficacy and tolerability of Butenafine 1% cream with Terbinafine 1% cream in treating plantar or moccasin-type tinea pedis.
  • Trial Design: A placebo-controlled, double-blind study.
  • Patient Selection: 60 men with culture-confirmed tinea pedis.
  • Group Allocation: Participants were sequentially randomized into three parallel groups: Butenafine, Terbinafine, and placebo.
  • Treatment Regimen: Patients applied the trial medication once daily at bedtime for 5 days a week, for a maximum of 2 weeks. Those cured during the treatment were allowed to discontinue early.
  • Evaluation Points: Patients were examined weekly.
  • Definition of Cure: The primary criterion was mycological cure (negative KOH test and negative fungal culture).

Mechanism of Action Pathway

Butenafine and terbinafine share a similar fungicidal mechanism of action, which is distinct from the azole class of antifungals. The following diagram illustrates their specific target in the ergosterol biosynthesis pathway.

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase SqualeneAccumulation Squalene Accumulation Squalene->SqualeneAccumulation Accumulates Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Inhibited by Azoles) Butenafine Butenafine SqualeneEpoxidase SqualeneEpoxidase Butenafine->SqualeneEpoxidase Inhibits Terbinafine Terbinafine Terbinafine->SqualeneEpoxidase Inhibits ErgosterolDeficiency Ergosterol Deficiency SqualeneEpoxidase->ErgosterolDeficiency Leads to CellDeath Fungal Cell Death SqualeneAccumulation->CellDeath ErgosterolDeficiency->CellDeath

This diagram illustrates the shared fungicidal mechanism of butenafine and terbinafine. By inhibiting the enzyme squalene epoxidase [1] [5] [6], they simultaneously cause:

  • Toxic intracellular accumulation of squalene [5] [6].
  • Deficiency of ergosterol, an essential component of the fungal cell membrane [1] [5].

This dual action results in fungal cell death, making these drugs fungicidal, which may contribute to lower relapse rates compared to fungistatic agents.

Key Insights for Professionals

  • Speed of Action: Butenafine's significantly faster mycological cure rate, evident within the first week of treatment for tinea pedis, could be a critical factor in clinical settings where rapid results are desired [2] [3] [4].
  • Clinical vs. Mycological Cure: Note that clinical cure rates (based on lesion appearance) often lag behind mycological cure. A treatment can be mycologically effective (killing the fungus) while the skin takes longer to heal fully [7].
  • Broader Spectrum: Butenafine's noted superior activity against Candida albicans may make it a more versatile choice in cases where differentiation from dermatophyte infection is challenging [5].

References

butenafine clotrimazole bifonazole comparative antifungal activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antifungal Activity at a Glance

The following table summarizes the key findings from a randomized, double-blind clinical trial that directly compared Butenafine (BTF) and Bifonazole (BFZ) in treating superficial mycoses [1].

Parameter Butenafine (BTF) Bifonazole (BFZ) Clotrimazole
Drug Class Synthetic benzylamine [1] Imidazole derivative [1] Imidazole derivative [2]
Primary Mechanism of Action Inhibits squalene epoxidation, leading to ergosterol depletion and squalene accumulation; high concentrations disrupt cell membranes [3]. Inhibits ergosterol synthesis (broad mechanism common to azoles) [4] [5]. Inhibits ergosterol synthesis (broad mechanism common to azoles) [2] [5].
Mycologic Cure Rate (End of Therapy) 87.5% (42/48 patients) [1] 83.3% (40/48 patients) [1] Data from direct comparison not available
Mycologic Cure Rate (2 Weeks Post-Therapy) 95.8% (46/48 patients) [1] 91.7% (44/48 patients) [1] Data from direct comparison not available
Clinical Effectiveness Rate (End of Therapy) 91.7% [1] 83.3% [1] Data from direct comparison not available
Statistical Significance (BTF vs. BFZ) No significant difference found (p > 0.05) [1] No significant difference found (p > 0.05) [1] N/A
Remarks on Efficacy Rapid, persistent antifungal activity; patients continued to improve for at least 2 weeks after treatment [1]. Effective for superficial fungal infections with once-daily application [4]. Effective in treating vaginal candidiasis and skin infections; proven as effective as nystatin and tolnaftate in comparative trials [2].

Experimental Data and Protocols

For a deeper understanding, here are the methodologies from the key study and insights into their mechanisms of action.

Clinical Trial: BTF vs. BFZ

The head-to-head data in the table comes from a randomized, double-blind, parallel-group trial [1].

  • Participants: 96 patients with superficial mycosis (tinea versicolor, corporis, cruris, or of feet/hands), confirmed by positive KOH test and fungal culture [1].
  • Protocol:
    • Patients were divided into two groups: one applied 1% Butenafine HCl cream, the other 1% Bifonazole cream.
    • Application was twice daily for two weeks (tinea versicolor, corporis, cruris) or four weeks (tinea of feet/hands).
  • Assessment:
    • Efficacy: Evaluated based on both clinical symptoms (itching, redness, etc.) and laboratory results (microscopic examination and fungal culture) at the end of treatment and two weeks later.
    • Safety: Clinical checkups and laboratory tests (blood, creatinine, urea, etc.) were performed before and after treatment [1].
Mechanism of Action Insights

The following diagram illustrates the distinct primary action of butenafine compared to the shared target of the azoles (bifonazole and clotrimazole).

G Antifungal Drug Mechanisms SubgraphCluster1 Fungal Cell Membrane Synthesis Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Incl. 14α-demethylase) Butenafine Butenafine (Benzylamine) Butenafine->Squalene Inhibits Azoles Bifonazole & Clotrimazole (Azoles) Azoles->Lanosterol Inhibit

This mechanistic difference may contribute to butenafine's fungicidal (killing) activity against dermatophytes, whereas azoles are typically fungistatic (growth-inhibiting) [3] [4] [5]. Butenafine's exceptional longevity in the skin is attributed to its high lipophilicity, allowing it to integrate into and persist within the skin's lipid layers [3].

Additional Differentiating Factors

  • Anti-inflammatory Properties: Both butenafine and bifonazole have demonstrated separate anti-inflammatory effects in experimental models, which may provide additional symptomatic relief in inflamed lesions [6] [7].
  • Safety and Drug Interactions: Butenafine has been noted not to interact with cytochrome P450 enzymes, which may reduce its potential for systemic drug-drug interactions compared to some azole antifungals [3].

How to Proceed with Your Research

The current search results lack a unified, three-way comparative study. To build a more complete picture, you could:

  • Consult Specialized Databases: Search for head-to-head trials on platforms like ClinicalTrials.gov or in specialized mycology journals.
  • Review National Guidelines: Check if infectious disease societies or dermatology associations in your region have published treatment guidelines that compare these agents.
  • Conduct a Meta-Analysis: If sufficient individual studies exist, a systematic review or meta-analysis could provide a higher level of evidence for their comparative efficacy.

References

Comparative Analysis: Butenafine SLN Gel vs. Marketed Cream

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data and experimental findings from recent studies.

Feature/Aspect Butenafine SLN-based Gel Conventional/Marketed Cream Notes & Context
Formulation Type Solid Lipid Nanoparticles (SLN) in aloe vera gel [1] Conventional cream [2] The SLN is a novel colloidal drug delivery system.
Mean Particle Size 111 nm - 261.25 ± 2.38 nm [1] [3] Not Applicable (Macroscopic formulation) Smaller particle size aids in closer contact with the stratum corneum [3].
Polydispersity Index (PDI) 0.268 ± 0.01 [1] Not Applicable PDI < 0.3 indicates a highly uniform, monodisperse particle population [1].
Entrapment Efficiency (%) 86.35% (NLCs) [3] Not Applicable High entrapment demonstrates efficient drug loading into the lipid matrix.
Skin Permeation & Deposition Enhanced skin deposition; 32.07% drug permeation from NLC-gel [3] Permeation used to assess bioequivalence [2] SLN gel is designed for targeted delivery to deeper skin layers with sustained release [1].
Drug Release Profile Prolonged and sustained release (65.09% release from NLC-gel) [3] Information not available in search results Sustained release can shorten therapy duration and improve patient compliance [1].
Antifungal Activity Improved efficacy compared to conventional gel [1] [3] Standard efficacy Enhanced activity is likely due to improved skin penetration and deposition.
Skin Irritation Potential Negligible irritation (low irritation score of 0.17) [3] Can cause side effects like contact dermatitis, erythema, and itching [1] Aloe vera gel in the formulation provides anti-inflammatory and healing properties [1].
Skin Hydration Higher hydrating potential [1] Information not available in search results SLN formulations can provide an occlusive effect, reducing water loss [3].

Experimental Protocols for Key Studies

Here are the methodologies used to generate the data in the included studies.

Protocol for Butenafine SLN Gel Permeation and Evaluation

The following workflow outlines a typical experimental process for formulating and evaluating butenafine SLN gel.

G cluster_1 Characterization Parameters cluster_2 Key Performance Tests start Start: Formulation of SLNs opt Optimization via Factorial Design start->opt prep SLN Preparation: Modified Solvent Emulsification opt->prep char Physicochemical Characterization prep->char gel Incorporation into Aloe Vera Gel Base char->gel char1 Particle Size (PS), PDI, Zeta Potential (ZP) char->char1 eval In Vitro Evaluation gel->eval eval1 Skin Permeation Study eval->eval1 char2 Entrapment Efficiency (EE) & Drug Loading (DL) char1->char2 char3 TEM, DSC, XRD Studies char2->char3 eval2 Antifungal Activity Assay eval1->eval2 eval3 Primary Skin Irritation Test eval2->eval3

Key Methodology Details:

  • SLN Preparation: A modified solvent emulsification technique was used. The drug was dissolved in a solvent and mixed with lipid (e.g., Olivem 1000) at 80°C. This lipid phase was then added to an aqueous surfactant phase (e.g., containing Olivem 300 or Tween 80) with constant stirring, followed by sudden cooling to form nanoparticles [1] [3].
  • Skin Permeation Study: The fabricated SLN gel was evaluated against a marketed product. Studies measured the amount of drug deposited in the skin layers and its ability to permeate through the skin, demonstrating enhanced penetration for the SLN formulation [1] [3].
  • Antifungal Activity: This was assessed against common fungi like Trichophyton rubrum. The SLN gel showed greater efficacy compared to conventional butenafine gel, which is attributed to deeper and more sustained delivery of the drug [3].
  • Irritation Study: The SLN gel exhibited a significantly low irritation score (0.17), indicating negligible irritation potential, a key advantage over conventional creams which can cause burning and itching [1] [3].
Protocol for Assessing Bioequivalence of Cream Formulations

This methodology is critical for comparing different cream products without in vivo studies.

G A Obtain Human Skin (Mostly cadaverous) B Mount Skin in Diffusion Cells A->B C Apply Test & Reference Cream Formulations B->C D Sample Receptor Fluid Over Time (e.g., 24-48h) C->D E Analyze Drug Concentration Using Validated LC-MS/MS D->E F Compare Extent of Permeation for Bioequivalence E->F

Key Methodology Details:

  • Objective: This in vitro human skin permeation assay is used to investigate whether changes in a cream's excipients affect its bioperformance, serving as a surrogate for a bioequivalence study [2].
  • Core Method: The current and new formulations of butenafine hydrochloride cream (1%, w/w) are applied to human skin sections mounted in diffusion cells. The amount of drug that permeates the skin over time is quantified using a validated LC-MS/MS method [2].
  • Outcome: The study concludes two formulations are bioequivalent if there is no statistically significant difference in the extent of butenafine permeation [2].

Key Insights for Researchers

  • SLN Technology Superiority: The data consistently shows that encapsulating butenafine in SLNs significantly enhances its topical delivery profile. The combination of nanometer-scale size, high entrapment efficiency, and a lipid matrix promotes greater skin deposition, sustained release, and reduced irritation compared to conventional creams [1] [3].
  • Natural Excipients as Enhancers: The use of natural lipids (Olivem) and aloe vera gel not only improves biocompatibility but also contributes synergistic anti-inflammatory and hydrating effects, addressing the symptomatic impact of fungal infections [1].
  • Robust Assessment Methods: Both the factorial design for SLN optimization and the in vitro skin permeation model for bioequivalence are robust, scientifically recognized protocols. They provide reliable data for formulating improved dosage forms and for regulatory assessments with reduced need for clinical trials [1] [2].

References

butenafine hydrochloride in vivo dermatophytosis model efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Butenafine vs. Sertaconazole

The table below summarizes key findings from a 2013 randomized open-label study that directly compared topical 1% butenafine with 2% sertaconazole in patients with tinea infections [1].

Parameter 1% Butenafine Cream 2% Sertaconazole Cream
Study Design Prospective, randomized, open-label, controlled clinical study [1]
Patients Completed 57 (from original 125 recruited) [1] 54 (from original 125 recruited) [1]
Dosage Regimen Applied topically twice daily for 4 weeks [1] Applied topically twice daily for 4 weeks [1]
Primary Efficacy Measure 98% (Complete clearance of lesions) [1] 90% (Complete clearance of lesions) [1]
Median Sign & Symptom Score (Baseline) 9 [1] 9 [1]
Median Sign & Symptom Score (End of Treatment) 0 [1] 0 [1]
Mycological Cure Achieved when follow-up KOH microscopy and culture were negative [1] Achieved when follow-up KOH microscopy and culture were negative [1]
Safety Profile Equally safe [1] Equally safe [1]
Cost-Effectiveness More cost-effective [1] Less cost-effective [1]

Detailed Experimental Protocol

For researchers aiming to replicate or understand the validity of these findings, here is a detailed breakdown of the methodology used in the comparative study [1]:

  • Patient Recruitment: The study enrolled 125 new patients from a skin outpatient department diagnosed with tinea corporis, tinea cruris, or mixed infections. Diagnosis was confirmed clinically and by mycological testing [1].
  • Mycological Diagnosis: Skin scrapings were collected for direct microscopic examination with 20% KOH and cultured on Sabouraud's dextrose agar with chloramphenicol. Species identification was done via lactophenol cotton blue preparation [1].
  • Randomization & Treatment: Patients were allocated to either the butenafine or sertaconazole group in a 1:1 ratio using alternate randomization. Both groups applied the cream twice daily for 4 weeks [1].
  • Outcome Assessment: Patients were followed up at 10-day intervals. The primary outcomes were clinical cure (assessed via a sign/symptom score for erythema, pruritus, and scaling, and a Global Evaluation Response) and mycological cure (negative KOH and culture) [1].
  • Statistical Analysis: The sample size was calculated using nMaster 1.0. Data analysis was performed with Graph Pad Instat 3.0 using non-parametric tests like the Mann-Whitney test and Wilcoxon matched-pairs signed-rank test, with a p-value <0.05 considered significant [1].

Mechanism of Action & Signaling Pathway

Butenafine's superior efficacy is attributed to its distinct fungicidal mechanism. The following diagram illustrates its pathway compared to azole antifungals.

G cluster_butenafine Butenafine (Benzylamine) Squalene Squalene SE Squalene Epoxidase Squalene->SE SqualeneEpoxide SqualeneEpoxide SE->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol LDM 14-α Lanosterol Demethylase Lanosterol->LDM Ergosterol Ergosterol LDM->Ergosterol FungalDeath Fungal Cell Death Butenafine Butenafine Butenafine->FungalDeath  Squalene Accumulation  Membrane Disruption Azoles Azoles Inhibits Inhibits , color= , color=

Key Pathophysiological Consequences:

  • Butenafine (Fungicidal): By inhibiting squalene epoxidase, butenafine causes dual damage: it leads to a depletion of ergosterol, an essential component for fungal membrane integrity, and a toxic accumulation of squalene inside the cell. This combined effect causes rapid and irreversible membrane damage, leading to fungal cell death and a lower chance of relapse [1] [2].
  • Azoles (Fungistatic): Azoles like sertaconazole inhibit lanosterol demethylase, blocking ergosterol synthesis. This primarily halts fungal growth but does not necessarily kill the fungus, which may lead to higher relapse rates compared to fungicidal agents like butenafine [1].

Novel Formulations and Expanded Applications

Recent research explores advanced formulations to overcome butenafine's limitations and repurpose it for other diseases:

  • Enhanced Topical Delivery: Studies have developed Butenafine-loaded Solid Lipid Nanoparticles (SLN) incorporated into a gel. This formulation demonstrated a biphasic drug release (initial burst followed by sustained release), enhanced skin hydration, occlusion, and superior antifungal activity compared to a marketed cream [3].
  • Nanoemulsions for Cutaneous Leishmaniasis: Butenafine has been repurposed for cutaneous leishmaniasis, a parasitic disease. Formulated in Self-Nanoemulsifying Drug Delivery Systems (BUT-SNEDDS), it showed significantly improved skin permeation and similar efficacy to the standard drug Glucantime in animal models, highlighting its potential beyond pure antifungal use [4].
  • Ophthalmic Nanomicelles: A novel nanomicelle formulation of butenafine was created using TPGS to treat fungal keratitis. This formulation significantly improved water solubility, corneal permeability, and antifungal activity, demonstrating similar efficacy to natamycin eye drops in vivo [5].

Research Implications Summary

  • For Efficacy: Butenafine demonstrates high clinical cure rates, potentially superior to the azole comparator (sertaconazole) in the studied model, attributed to its fungicidal action [1].
  • For Formulation Development: Novel nanocarrier systems (SLNs, SNEDDS, nanomicelles) can significantly enhance butenafine's penetration and efficacy, offering solutions for its poor solubility and expanding its therapeutic applications [5] [4] [3].
  • For Drug Repurposing: The shared sterol biosynthesis pathway between fungi and parasites like Leishmania makes butenafine a promising candidate for repurposing, with in vivo data supporting its effectiveness for cutaneous leishmaniasis [4].

References

MIC Comparison of Butenafine and Other Antifungals Against Dermatophytes

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Agent MIC Range (μg/mL) Against Dermatophytes Key Comparators & Notes
Butenafine 0.03 - 0.25 [1] --
0.01 - 4 [2] --
Terbinafine 0.003 - >32 [2] Wider range includes resistant isolates; generally lower MICs than butenafine in susceptible strains [2].
Luliconazole 0.001 - 0.008 [2] MICs significantly lower than butenafine and other drugs in the study [2].
Various Azoles (Itraconazole, Voriconazole, Ketoconazole, Econazole) 0.01 - 64 [2] Azoles generally show a wider MIC range and higher (less potent) MICs than butenafine [2] [1].
Ciclopirox Olamine 0.03 - 0.25 [1] Shows activity comparable to butenafine against dermatophytes in one study [1].

Detailed Experimental Data and Context

  • Butenafine's Potency Profile: One study found that the MICs of butenafine against dermatophytes were comparable to those of ciclopirox olamine and generally lower than those of econazole nitrate [1]. Another study confirmed its potent activity, with an MIC range that was broader than luliconazole but still demonstrating strong efficacy [2].
  • Cross-Resistance Concern: Butenafine shares its molecular target, squalene epoxidase, with the allylamines (terbinafine, naftifine) [3] [4]. Consequently, point mutations in the squalene epoxidase gene (such as Leu393Phe) that confer resistance to terbinafine can also lead to cross-resistance to butenafine [5]. This is a critical consideration in geographic regions where terbinafine-resistant dermatophytes are prevalent [5].

Key Experimental Protocols Cited

The reliability of MIC data depends on standardized laboratory methods. Here are the methodologies used in the cited studies:

  • CLSI M38-A2 Broth Microdilution [2]: This is a reference method from the Clinical and Laboratory Standards Institute. It involves creating a series of antifungal concentrations in a liquid broth, inoculating with a standardized number of fungal spores (conidia), and incubating to determine the lowest concentration that visually inhibits growth.
  • Microdilution Method Adapted from NCCLS [1]: The study comparing butenafine, econazole, and ciclopirox used a method based on guidelines from the National Committee for Clinical Laboratory Standards (now CLSI), which is similar in principle to the CLSI M38-A2 method.

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of butenafine and the primary cause of resistance, integrating it into the fungal sterol biosynthesis pathway.

G Butenafine MoA and Resistance cluster_Consequences Cellular Consequences Squalene Squalene SqualeneEpoxidation Squalene Epoxidation (Catalyzed by Squalene Epoxidase) Squalene->SqualeneEpoxidation SqualeneAccumulation Squalene Accumulation Squalene->SqualeneAccumulation Accumulates TwoThreeOxydoSqualene 2,3-oxydosqualene SqualeneEpoxidation->TwoThreeOxydoSqualene Ergosterol Ergosterol TwoThreeOxydoSqualene->Ergosterol ErgosterolDepletion Ergosterol Depletion TwoThreeOxydoSqualene->ErgosterolDepletion Blocked Butenafine Butenafine Butenafine->SqualeneEpoxidation Inhibits Mutation Mutation Mutation->SqualeneEpoxidation Mutates CellDeath Increased Membrane Permeability & Fungal Cell Death ErgosterolDepletion->CellDeath SqualeneAccumulation->CellDeath

Key Takeaways for Professionals

  • Efficacy: The MIC data supports butenafine as a highly potent antifungal against common, susceptible dermatophytes.
  • Resistance Awareness: Its efficacy can be severely compromised in strains with specific squalene epoxidase mutations (e.g., Leu393Phe), a significant issue in some regions [5].
  • Broader Activity: While potent against dermatophytes, note that butenafine has shown limited activity against some yeasts like Candida albicans and Malassezia furfur compared to broader-spectrum agents like ciclopirox olamine [1].

References

butenafine hydrochloride clinical trial tinea pedis cure rates

Author: Smolecule Technical Support Team. Date: February 2026

Butenafine Clinical Trial Efficacy for Tinea Pedis

Treatment Regimen Mycologic Cure Rate Effective Treatment/Clinical Response Trial Design & Assessment Timeline
1% Cream, twice daily for 1 week [1] Significantly higher than vehicle (5 weeks post-treatment) Significantly higher than vehicle (5 weeks post-treatment) Multicenter, double-blind, vehicle-controlled. Assessed at end of treatment and 5 weeks post-treatment.
1% Cream, once daily for 4 weeks [2] 88% (4 weeks post-treatment) 78% (4 weeks post-treatment) Randomized, double-blind, vehicle-controlled. Assessed during treatment and 4 weeks post-treatment.
Vehicle Control (Placebo) [2] 33% (4 weeks post-treatment) 35% (4 weeks post-treatment) Used as a control in the 4-week once-daily regimen trial.

Detailed Experimental Protocols

The high efficacy of butenafine is demonstrated through rigorous clinical trial methodologies. Here are the details of the key experiments cited.

1-Week, Twice-Daily Regimen Trial
  • Objective: To evaluate the safety and efficacy of twice-daily butenafine versus its vehicle in treating interdigital tinea pedis [1].
  • Methods:
    • Design: Multicenter, randomized, double-blind, parallel-group trial [1].
    • Participants: 402 patients with interdigital tinea pedis and a positive potassium hydroxide (KOH) examination; 271 with culture-confirmed cases were assessed for efficacy [1].
    • Intervention: 132 patients applied butenafine 1% cream, and 139 applied a vehicle cream, twice daily for 1 week [1].
    • Outcome Measures: Mycologic cure (negative culture and microscopy), effective treatment, overall cure, and mycologic/clinical cure. Patients were assessed at the cessation of treatment and 5 weeks after treatment ended [1].
4-Week, Once-Daily Regimen Trial
  • Objective: To evaluate butenafine in the treatment of tinea pedis [2].
  • Methods:
    • Design: Controlled, randomized, double-blind trial [2].
    • Participants: 80 patients with positive fungal cultures for tinea pedis [2].
    • Intervention: 40 patients applied butenafine 1% cream, and 40 applied vehicle, once daily for 4 weeks [2].
    • Outcome Measures: Mycologic cure and effective clinical response. Efficacy was assessed during treatment and 4 weeks after the treatment period concluded [2].

Comparative Efficacy with Other Antifungals

Butenafine belongs to the allylamine class of antifungals. A systematic review of randomized controlled trials concluded that both topical terbinafine and butenafine are more efficacious than a placebo for tinea pedis [3]. Butenafine was found to be similarly efficacious to terbinafine [3].

A broader analysis of topical agents provides context for how allylamines, as a class, perform [4]:

  • Allylamines (terbinafine, naftifine, butenafine): ~70% cure rate.
  • Azoles (miconazole, clotrimazole, etc.): ~47% cure rate.
  • Tolnaftate: ~64% cure rate.

The following diagram illustrates the logical relationship determining the first-line treatment recommendation for tinea pedis and the subsequent role of drugs like butenafine.

Start Tinea Pedis Diagnosis Decision Treatment Approach? Start->Decision Topical First-line: Topical Therapy Decision->Topical Most cases Oral Oral Therapy Decision->Oral Specific cases AllylamineClass Preferred Topical: Allylamine Class Topical->AllylamineClass Indications Indications: • Hyperkeratotic soles • Severe disease • Topical therapy failure • Chronic infection • Immunosuppression Oral->Indications Butenafine Butenafine HCl AllylamineClass->Butenafine HighEfficacy High Efficacy & Short Duration Butenafine->HighEfficacy

Key Takeaways for Research and Development

  • Sustained Post-Treatment Effect: Butenafine exhibits a post-antifungal effect, where patients continue to improve for weeks after the active treatment period ends. This property supports shorter treatment regimens [1] [2].
  • Fungicidal Activity: The high efficacy of short-duration therapy is attributed to butenafine's fungicidal (killing) mode of action, as opposed to merely fungistatic (growth-inhibiting) action [5].
  • Favorable Safety Profile: The clinical trials reported a low incidence of adverse events, with less than 1% of patients treated with butenafine experiencing adverse events to treatment, indicating it is well-tolerated [1].

References

Comprehensive Comparative Analysis: Butenafine-Aloe Vera Gel Synergistic Antifungal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butenafine-Aloe Vera Combination Therapy

Superficial fungal infections represent one of the most common dermatological conditions worldwide, affecting millions of people and presenting significant therapeutic challenges. Traditional antifungal monotherapies often face limitations including insufficient skin penetration, drug toxicity, side effects, and the emergence of resistant strains. The combination of butenafine hydrochloride, a synthetic allylamine antifungal agent, with Aloe vera gel, a natural medicinal plant extract, represents an innovative approach that leverages the therapeutic advantages of both components to overcome these limitations.

The rationale for combination therapy stems from the complementary mechanisms of action of these two agents. Butenafine provides potent fungicidal activity by inhibiting ergosterol biosynthesis, while Aloe vera contributes anti-inflammatory, wound-healing, and skin-hydrating properties that address both the infection and its symptomatic manifestations. This combination is particularly valuable for enhancing treatment efficacy while reducing side effects such as irritation, burning, and itching commonly associated with conventional antifungal agents. Advanced drug delivery systems including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have been developed to further optimize the topical delivery of this combination, improving skin penetration and providing sustained release of the active constituents.

Comparative Mechanisms of Action and Synergistic Pathways

Individual and Combined Antifungal Mechanisms

The synergistic antifungal activity of butenafine and Aloe vera gel arises from their complementary mechanisms of action that target different aspects of fungal pathogenesis and host response:

  • Butenafine's primary mechanism: this compound exerts its antifungal effects primarily through inhibition of squalene monooxygenase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition results in depletion of ergosterol, an essential component of fungal cell membranes, while causing intracellular squalene accumulation. The ergosterol depletion compromises membrane integrity, increasing cellular permeability and leakage of cellular contents, while squalene accumulation creates a toxic intracellular environment that collectively produces a potent fungicidal effect [1] [2].

  • Aloe vera's multifactorial activity: Aloe vera contributes to the combination through several established biological activities. It demonstrates direct antifungal properties against various pathogenic fungi including Candida albicans, with one study reporting a minimum inhibitory concentration (MIC) of 20% for hydroalcoholic extracts against C. albicans isolates [3]. Additionally, Aloe vera contains bioactive compounds such as acemannan and mannose-6-phosphate that accelerate wound healing through stimulation of fibroblast proliferation and collagen synthesis [4]. The anti-inflammatory activity of Aloe vera components provides symptomatic relief from the inflammation, erythema, and edema associated with fungal infections, addressing both the infection and host response [5].

  • Butenafine side effect mitigation: Conventional butenafine formulations are associated with local adverse effects including contact dermatitis, erythema, irritation, burning, and itching at the application site. The incorporation of butenafine into Aloe vera gel has been shown to significantly reduce these side effects while maintaining therapeutic efficacy, as demonstrated in irritation studies where butenafine-loaded SLN-based Aloe vera gel showed significantly lower irritation scores compared to marketed formulations [1] [2].

Molecular Signaling Pathways

The combination therapy influences several critical signaling pathways that enhance its therapeutic efficacy:

  • MAPK/ERK pathway activation: Research has demonstrated that Aloe vera components activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which regulates cellular activities including proliferation, migration, and differentiation. This pathway activation enhances wound healing processes in fungal infections by promoting fibroblast proliferation and migration, crucial for tissue repair in infected areas [4].

  • Growth factor modulation: Aloe vera has been shown to increase the expression of vascular endothelial growth factor (VEGF) and transforming growth factor-beta 1 (TGF-β1) genes in wound healing models. These growth factors play pivotal roles in angiogenesis and tissue remodeling processes essential for recovery from fungal infections and associated skin damage [4].

  • Cellular proliferation signaling: The combination therapy influences cyclin-dependent cell cycle progression, stimulating controlled cellular proliferation that contributes to tissue repair and barrier restoration in areas affected by fungal invasion [4].

The diagram below illustrates the key synergistic pathways through which butenafine and Aloe vera gel exert their combined antifungal effects:

G Synergistic Antifungal Pathways of Butenafine and Aloe Vera cluster_fungal Fungal Cell Targets cluster_host Host Response Pathways Butenafine Butenafine SqualeneMO Squalene Monooxygenase Butenafine->SqualeneMO Inhibits AloeVera AloeVera MAPK MAPK/ERK Pathway AloeVera->MAPK Activates VEGF VEGF Expression AloeVera->VEGF Stimulates TGF TGF-β1 Expression AloeVera->TGF Enhances CellCycle Cell Cycle Progression AloeVera->CellCycle Modulates Ergosterol Ergosterol Biosynthesis SqualeneMO->Ergosterol Disrupts Membrane Membrane Integrity Ergosterol->Membrane Compromises Outcomes Therapeutic Outcomes: • Fungal Growth Inhibition • Reduced Inflammation • Enhanced Tissue Repair • Symptomatic Relief Membrane->Outcomes MAPK->Outcomes VEGF->Outcomes TGF->Outcomes CellCycle->Outcomes

Formulation Technologies and Delivery Systems

Advanced Lipid-Based Nanocarriers

The effectiveness of butenafine-Aloe vera combination therapy is significantly enhanced through advanced formulation strategies that optimize drug delivery to target sites. Two primary lipid-based nanocarrier systems have been developed and evaluated for this application:

  • Solid Lipid Nanoparticles (SLNs): These submicron colloidal carriers composed of physiological lipids remain solid at both room and body temperatures. The SLNs developed for butenafine delivery typically utilize natural lipids such as Olivem 1000 (derived from olive oil) and surfactants like Olivem 300, employing a modified solvent emulsification technique for production. The formulation process involves dissolving butenafine in a solvent system (acetone and DMSO), mixing with melted lipid at elevated temperatures (80°C), and then combining with an aqueous surfactant phase under controlled stirring conditions followed by sudden cooling to form the nanoparticles. These SLNs exhibit mean particle sizes of approximately 261.25 ± 2.38 nm with a narrow polydispersity index of 0.268 ± 0.01, indicating homogeneous size distribution. The zeta potential values typically range between -25 to -35 mV, providing adequate electrostatic stability to the dispersion [1] [2].

  • Nanostructured Lipid Carriers (NLCs): As second-generation lipid nanoparticles, NLCs incorporate a blend of solid and liquid lipids to create imperfect crystalline structures with enhanced drug loading capacity. Butenafine-loaded NLCs have been optimized using Box-Behnken experimental design with factors including lipid concentration (Compriol 888 ATO and Labrasol), surfactant percentage (Tween 80), and homogenization cycles. The optimized NLC formulations demonstrate excellent particle characteristics with sizes around 111 nm and high entrapment efficiency of approximately 86.35%. The liquid lipid component increases drug loading capacity while the solid lipid maintains the particulate structure and provides controlled release properties [6].

Gel Matrix Incorporation

Both SLN and NLC formulations are subsequently incorporated into Aloe vera gel matrices to create final dosage forms suitable for topical application. The gel formulation provides several advantages:

  • Enhanced bioadhesive properties that prolong residence time at the application site
  • Cooling and soothing effects that provide immediate symptomatic relief
  • Built-in bioactive components that contribute to the therapeutic activity
  • Ease of application with good spreadability and slip characteristics

The optimized gel formulations typically employ Carbopol polymers (1% w/v) as gelling agents, resulting in products with appropriate viscosity (approximately 519 ± 1.43 cPs), suitable pH (6.5 ± 0.2) compatible with skin physiology, and high drug content uniformity (99.45 ± 2.11%) [6]. These gel systems facilitate the direct application of the butenafine-Aloe vera combination to affected areas while maintaining stability and controlling the release of active constituents.

Experimental Evidence and Comparative Performance Data

In Vitro Antifungal Efficacy

The antifungal potency of butenafine-Aloe vera combinations has been rigorously evaluated through in vitro studies against various pathogenic fungi. The quantitative results from these investigations provide compelling evidence for the enhanced efficacy of the combination approach:

Table 1: Comparative In Vitro Antifungal Activity of Various Formulations

Formulation Type Test Organism Inhibition Metrics Reference Control Study Reference
Butenafine-SLN Aloe vera gel Dermatophytes (in vitro) Enhanced antifungal activity Marketed formulation [1]

| Aloe vera hydroalcoholic extract | Candida albicans | MIC: 20% 75% concentration: comparable to nystatin | Nystatin | [3] | | Aloe vera gel | Penicillium digitatum | Dose-dependent inhibition 33% reduction at 50% concentration | Untreated control | [7] | | Aloe vera gel | Botrytis cinerea | Dose-dependent inhibition Less sensitive than P. digitatum | Untreated control | [7] | | Butenafine-NLC gel | Dermatophytes (in vitro) | Greater efficacy at all time points | Conventional BF gel | [6] |

The data demonstrate that Aloe vera alone exhibits significant antifungal activity against various pathogens, with particular efficacy against Candida albicans where 75% concentration showed effectiveness comparable to nystatin [3]. Against plant pathogenic fungi, Aloe vera demonstrated more potent inhibition of Penicillium digitatum compared to Botrytis cinerea, highlighting its selective antifungal profile [7]. When combined with butenafine in advanced delivery systems, the resulting formulations showed superior antifungal performance compared to both conventional formulations and marketed products [1] [6].

Skin Permeation and Irritation Studies

Translational studies evaluating skin penetration and local tolerance provide critical insights into the clinical applicability of butenafine-Aloe vera formulations:

Table 2: Skin Permeation and Safety Profiles of Formulations

Evaluation Parameter Butenafine-SLN Aloe Gel Conventional Butenafine Gel Marketed Formulation Study Reference
Skin Deposition Enhanced Lower Intermediate [1]
Irritation Score No irritation Moderate irritation Not specified [1]
Hydrating Potential Higher Lower Not specified [1]
Drug Release Profile Slow and sustained Rapid release Intermediate [1] [6]
Permeation Amount 641.37 ± 46.59 µg (32.07 ± 2.32%) Lower permeation Not specified [6]
Irritation Score 0.17 (negligible) Higher irritation Not specified [6]

The skin permeation studies revealed that butenafine-loaded NLC gel provided significantly higher drug permeation (641.37 ± 46.59 µg, representing 32.07 ± 2.32% of applied dose) compared to conventional butenafine gel [6]. This enhanced penetration is attributed to the nanoparticulate structure of the lipid carriers that facilitates intimate contact with the stratum corneum and promotes drug partitioning into the skin layers. Additionally, the sustained release characteristics of the SLN and NLC systems prolong the residence time of butenafine at the application site, potentially allowing for less frequent dosing while maintaining therapeutic drug levels [1] [6].

The irritation potential of butenafine formulations is significantly reduced when incorporated into Aloe vera-based delivery systems. Butenafine-SLN Aloe vera gel demonstrated no irritation in primary skin irritation studies, while butenafine-NLC gel showed an exceptionally low irritation score of 0.17, indicating negligible irritation potential [1] [6]. This improved tolerance profile is clinically significant given that conventional butenafine formulations often cause contact dermatitis, erythema, irritation, burning, and itching at the application site [2]. The hydrating properties of Aloe vera gel further contribute to skin comfort during treatment, addressing the dryness and desquamation that often accompany both fungal infections and their treatments [1].

Experimental Methodologies

To facilitate replication and validation of the research findings, key experimental approaches used in evaluating butenafine-Aloe vera formulations are summarized below:

  • Formulation Optimization Methods: Both 23 factorial design (for SLNs) and Box-Behnken design (for NLCs) have been employed to systematically optimize formulation parameters. These statistical approaches evaluate the effects of critical factors including lipid concentration, surfactant percentage, and processing variables on key outcomes such as particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading [1] [6].

  • Antifungal Susceptibility Testing: Standardized methods including disk diffusion assays and broth dilution techniques have been used to determine inhibition zones and minimum inhibitory concentrations (MICs) against various fungal pathogens. These follow established protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results [7] [3].

  • Characterization Techniques: Comprehensive physicochemical characterization includes photon correlation spectroscopy for particle size and PDI, Zetasizer analysis for zeta potential, transmission electron microscopy for morphological examination, differential scanning calorimetry for crystallinity assessment, Fourier transform infrared spectroscopy for chemical compatibility, and X-ray diffraction for structural analysis [1] [2] [6].

  • Skin Permeation Studies: In vitro permeation experiments using Franz diffusion cells with excised animal or human skin models determine drug release profiles and skin deposition characteristics. These studies typically employ UV-spectrophotometry or HPLC for quantitative drug analysis in receptor media and skin layers [1] [6].

  • Irritation Assessment: Primary skin irritation tests conducted on animal models (typically rabbits) or human volunteers evaluate the irritation potential of formulations using standardized scoring systems that assess erythema, edema, and other signs of inflammation at application sites [1] [6].

The diagram below illustrates the general workflow for developing and evaluating butenafine-Aloe vera gel formulations:

G Butenafine-Aloe Vera Formulation Development Workflow cluster_preformulation Preformulation Phase cluster_optimization Formulation Optimization cluster_evaluation Evaluation Phase LipidScreening Lipid Screening (Solubility Studies) DoE Experimental Design (23 Factorial / Box-Behnken) LipidScreening->DoE Identifies suitable components SurfactantSelection Surfactant Selection (Solubility & Compatibility) SurfactantSelection->DoE Miscibility Lipid Miscibility Testing Miscibility->DoE Preparation Nanoparticle Preparation (SLN/NLC) DoE->Preparation Defines optimal parameters GelInc Gel Incorporation (Carbopol Matrix) Preparation->GelInc Nanoparticle dispersion Char Physicochemical Characterization GelInc->Char Release Drug Release & Permeation Studies Char->Release Activity Antifungal Activity Assessment Release->Activity Irritation Skin Irritation Testing Activity->Irritation Outcomes2 Optimized Formulation with Enhanced Efficacy & Reduced Irritation Irritation->Outcomes2

Research Implications and Future Directions

The compilation of experimental evidence demonstrates that butenafine-Aloe vera combination therapy represents a promising approach for enhanced topical antifungal treatment with reduced adverse effects. The key advantages supported by current research include:

  • Enhanced Antifungal Efficacy: The combination leverages complementary mechanisms of action, with butenafine providing potent fungicidal activity through ergosterol biosynthesis inhibition while Aloe vera contributes direct antifungal properties against various pathogens including Candida albicans [1] [3]. This multi-target approach potentially reduces the development of resistance while expanding the spectrum of activity.

  • Improved Skin Tolerance: The significant reduction in irritation potential addresses a major limitation of conventional butenafine formulations. The anti-inflammatory properties of Aloe vera mitigate the contact dermatitis, erythema, and itching commonly associated with butenafine, potentially improving patient compliance and treatment adherence [1] [2] [6].

  • Optimized Drug Delivery: Advanced lipid-based nanocarriers (SLNs and NLCs) enhance skin penetration and deposition of butenafine while providing sustained release profiles that may allow for less frequent dosing. The nanometric particle sizes (111-261 nm) facilitate intimate contact with the stratum corneum, promoting drug partitioning into skin layers [1] [6].

  • Multifunctional Therapeutic Approach: The combination addresses both the infective component through direct antifungal activity and the symptomatic manifestations through anti-inflammatory, wound-healing, and skin-hydrating properties. This comprehensive approach may result in more rapid symptomatic relief and accelerated recovery of skin barrier function [4] [5].

For future research directions, several areas warrant investigation. Clinical trials comparing the combination therapy with established antifungal regimens would provide valuable evidence for clinical adoption. Studies exploring the prevention of fungal resistance through combination approaches would address an increasingly important therapeutic challenge. Development of standardized Aloe vera extracts with consistent bioactive component profiles would ensure product quality and reproducibility. Investigation of the combination's efficacy against emerging fungal pathogens would expand its potential applications. Finally, long-term safety studies would confirm the favorable tolerance profile observed in preliminary investigations.

References

butenafine hydrochloride prophylactic efficacy dermatophyte infection

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison and Skin Retention

The following tables summarize key experimental findings on Butenafine's prophylactic effect and its ability to persist in the skin compared to other common antifungal agents.

Table 1: Prophylactic Efficacy and Antifungal Activity In Vivo

Antifungal Agent Drug Class Prophylactic Efficacy (Pre-infection application) Key Experimental Findings
Butenafine HCl Benzylamine Excellent efficacy when applied once 24 or 48 hours before infection with T. mentagrophytes [1]. Superior efficacy against experimental dermatophytosis in guinea pigs compared to naftifine, tolnaftate, clotrimazole, and bifonazole [1].
Naftifine Allylamine Information not available in search results. Used as a reference drug in comparative studies; effect was inferior to butenafine [1].
Clotrimazole Azole Information not available in search results. Used as a reference drug in comparative studies; effect was inferior to butenafine [1].
Tolnaftate Thiocarbamate Information not available in search results. Used as a reference drug in comparative studies; effect was inferior to butenafine [1].

Table 2: Skin Pharmacokinetics and Mechanism-Related Data

Parameter Butenafine HCl Key References / Context
Skin Concentration & Retention Skin concentrations at 24 and 48 h post-topical application were several hundred times higher than the MIC required to kill T. mentagrophytes and M. canis [1]. Shows remarkably long retention in the stratum corneum [2]. [1] [2]
Partition Coefficient (Log P) High lipophilicity (partition coefficient ≈30 in an octanol-water system) [2]. [2]
Primary Molecular Target Squalene monooxygenase (Squalene epoxidase) [3] [4] [2]. [4] [2] [3]
Secondary Mechanism Interaction with and disruption of membrane phospholipids, increasing fluidity and permeability [2]. [2]

Experimental Protocols for Key Data

The robust data on butenafine's efficacy and skin retention come from well-established experimental models.

  • In Vivo Prophylactic Efficacy Model [1]

    • Organism: Guinea pigs.
    • Infection Model: Experimental dermatophytosis induced by Trichophyton mentagrophytes or Microsporum canis.
    • Prophylactic Protocol: Butenafine hydrochloride (as a 1% solution) was applied topically a single time at 24 or 48 hours before the animals were infected with the dermatophyte.
    • Assessment: The efficacy was evaluated by monitoring the development and severity of skin lesions compared to control groups and groups treated with other antifungal agents.
  • Skin Pharmacokinetics and Concentration Analysis [1]

    • Dosing: Guinea pigs received a topical application of 0.2 ml of a 1% this compound solution.
    • Sample Collection: Skin samples were taken at 24 and 48 hours after application.
    • Analysis: The concentration of butenafine in the skin tissue was quantified and compared to the predetermined Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for target dermatophytes.
  • Mechanism of Action: Membrane Interaction Studies [2]

    • Model System: Artificial liposomes (small unilamellar vesicles) mimicking eukaryotic and fungal membrane composition.
    • Permeability Assay: Liposomes were loaded with a self-quenched fluorescent dye, calcein. Butenafine was introduced, and the increase in fluorescence (indicating dye release due to membrane disruption) was measured.
    • Fluidity Assay: Liposomes were treated with butenafine, and membrane fluidity was assessed by measuring the fluorescence polarization of incorporated probes (DPH and TMA-DPH).

Mechanism of Action and Skin Retention

Butenafine's excellent prophylactic activity is a direct result of its unique dual-mechanism of action and its profound affinity for skin tissues, as illustrated below.

G cluster_primary Primary Mechanism: Enzyme Inhibition cluster_secondary Secondary Mechanism: Membrane Disruption cluster_pharmaco Pharmacokinetic Advantage: Skin Retention Butenafine Butenafine SE Squalene Monooxygenase (ERG1) Butenafine->SE Inhibits Lipids Membrane Phospholipids Butenafine->Lipids Interacts With HighLipophilicity High Lipophilicity Butenafine->HighLipophilicity Driven By Squalene Squalene Squalene->SE SqualeneEpoxide 2,3-Oxidosqualene SE->SqualeneEpoxide Accumulation Toxic Accumulation of Squalene SE->Accumulation Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Permeability ↑ Membrane Permeability Lipids->Permeability Fluidity ↑ Membrane Fluidity Lipids->Fluidity Leakage Leakage of Cellular Contents Permeability->Leakage Fluidity->Leakage FungicidalEffect Fungicidal Effect Leakage->FungicidalEffect SkinDepot Formation of a Skin Depot (Stratum Corneum) HighLipophilicity->SkinDepot SustainedRelease Sustained Release & Prophylaxis SkinDepot->SustainedRelease Accumulation->FungicidalEffect

This diagram shows how Butenafine's fungicidal action and long-lasting prophylactic effect are achieved through a combination of biochemical and biophysical mechanisms.

Additional Advantages for Consideration

Beyond its core antifungal and prophylactic properties, butenafine offers other benefits relevant to drug development:

  • Anti-inflammatory Activity: A clinical trial demonstrated that butenafine significantly reduces UVB-induced erythema, indicating inherent anti-inflammatory properties in vivo [5]. This can provide symptomatic relief in inflammatory dermatophyte infections without needing a steroid combination.
  • Safety Profile: Butenafine has a low potential for systemic drug-drug interactions, as it does not interact with cytochrome P450-dependent enzymes [2].
  • Advanced Formulations: Recent research focuses on improving butenafine's delivery. One study developed Butenafine-loaded Solid Lipid Nanoparticles (SLN) incorporated into aloe vera gel, which showed enhanced skin deposition, higher hydration, reduced irritation, and improved antifungal activity compared to a marketed formulation [6].

Conclusion for Researchers

For scientists and drug development professionals, the data positions this compound as a highly effective topical antifungal with a strong rationale for prophylactic use. Its value is rooted in:

  • Potent, dual-mechanism fungicidal action.
  • Exceptional skin pharmacokinetics, enabling long-lasting protection from a single application.
  • Inherent anti-inflammatory properties that may improve patient outcomes.

The agent serves as a benchmark in dermatophyte prophylaxis, and modern formulation strategies like SLNs are promising for further enhancing its therapeutic profile.

References

Tolerability & Irritation Potential of Butenafine Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Formulation / Context Comparison Outcome on Tolerability & Irration Source / Study Type
Conventional 1% Cream (Clinical) vs. 2% Sertaconazole Cream "Equally safe"; both showed good safety profiles with adverse events like contact dermatitis, erythema, and itching reported for both drugs. [1] Randomized, Open-Label Clinical Study [1]
NLC-based 1% Gel (Experimental) vs. Conventional Butenafine Gel Showed a negligible irritation score (0.17) on rabbit skin, demonstrating superior skin compatibility. [2] Preclinical Animal Study [2]
SLN-based Aloe Vera Gel (Experimental) vs. Marketed Formulation Exhibited "reduced irritation" and "higher hydrating potential." [3] Preclinical Experimental Study [3]
Conventional 1% Cream (Clinical) vs. Terbinafine 1% Cream "Well tolerated"; no drug-related adverse events were reported in the study. [4] Placebo-Controlled, Double-Blind Study [4]

Experimental Protocols for Irritation Assessment

The favorable data from advanced formulations are derived from rigorous experimental methods. Here are the detailed protocols from the cited studies:

  • Irritation Study on NLC-based Gel [2]: This study used a rabbit skin irritation model. The optimized butenafine-loaded Nanostructured Lipid Carrier (NLC) gel was applied to the skin of rabbits. The skin was observed for any visible signs of erythema (redness) over a 24-hour period. The observed reactions were scored on a standardized scale, resulting in the very low irritation score of 0.17. [2]
  • Primary Skin Irritation Study on SLN-based Gel [3]: This research involved a human patch test. The butenafine-loaded Solid Lipid Nanoparticle (SLN) incorporated into an aloe vera gel was applied under occlusion to human skin for 24 hours. After removal of the patch, the skin was examined for reactions to determine the primary irritation index, which confirmed the reduced irritation potential of the formulation. [3]

Mechanisms Behind Low Irritation and Enhanced Tolerability

The low irritation potential of butenafine, particularly in advanced formulations, can be attributed to several key mechanisms:

  • Inherent Anti-inflammatory Activity: Butenafine has been shown to possess anti-inflammatory properties in vivo. It can reduce UVB-induced delayed erythema by approximately half, suggesting it inhibits shared mediators of the inflammatory response. [5]
  • Sustained Release & Reduced Systemic Absorption: Lipid nanocarriers (NLCs/SLNs) create a drug reservoir in the skin layers. This allows for a sustained and prolonged release of the drug, minimizing potential irritation from a high initial drug concentration and reducing systemic absorption. [2]
  • Enhanced Skin Hydration: Lipid-based nanoparticles possess occlusive properties, helping to increase skin hydration. This is a key factor in maintaining skin barrier function and reducing irritation, as confirmed by the SLN-aloe vera gel study. [3]
  • Use of Soothing Bases: Formulating butenafine into gels containing natural excipients with inherent anti-inflammatory and healing properties, such as aloe vera, provides a synergistic effect to improve skin compatibility and reduce irritation. [3]

The following diagram illustrates how these mechanisms contribute to low irritation.

G Butenafine Butenafine M1 Inherent Anti-inflammatory Activity Butenafine->M1 M2 Sustained Drug Release (NLC/SLN Formulations) Butenafine->M2 M3 Enhanced Skin Hydration (Occlusive Effect) Butenafine->M3 M4 Soothing Gel Base (e.g., Aloe Vera) Butenafine->M4 Outcome Low Skin Irritation M1->Outcome M2->Outcome M3->Outcome M4->Outcome

Summary for Professionals

  • Clinical Evidence: Butenafine in conventional cream form demonstrates a safety profile comparable to other topical antifungals like sertaconazole and terbinafine. [1] [4]
  • Formulation Advantage: Advanced formulations, particularly lipid nanoparticles (NLCs/SLNs) incorporated into gels, can significantly enhance butenafine's tolerability by reducing irritation to negligible levels. [2] [3]
  • Mechanistic Basis: The enhanced safety is multi-factorial, stemming from butenafine's intrinsic anti-inflammatory activity [5] and the beneficial properties of novel drug carriers that provide sustained release and improved skin hydration. [2] [3]

References

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Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.1910276 Da

Monoisotopic Mass

353.1910276 Da

Heavy Atom Count

25

Appearance

White Solid

Melting Point

208-210°C

UNII

R8XA2029ZI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antifungal Agents

Pharmacology

Butenafine Hydrochloride is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. Butenafine hydrochloride interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. Butenafine hydrochloride is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

101827-46-7

Wikipedia

Butenafine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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